molecular formula C106H184N40O26 B15567260 buforin II

buforin II

Numéro de catalogue: B15567260
Poids moléculaire: 2434.8 g/mol
Clé InChI: UKVZSPHYQJNTOU-IVBHRGSNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

more active than buforin I, from which it is derived;  amino acid sequence in first source

Propriétés

Formule moléculaire

C106H184N40O26

Poids moléculaire

2434.8 g/mol

Nom IUPAC

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C106H184N40O26/c1-53(2)42-69(131-79(152)48-126-83(153)58(11)129-84(154)63(28-19-37-122-103(112)113)134-94(164)74(50-147)143-95(165)75(51-148)142-87(157)66(31-22-40-125-106(118)119)136-97(167)80(109)59(12)149)90(160)135-67(33-34-77(108)150)88(158)141-73(45-60-24-14-13-15-25-60)100(170)146-41-23-32-76(146)96(166)145-81(56(7)8)98(168)127-49-78(151)130-62(27-18-36-121-102(110)111)89(159)144-82(57(9)10)99(169)140-72(46-61-47-120-52-128-61)93(163)133-65(30-21-39-124-105(116)117)86(156)138-71(44-55(5)6)92(162)139-70(43-54(3)4)91(161)132-64(29-20-38-123-104(114)115)85(155)137-68(101(171)172)26-16-17-35-107/h13-15,24-25,47,52-59,62-76,80-82,147-149H,16-23,26-46,48-51,107,109H2,1-12H3,(H2,108,150)(H,120,128)(H,126,153)(H,127,168)(H,129,154)(H,130,151)(H,131,152)(H,132,161)(H,133,163)(H,134,164)(H,135,160)(H,136,167)(H,137,155)(H,138,156)(H,139,162)(H,140,169)(H,141,158)(H,142,157)(H,143,165)(H,144,159)(H,145,166)(H,171,172)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)(H4,118,119,125)/t58-,59-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,80-,81-,82-/m0/s1

Clé InChI

UKVZSPHYQJNTOU-IVBHRGSNSA-N

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Buforin II Against Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of buforin II, a potent antimicrobial peptide, against Gram-negative bacteria. It delves into the molecular interactions, translocation processes, and intracellular targets that contribute to its bactericidal activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of antimicrobial peptides and the development of new therapeutic agents.

Introduction: this compound - A Potent Histone-Derived Antimicrobial Peptide

This compound is a 21-amino acid cationic peptide derived from the histone H2A of the Asian toad, Bufo bufo gargarizans. It exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including clinically relevant Gram-negative bacteria. Unlike many other antimicrobial peptides that primarily act by disrupting the bacterial cell membrane, this compound employs a more sophisticated mechanism involving cell penetration and interaction with intracellular targets, making it a subject of significant scientific interest[1][2][3]. Its unique mode of action, characterized by minimal membrane lytic activity, reduces the likelihood of inducing bacterial resistance and offers a promising scaffold for the design of novel antibiotics.

Quantitative Antimicrobial Activity of this compound

The potency of this compound against various Gram-negative bacteria is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits visible bacterial growth. The following table summarizes the MIC values of this compound against several key Gram-negative pathogens.

Gram-Negative BacteriaMIC (μg/mL)MIC (μM)Reference
Escherichia coli41.6[4]
Salmonella typhimurium10.4[4]
Serratia marcescens41.6[4]
Pseudomonas putida20.8[4]
Acinetobacter baumannii83.2[5]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

The Multi-Step Mechanism of Action

The bactericidal action of this compound against Gram-negative bacteria is a sequential process involving initial interaction with the outer membrane, translocation across the cell envelope, and subsequent inhibition of essential intracellular functions.

Interaction with the Gram-Negative Outer Membrane

The initial step in this compound's mechanism is its electrostatic interaction with the negatively charged components of the Gram-negative outer membrane, primarily the lipopolysaccharide (LPS). The cationic nature of this compound facilitates its accumulation on the bacterial surface. This interaction is crucial for disrupting the integrity of the outer membrane, allowing the peptide to gain access to the periplasmic space.

Translocation Across the Cell Envelope: A Non-Lytic Journey

A key feature of this compound's mechanism is its ability to traverse the bacterial cell envelope and enter the cytoplasm without causing significant membrane permeabilization or cell lysis[1][2]. This translocation is a critical step that distinguishes it from membrane-disrupting peptides.

The Role of the Proline Hinge: The structure of this compound, particularly a proline residue at position 11, is pivotal for its cell-penetrating ability[4]. This proline introduces a flexible hinge in the peptide's helical structure, which is thought to be essential for its translocation across the lipid bilayer. Analogs of this compound lacking this proline hinge lose their ability to penetrate the cell and instead exhibit membrane-lytic activity[4].

Transient Toroidal Pore Model: The prevailing model for this compound's translocation is the formation of transient toroidal pores[6][7]. In this model, the peptides, in cooperation with lipid molecules, form temporary pores that allow the passage of this compound into the cytoplasm. These pores are short-lived and reseal quickly, thus preserving the overall integrity of the cell membrane and preventing leakage of cellular contents[6]. Molecular dynamics simulations have provided evidence supporting the formation of these disordered toroidal pores[6][8].

Intracellular Targeting and Inhibition of Cellular Functions

Once inside the cytoplasm, this compound exerts its potent bactericidal effects by targeting essential intracellular molecules and processes.

Binding to Nucleic Acids: The primary intracellular targets of this compound are DNA and RNA[1][2][3]. The peptide has a strong affinity for these nucleic acids, and this binding is believed to be the ultimate cause of cell death[1][7]. By binding to DNA and RNA, this compound can interfere with crucial cellular processes such as DNA replication, transcription, and translation, leading to the cessation of protein synthesis and ultimately, cell death. The interaction is thought to be primarily electrostatic, driven by the positive charge of the peptide and the negative charge of the phosphate (B84403) backbone of nucleic acids.

Experimental Protocols for Studying this compound's Mechanism of Action

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This assay determines the lowest concentration of this compound required to inhibit the growth of a specific bacterium.

Materials:

  • This compound stock solution

  • Mid-logarithmic phase culture of Gram-negative bacteria (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the mid-logarithmic phase bacterial culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the peptide that shows no visible growth (or a significant reduction in OD600 compared to the positive control).

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • Mid-logarithmic phase culture of Gram-negative bacteria

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (e.g., 0.5 mM in acetone)

  • This compound solution

  • Fluorometer

Procedure:

  • Harvest mid-logarithmic phase bacteria by centrifugation and wash them with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to an OD600 of approximately 0.5.

  • Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes at room temperature.

  • Transfer the bacterial suspension to a quartz cuvette and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add this compound to the cuvette at the desired concentration and immediately record the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

Inner Membrane Depolarization Assay (diSC3-5)

This assay assesses the effect of this compound on the cytoplasmic membrane potential using the voltage-sensitive dye diSC3-5.

Materials:

  • Mid-logarithmic phase culture of Gram-negative bacteria

  • Buffer (e.g., HEPES with glucose)

  • diSC3-5 stock solution (e.g., in DMSO)

  • This compound solution

  • Fluorometer

Procedure:

  • Harvest and wash mid-logarithmic phase bacteria as described for the NPN assay.

  • Resuspend the bacteria in the appropriate buffer.

  • Add diSC3-5 to the bacterial suspension to a final concentration of approximately 1-2 µM and incubate until the fluorescence signal stabilizes (indicating dye uptake and quenching).

  • Measure the baseline fluorescence (e.g., Excitation: 622 nm, Emission: 670 nm).

  • Add this compound at the desired concentration and record the increase in fluorescence over time. An increase in fluorescence indicates the release of the dye from the depolarized inner membrane.

Cellular Localization by Confocal Laser Scanning Microscopy

This technique visualizes the location of this compound within bacterial cells.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-buforin II)

  • Mid-logarithmic phase culture of Gram-negative bacteria

  • Phosphate buffer (e.g., 10 mM sodium phosphate buffer, NAPB)

  • Confocal microscope

Procedure:

  • Prepare mid-logarithmic phase E. coli cells and wash them with 10 mM NAPB.

  • Incubate the bacterial cells (approximately 10^5 CFU) with FITC-labeled this compound at a desired concentration (e.g., at or below the MIC) at 37°C for 30 minutes.

  • After incubation, wash the cells with NAPB to remove unbound peptide.

  • Immobilize the cells on a glass slide.

  • Optionally, briefly treat the cells with a permeabilizing agent like 0.2% Triton X-100 to enhance visualization if needed, though this may not be necessary for cell-penetrating peptides.

  • Visualize the localization of the fluorescently labeled peptide within the bacterial cells using a confocal microscope with the appropriate laser excitation and emission filters for FITC.

DNA and RNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to demonstrate the direct binding of this compound to nucleic acids.

Materials:

  • Purified plasmid DNA or total RNA

  • This compound

  • Binding buffer (e.g., 5% glycerol, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 20 mM KCl, 50 µg/mL BSA)

  • Agarose (B213101) gel

  • Electrophoresis buffer (e.g., 0.5x TBE)

  • DNA/RNA stain (e.g., ethidium (B1194527) bromide)

Procedure:

  • Mix a fixed amount of DNA (e.g., 100 ng) or RNA (e.g., 2 µg) with increasing concentrations of this compound in the binding buffer.

  • Incubate the mixtures at room temperature for 1 hour to allow for binding.

  • Add a loading dye to the samples.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the free nucleic acid from the peptide-nucleic acid complexes.

  • Stain the gel with a nucleic acid stain and visualize the bands under UV light. A shift in the migration of the nucleic acid band or its retention in the well indicates binding of this compound.

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

buforin_ii_mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Cell Envelope cluster_cytoplasm Cytoplasm Buforin_II This compound Outer_Membrane Outer Membrane (LPS) Buforin_II->Outer_Membrane Electrostatic Interaction Periplasm Periplasm Outer_Membrane->Periplasm Translocation via Transient Toroidal Pore Inner_Membrane Inner Membrane DNA_RNA DNA & RNA Inner_Membrane->DNA_RNA Cytoplasmic Entry Inhibition Inhibition of Replication, Transcription, Translation DNA_RNA->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of this compound against Gram-negative bacteria.

mic_workflow Start Start Prepare_Dilutions Prepare 2-fold serial dilutions of this compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Add bacterial inoculum to wells Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Plate Measure OD600 Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC End End Determine_MIC->End emsa_workflow Start Start Mix_Components Mix DNA/RNA with increasing concentrations of this compound Start->Mix_Components Incubate Incubate at room temperature for 1 hour Mix_Components->Incubate Electrophoresis Run samples on agarose gel Incubate->Electrophoresis Visualize Stain and visualize gel Electrophoresis->Visualize Analyze Analyze band shift Visualize->Analyze End End Analyze->End

References

Buforin II: A Technical Guide to a Histone H2A-Derived Antimicrobial and Anticancer Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Buforin II is a potent, 21-amino acid antimicrobial peptide (AMP) derived from histone H2A, originally isolated from the stomach of the Asian toad, Bufo bufo gargarizans.[1][2] Unlike many AMPs that function by disrupting cell membranes, this compound possesses a unique mechanism of action, translocating across microbial cell membranes without causing lysis and targeting intracellular nucleic acids.[3][4][5] This cell-penetrating ability is attributed to its distinct helix-hinge-helix structure.[6][7] this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and has also demonstrated selective cytotoxicity against various cancer cell lines, making it a subject of significant interest for therapeutic development.[8][9][10] This guide provides an in-depth overview of this compound, including its structure, mechanism of action, quantitative activity data, and detailed experimental protocols for its study.

Core Concepts: Structure and Origin

This compound is derived from its 39-amino acid precursor, buforin I, which itself is a fragment of the N-terminal region of histone H2A.[1] The generation of buforin I from histone H2A occurs via pepsin-directed proteolysis.[1] this compound is subsequently processed from buforin I.[2]

Amino Acid Sequence: H-Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys-OH[2]

The structure of this compound is critical to its function. In a hydrophobic environment, it adopts an amphipathic helix-hinge-helix conformation.[6][11][12] This structure consists of:

  • An N-terminal random coil (residues 1-4)[11]

  • An extended α-helical region (residues 5-10)[11]

  • A pivotal proline hinge at position 11[1][11]

  • A C-terminal regular α-helix (residues 12-21)[11]

The proline residue at position 11 acts as a helix breaker, creating a flexible hinge. This hinge is fundamentally responsible for the peptide's ability to penetrate cell membranes without causing significant permeabilization.[7][11][13] Removal or substitution of this proline abrogates the cell-penetrating ability, causing the peptide to act on the cell surface in a membrane-disruptive manner, similar to other AMPs like magainin 2.[7][11]

Mechanism of Action

This compound's mode of action is distinct from membrane-disrupting peptides. It involves a multi-step process targeting intracellular components.

  • Electrostatic Attraction: The highly cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.

  • Membrane Translocation: The peptide crosses the bacterial membrane without forming stable pores or causing lysis.[3][14] The proline hinge is crucial for this translocation process.[7] The proposed model involves the formation of transient toroidal pores, which allow the peptide to enter the cytoplasm.[14][15] This translocation is efficient and occurs even at concentrations below the minimal inhibitory concentration (MIC).[3]

  • Intracellular Targeting: Once inside the cell, this compound strongly binds to intracellular macromolecules, primarily DNA and RNA.[3][4][6] This binding is significantly stronger than that of membrane-active peptides like magainin 2.[3]

  • Inhibition of Cellular Functions: The binding to nucleic acids inhibits essential cellular processes such as DNA replication and protein synthesis, leading to rapid cell death.[3][4]

This intracellular targeting mechanism is a key advantage, as it may be less prone to the development of resistance compared to mechanisms that rely solely on membrane disruption.

Anticancer Mechanism

This compound and its synthetic analog, buforin IIb, also exhibit potent and selective activity against cancer cells.[2][10] The mechanism involves:

  • Selective Binding: Buforin IIb preferentially binds to gangliosides on the surface of cancer cells, which facilitates its entry.[10]

  • Cell Penetration: Similar to its antibacterial action, it penetrates the cancer cell membrane without lysis and accumulates intracellularly, primarily in the nucleus.[10]

  • Apoptosis Induction: Buforin IIb induces cell death by triggering mitochondria-dependent apoptosis.[10] It can also cause cell cycle arrest at the G2/M phase.[16]

Quantitative Data on this compound Activity

The following tables summarize the antimicrobial and cytotoxic activities of this compound and its analogs from various studies.

Table 1: Antimicrobial Activity of this compound

Organism Strain MIC (μM) MIC (μg/mL) Reference
Escherichia coli BL21 1.8 - [17]
Escherichia coli ATCC 25922 - 2 - 16 [18]
Pseudomonas aeruginosa PA01 3.6 - [17]
Pseudomonas aeruginosa ATCC 27853 - 2 - 16 [18]
Staphylococcus aureus ATCC 502A 7.2 - [17]
Staphylococcus aureus ATCC 29213 - 2 - 16 [18]
Acinetobacter baumannii ATCC 19606 - 8 [8]

| Acinetobacter baumannii | (multiresistant) | - | 8 |[8] |

Table 2: In Vitro Cytotoxicity of Buforin IIb

Cell Line Cell Type IC₅₀ (μM) IC₅₀ (μg/mL) Reference
Jurkat Human T-cell leukemia ~2.9 6 [10][19]
HeLa Human cervical cancer - 12 [10]
HepG2 Human liver cancer <1.0 - [16]
Various (60 lines) NCI-60 human tumor panel - 7.2–23.9 [10]
Human Fibroblasts Normal - ~350 [10]

| PBL | Normal lymphocytes | - | ~350 |[10] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of this compound's properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.[20][21]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in mid-logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound peptide stock solution

  • Sterile buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0)[20]

  • Microplate reader (for OD measurements)

Procedure:

  • Bacterial Preparation: Dilute an overnight bacterial culture 1:100 in fresh TSB and incubate for 2.5-3 hours to reach the mid-log phase. Harvest cells by centrifugation and resuspend in the appropriate assay buffer to a concentration of ~4 x 10⁶ CFU/mL.[20]

  • Peptide Dilution: Prepare a two-fold serial dilution of the this compound peptide across the rows of a 96-well plate.

  • Inoculation: Add 100 µL of the bacterial suspension and 10 µL of the diluted peptide to each well. Include positive (bacteria only) and negative (broth only) controls.[20]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour), followed by the addition of 100 µL of fresh, double-strength TSB to each well.[20] Continue incubation for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible growth (or an OD₆₀₀ below a threshold of 0.1) is observed.[20]

Protocol 2: DNA/RNA Binding (Gel Retardation Assay)

This assay assesses the ability of this compound to bind to nucleic acids, which is observed as a retardation of the nucleic acid's migration through an agarose (B213101) gel.[22]

Materials:

  • Plasmid DNA (e.g., pBluescript) or total RNA

  • This compound peptide

  • Binding Buffer (e.g., 5% glycerol, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 20 mM KCl)[22]

  • 1% Agarose gel in 0.5x TBE buffer

  • Loading dye

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In separate tubes, mix a fixed amount of nucleic acid (e.g., 100 ng of plasmid DNA) with increasing amounts of this compound peptide in the binding buffer.[22]

  • Incubation: Incubate the reaction mixtures at room temperature for 1 hour to allow for peptide-nucleic acid complex formation.[22]

  • Electrophoresis: Add native loading dye to each sample and load onto a 1% agarose gel. Run the gel in 0.5x TBE buffer until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with an appropriate nucleic acid stain (e.g., ethidium (B1194527) bromide) and visualize under UV light. The concentration of this compound at which the nucleic acid band fails to migrate into the gel indicates strong binding.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[10][19]

Materials:

  • Target cells (cancer and/or normal)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Buforin IIb peptide

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[19]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of buforin IIb. Include untreated cells as a control. Incubate for a desired period (e.g., 24-48 hours).[19]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[19]

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[19]

Visualizations: Pathways and Workflows

Diagrams created using DOT language to illustrate key processes.

This compound Mechanism of Action

buforin_ii_moa cluster_outside Extracellular cluster_inside Intracellular Bacterium Bacterial Cell DNA_RNA DNA / RNA Buforin This compound Buforin->Bacterium 1. Attraction & Membrane Translocation (Non-Lytic) entry_point Inhibition Inhibition of Cellular Functions DNA_RNA->Inhibition 3. Process Interference Death Cell Death Inhibition->Death 4. Outcome entry_point->DNA_RNA 2. Intracellular Binding

Caption: Mechanism of this compound action against bacterial cells.

Experimental Workflow: MIC Determination

mic_workflow start Start prep_bacteria Prepare Bacterial Suspension (Mid-Log Phase) start->prep_bacteria dilute_peptide Serially Dilute This compound in 96-Well Plate prep_bacteria->dilute_peptide inoculate Inoculate Wells with Bacteria & Peptide dilute_peptide->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_plate Measure OD₆₀₀ or Visually Inspect incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow: MTT Cytotoxicity Assay

mtt_workflow start Start seed_cells Seed Cells in 96-Well Plate (Incubate 24h) start->seed_cells treat_cells Treat Cells with Buforin IIb (Incubate 24-48h) seed_cells->treat_cells add_mtt Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt solubilize Remove Medium, Add Solubilizer (DMSO) add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate Calculate % Viability vs. Control read_absorbance->calculate end End calculate->end

Caption: Workflow for MTT-based cell cytotoxicity assay.

Conclusion and Future Directions

This compound stands out among antimicrobial peptides due to its potent, broad-spectrum activity and its unique intracellular mechanism of action, which circumvents direct membrane lysis. This cell-penetrating property, conferred by its proline-hinged structure, not only makes it an effective antibacterial agent but also a promising candidate for anticancer therapy and as a potential vector for drug delivery.[9][13][23] The high selectivity of its analogs for cancer cells over normal cells further enhances its therapeutic potential.[10] Future research will likely focus on optimizing its stability, bioavailability, and delivery mechanisms, potentially through lipidation or nanoformulation, to translate its promising in vitro activity into viable clinical applications.[23][24]

References

The Silent Entry: A Technical Guide to the Non-Lytic Cell-Penetrating Mechanism of Buforin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core non-lytic cell-penetrating mechanism of buforin II (BF2), a potent antimicrobial peptide with significant potential for therapeutic applications. Unlike many antimicrobial peptides that kill cells by disrupting their membranes, this compound employs a sophisticated strategy of direct translocation to reach intracellular targets without causing cell lysis. This unique property makes it an attractive candidate for development as a drug delivery vector and a direct therapeutic agent.

Core Mechanism: A Stealthy Infiltration

This compound, a 21-amino acid peptide derived from the Asian toad Bufo bufo gargarizans, exhibits a potent antimicrobial activity against a broad spectrum of microorganisms.[1][2] Its mechanism of action is distinct from membrane-acting peptides like magainin 2.[1][3] Instead of forming stable pores that lead to membrane disruption and cell death, this compound penetrates the cell membrane and accumulates inside the cell, where it binds to nucleic acids (DNA and RNA), ultimately inhibiting cellular functions and leading to rapid cell death.[1][2][4] This intracellular action occurs even at concentrations up to five times the minimal inhibitory concentration (MIC) without causing lysis of the cell membrane.[1][4]

The key to this non-lytic entry lies in its unique structure and interaction with the cell membrane. This compound adopts an amphipathic α-helical structure with a crucial proline hinge at position 11 (Pro11).[2][5][6] This hinge creates a kink in the peptide's structure, which is fundamental to its ability to translocate across the membrane.[2][5][6] The proposed mechanism involves the formation of transient toroidal pores.[5][7] These pores have an extremely short lifetime, allowing the peptide to pass through the membrane without causing significant or lasting damage.[5][8] Molecular dynamics simulations support the formation of these transient and disordered toroidal pores.[7]

The translocation process is a cooperative one, where the peptide concentration influences the efficiency of entry.[9] Studies have shown that the translocation efficiency is supralinearly dependent on the peptide concentration.[9] Furthermore, this compound induces a positive curvature on the membrane, a process that is also linked to its translocation.[5][8] The presence of the Pro11 hinge is critical; its removal or substitution leads to a change in the mechanism from cell penetration to membrane permeabilization, similar to other lytic peptides.[2][3][6]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the activity of this compound and its analogs.

Peptide/AnalogTarget Organism/SystemMinimal Inhibitory Concentration (MIC) (μM)Key FindingReference
This compoundE. coli1.6Potent antimicrobial activity.[1]
Magainin 2E. coli3.2Used for comparison of lytic activity.[1]
This compound analogsE. coli, B. subtilis, C. albicansVariableTruncations and substitutions affect antimicrobial potency.[2]
[L7]BUF (5-21)E. coli>100Substitution of proline hinge significantly decreases activity.[2]
ParameterConditionValue/ObservationSignificanceReference
Cell Lysis (this compound)5 x MIC on E. coliNo lysis observedDemonstrates non-lytic mechanism at effective concentrations.[1][4]
Cell Lysis (Magainin 2)5 x MIC on E. coliLysis observedHighlights the different mechanism compared to this compound.[1][4]
Cellular Localization (FITC-Buforin II)Below MIC on E. coliAccumulates inside the cellShows cell penetration occurs even at sub-inhibitory concentrations.[1][4]
Cellular Localization (FITC-Magainin 2)At MIC on E. coliRemains outside or on the cell wallConfirms membrane-acting mechanism of magainin 2.[1][4]
DNA/RNA Binding AffinityIn vitro gel retardationOver 20 times stronger than magainin 2Supports the intracellular target being nucleic acids.[1][4]
Translocation EfficiencyAcross lipid bilayersMore efficient than magainin 2Indicates a specialized mechanism for membrane crossing.[3]
Lipid Flip-Flop InductionIn lipid bilayersNo lipid flip-flop inducedDifferentiates its translocation mechanism from that of magainin 2.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the non-lytic cell-penetrating mechanism of this compound.

Confocal Laser Scanning Microscopy for Cellular Localization

This protocol is used to visualize the location of fluorescently labeled this compound in bacterial cells.

Materials:

  • E. coli cells

  • Biotin-labeled this compound

  • 10 mM Sodium Phosphate Buffer (NAPB), pH 7.4

  • 0.2% Triton X-100 in NAPB

  • Streptavidin-FITC (20 μg/ml)

  • Glass slides

  • Confocal laser scanning microscope

Protocol:

  • Culture E. coli cells to mid-logarithmic phase and harvest by centrifugation.

  • Wash the cells with 10 mM NAPB.

  • Incubate approximately 10^5 colony-forming units (cfu) of E. coli with biotin-labeled this compound at 37°C for 30 minutes.

  • After incubation, wash the cells with 10 mM NAPB to remove unbound peptide.

  • Immobilize the cells on a glass slide.

  • Briefly treat the immobilized cells with 0.2% Triton X-100 in NAPB to permeabilize the membrane for visualization, if necessary for the specific experimental question.

  • To visualize the biotin-labeled peptides, add 20 μg/ml streptavidin-FITC and incubate.

  • Observe the cells using a confocal laser-scanning microscope. Acquire fluorescent images using an appropriate filter for FITC excitation (e.g., 488-nm bandpass filter).[10]

Membrane Permeabilization Assay using Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

This assay quantifies the extent of membrane damage by measuring the influx of the fluorescent DNA-intercalating dye, propidium iodide, which can only enter cells with compromised membranes.

Materials:

  • Bacterial cells (e.g., E. coli)

  • This compound and control peptides

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Prepare a suspension of bacterial cells in PBS at a defined concentration.

  • Add this compound or control peptides at various concentrations to the cell suspension.

  • Incubate the mixture for a specific period (e.g., 30 minutes) at 37°C.

  • Add propidium iodide to the cell suspension to a final concentration of 1-5 µg/mL.

  • Incubate for a further 5-15 minutes in the dark.

  • Analyze the samples using a flow cytometer, exciting at an appropriate wavelength for PI (e.g., 488 nm) and measuring emission (e.g., >600 nm).

  • The percentage of PI-positive cells represents the population with permeabilized membranes.[10][11]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure of this compound in different environments, mimicking the aqueous phase and the hydrophobic membrane interior.

Materials:

  • This compound and its analogs

  • 50 mM Sodium Phosphate Buffer (NAPB)

  • Trifluoroethanol (TFE)

  • CD spectropolarimeter

  • 1-mm path length quartz cuvette

Protocol:

  • Dissolve the peptide in 50 mM NAPB to a final concentration suitable for CD measurements.

  • To mimic a hydrophobic environment, prepare a solution of the peptide in 50% (vol/vol) TFE in 50 mM NAPB.

  • Record the CD spectra from 200 to 250 nm at 25°C using a 1-mm path length cuvette.

  • Perform multiple scans (e.g., five consecutive scans) for each sample and average the results.

  • The helicity of the peptides can be estimated from the mean residue ellipticity at 222 nm.[10]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflows.

Proposed Non-Lytic Cell Penetration Pathway of this compound

BuforinII_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space b2_free This compound membrane_binding Initial Electrostatic Interaction b2_free->membrane_binding Binds to membrane pore_formation Transient Toroidal Pore Formation membrane_binding->pore_formation Induces positive curvature b2_inside Translocated This compound pore_formation->b2_inside Translocates dna_rna DNA / RNA b2_inside->dna_rna Binds to inhibition Inhibition of Cellular Functions dna_rna->inhibition cell_death Cell Death (Non-Lytic) inhibition->cell_death

This compound non-lytic cell entry pathway.
Experimental Workflow for Cellular Localization Studies

Localization_Workflow start Start prep_cells Prepare Bacterial Cell Culture start->prep_cells incubate_peptide Incubate with FITC-Buforin II prep_cells->incubate_peptide wash Wash to Remove Unbound Peptide incubate_peptide->wash immobilize Immobilize Cells on Slide wash->immobilize microscopy Confocal Laser Scanning Microscopy immobilize->microscopy analyze Analyze Fluorescent Images microscopy->analyze end End analyze->end

Workflow for this compound cellular localization.
Logical Relationship of Proline Hinge to Mechanism

Proline_Logic buforin_ii This compound proline_hinge Contains Pro11 Hinge buforin_ii->proline_hinge Wild-type no_proline_hinge Lacks Pro11 Hinge (e.g., P11A mutant) buforin_ii->no_proline_hinge Mutant translocation Non-Lytic Cell Penetration proline_hinge->translocation Leads to lysis Membrane Permeabilization (Lytic Mechanism) no_proline_hinge->lysis Leads to

Role of the proline hinge in this compound's mechanism.

Conclusion and Future Directions

This compound's ability to enter cells without causing lysis presents a significant advantage for its development as a therapeutic agent. This technical guide provides a comprehensive overview of its non-lytic cell-penetrating mechanism, supported by quantitative data and detailed experimental protocols. The central role of the proline hinge in facilitating this unique mode of entry is a key takeaway for the rational design of new cell-penetrating peptides and drug delivery systems.

Future research should focus on further elucidating the precise molecular interactions during the formation of the transient toroidal pore and exploring the full potential of this compound and its derivatives for the targeted delivery of various therapeutic payloads, including nucleic acids, proteins, and small molecule drugs. A deeper understanding of its mechanism will undoubtedly pave the way for novel and effective therapies.

References

An In-depth Technical Guide on the Interaction of Buforin II with Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buforin II, a potent antimicrobial peptide derived from the Asian toad Bufo bufo gargarizans, exhibits a unique mechanism of action that distinguishes it from many other membrane-disrupting antimicrobial peptides. Instead of primarily inducing cell lysis, this compound penetrates the bacterial cell membrane without causing significant damage and accumulates in the cytoplasm.[1][2] Its primary intracellular targets are nucleic acids, DNA and RNA, and this interaction is critical for its potent antimicrobial activity.[3][4] This technical guide provides a comprehensive overview of the interaction between this compound and nucleic acids, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the associated molecular pathways and workflows.

Core Interaction Mechanism

This compound is a 21-amino acid cationic peptide with a characteristic helix-hinge-helix structure.[1][5] This structure, particularly the proline-induced hinge at position 11, is crucial for its ability to translocate across bacterial membranes.[1][2] Once inside the cell, this compound exhibits a strong affinity for both DNA and RNA.[3] The interaction is primarily electrostatic, occurring between the positively charged amino acid residues of the peptide and the negatively charged phosphate (B84403) backbone of the nucleic acids.[6] This binding is largely non-specific in terms of nucleotide sequence.[7][8] The binding of this compound to nucleic acids is thought to inhibit essential cellular processes such as DNA replication, transcription, and translation, ultimately leading to bacterial cell death.[4]

Quantitative Data on this compound-Nucleic Acid Interaction

While direct dissociation constants (Kd) for this compound binding to DNA and RNA are not extensively reported in the literature, the binding affinity has been quantified using methods such as the Fluorescence Intercalator Displacement (FID) assay. The C50 value, which represents the concentration of the peptide required to displace 50% of a fluorescent intercalator from DNA, is used as a measure of relative binding affinity. A lower C50 value indicates a higher binding affinity.

Peptide VariantTarget Nucleic AcidC50 (μM)Reference
This compound (WT)E. coli DNA~1.5[8]
This compound (T1R)E. coli DNA~0.8[8]
This compound (L8R)E. coli DNA~1.2[8]

Note: The C50 values are approximate and can vary depending on the specific experimental conditions.

Structural Insights into the Interaction

The interaction between this compound and nucleic acids induces conformational changes in both molecules.

  • This compound: Upon binding to DNA, this compound undergoes a structural transition, adopting a more defined helical conformation.[6] The flexible N-terminal region and the proline hinge are thought to play a significant role in accommodating the peptide within the grooves of the DNA.

  • Nucleic Acids: The binding of this compound can induce significant structural changes in DNA, including bending and potentially supercoiling.[9] These alterations can disrupt the normal function of the nucleic acids and interfere with the binding of other essential proteins.

Experimental Protocols

Several key experimental techniques are employed to study the interaction between this compound and nucleic acids.

Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This technique is used to qualitatively assess the binding of this compound to DNA or RNA. The principle is that a nucleic acid-peptide complex will migrate slower through an agarose (B213101) or polyacrylamide gel than the free nucleic acid.

Detailed Methodology: [3]

  • Preparation of Nucleic Acid: Plasmid DNA (e.g., pET28) or total RNA is prepared at a suitable concentration (e.g., 200 ng).

  • Binding Reaction: The nucleic acid is incubated with varying concentrations of this compound in a binding buffer (e.g., 5% glycerol, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 20 mM KCl, and 50 µg/ml BSA) for a specific time (e.g., 20 minutes) at room temperature.

  • Electrophoresis: The reaction mixtures are loaded onto a 1.0% agarose gel. Electrophoresis is carried out in a suitable buffer (e.g., 0.5x TBE).

  • Visualization: The gel is stained with a nucleic acid stain (e.g., ethidium (B1194527) bromide) and visualized under UV light. A "retarded" band indicates the formation of a this compound-nucleic acid complex.

Gel_Retardation_Assay_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis cluster_result Result Prep_DNA Prepare DNA/RNA Incubate Incubate DNA/RNA with this compound Prep_DNA->Incubate Prep_Peptide Prepare this compound Dilutions Prep_Peptide->Incubate Electrophoresis Agarose Gel Electrophoresis Incubate->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Retardation Observe Band Retardation Visualize->Retardation

Caption: Workflow for the Gel Retardation Assay.

Fluorescence Intercalator Displacement (FID) Assay

This assay provides quantitative data on the binding affinity of this compound to DNA. It measures the ability of the peptide to displace a fluorescent dye (e.g., thiazole (B1198619) orange) that is intercalated into the DNA, leading to a decrease in fluorescence.

Detailed Methodology: [7][8]

  • Reagent Preparation:

    • Prepare a solution of a fluorescent intercalator (e.g., 0.55 μM Thiazole Orange) in STE buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).

    • Prepare a stock solution of DNA (e.g., 31.63 μM).

    • Prepare a stock solution of this compound (e.g., 82 ± 4 μM).

  • Assay Setup:

    • In a quartz fluorescence cuvette, add the thiazole orange solution and the DNA solution.

    • Allow the sample to equilibrate for 5 minutes at 25°C.

  • Fluorescence Measurement:

    • Measure the initial fluorescence using a spectrofluorometer (e.g., excitation at 509 nm, emission at 527 nm for Thiazole Orange).

  • Titration:

    • Titrate the DNA-dye solution with small aliquots of the this compound solution.

    • After each addition, allow the mixture to equilibrate for 5 minutes before measuring the fluorescence.

  • Data Analysis:

    • Plot the relative fluorescence (F/F₀) against the peptide concentration.

    • Determine the C50 value, which is the peptide concentration at which the initial fluorescence is reduced by half.

FID_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Reagents Prepare DNA, Dye, and this compound Solutions Mix Mix DNA and Dye in Cuvette Prep_Reagents->Mix Measure_Initial Measure Initial Fluorescence Mix->Measure_Initial Titrate Titrate with this compound Measure_Initial->Titrate Measure_Final Measure Fluorescence after each Titration Titrate->Measure_Final Plot Plot Fluorescence vs. Concentration Measure_Final->Plot Calculate Calculate C50 Value Plot->Calculate

Caption: Workflow for the Fluorescence Intercalator Displacement Assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the conformational changes of both this compound and nucleic acids upon their interaction.

Detailed Methodology: [1]

  • Sample Preparation:

    • Prepare solutions of this compound and DNA or RNA in a suitable buffer (e.g., 50 mM sodium phosphate buffer).

    • Prepare a mixed solution containing both this compound and the nucleic acid at the desired molar ratio.

  • CD Spectra Measurement:

    • Measure the CD spectra of the individual components (this compound and nucleic acid) and the mixture.

    • Spectra are typically recorded in the far-UV region (200-250 nm) to monitor changes in the peptide's secondary structure and in the UV region (240-320 nm) to observe changes in the nucleic acid conformation.

  • Data Analysis:

    • Subtract the spectrum of the buffer from the sample spectra.

    • The spectrum of the complex can be compared to the sum of the individual spectra to identify interaction-induced conformational changes.

    • The helicity of the peptide can be calculated from the mean residue ellipticity at 222 nm.

CD_Spectroscopy_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Samples Prepare this compound, Nucleic Acid, and Mixture Solutions Measure_Spectra Measure CD Spectra of all Samples Prep_Samples->Measure_Spectra Subtract_Buffer Buffer Subtraction Measure_Spectra->Subtract_Buffer Compare_Spectra Compare Spectra of Mixture and Individual Components Subtract_Buffer->Compare_Spectra Analyze_Changes Analyze Conformational Changes Compare_Spectra->Analyze_Changes

Caption: Workflow for Circular Dichroism Spectroscopy.

Cellular Signaling and Logical Relationships

The interaction of this compound with intracellular nucleic acids triggers a cascade of events that ultimately leads to bacterial cell death. While the complete signaling pathway is still under investigation, key downstream effects have been identified.

BuforinII_Pathway cluster_entry Cellular Entry cluster_interaction Nucleic Acid Interaction cluster_effects Downstream Effects cluster_gene_reg Specific Gene Regulation Buforin_ext Extracellular this compound Membrane Bacterial Cell Membrane Buforin_ext->Membrane Translocation Buforin_int Intracellular this compound Membrane->Buforin_int DNA Bacterial DNA Buforin_int->DNA Binding RNA Bacterial RNA Buforin_int->RNA Binding Transcription Inhibition of Transcription DNA->Transcription Translation Inhibition of Translation RNA->Translation Gene_Expression Altered Gene Expression Transcription->Gene_Expression Translation->Gene_Expression DnaK DnaK (Chaperone) Upregulation Gene_Expression->DnaK OmpC OmpC (Porin) Downregulation Gene_Expression->OmpC SbmA SbmA (Transporter) Downregulation Gene_Expression->SbmA

Caption: this compound's intracellular mechanism of action.

Upon entering the bacterial cell, this compound binds to both DNA and RNA. This binding directly interferes with the processes of transcription and translation. Furthermore, this interaction leads to global changes in gene expression. For instance, in E. coli, exposure to this compound has been shown to upregulate the expression of the heat shock protein DnaK, a molecular chaperone involved in stress response.[5] Conversely, the expression of genes encoding for the outer membrane porin OmpC and the transporter SbmA is downregulated, which may represent a bacterial defense mechanism to reduce peptide uptake.[5]

Conclusion and Future Directions

The interaction of this compound with nucleic acids is a fascinating and critical aspect of its potent antimicrobial activity. This technical guide has provided a detailed overview of the current understanding of this interaction, including quantitative data, experimental methodologies, and the resulting cellular consequences. Future research should focus on elucidating the precise molecular details of the this compound-nucleic acid complex, determining the exact dissociation constants for both DNA and RNA binding, and further mapping the downstream signaling pathways affected by this interaction. A deeper understanding of these mechanisms will be invaluable for the rational design and development of novel this compound-based antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Buforin IIb: A Histone-Derived Peptide with Potent Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on its Mechanism of Action and Initial Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buforin II is an antimicrobial peptide derived from histone H2A, first isolated from the stomach tissue of the Asian toad, Bufo bufo gargarizans.[1][2][3] A synthetic analog, buforin IIb, has demonstrated significant and selective anticancer activity against a broad spectrum of cancer cells while exhibiting minimal toxicity to normal cells.[4][5][6] Unlike many conventional chemotherapeutics, buforin IIb's unique mechanism of action, which involves penetrating the cancer cell membrane without lysis and inducing apoptosis, makes it a compelling candidate for novel anticancer drug development.[4][6] This technical guide provides an in-depth overview of the core anticancer properties of buforin IIb, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular interactions and experimental workflows.

Mechanism of Action

Buforin IIb's anticancer activity is multifaceted, beginning with a selective interaction with cancer cell membranes and culminating in the induction of programmed cell death. The proline hinge within its structure is crucial for its cell-penetrating ability.[7][8][9]

Selective Targeting and Cell Entry

Buforin IIb selectively targets cancer cells through interactions with gangliosides on the cell surface.[5][6] This interaction facilitates its translocation across the cancer cell membrane without causing significant damage or lysis.[5][6] In contrast, it does not readily penetrate the membranes of normal cells.[10] Once inside the cancer cell, buforin IIb primarily accumulates in the nucleus.[5][6]

Induction of Apoptosis

The primary mechanism by which buforin IIb kills cancer cells is the induction of mitochondria-dependent apoptosis.[4][5][6] This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to cell death.[11] In some cancer cell lines, such as androgen-independent prostate cancer cells, buforin IIb has been shown to induce apoptosis through the p53 pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[12]

Cell Cycle Arrest

In addition to inducing apoptosis, buforin IIb can also arrest the cell cycle in cancer cells. Studies on liver cancer cells have shown that buforin IIb can cause cell cycle arrest at the G2/M phase.[1][13] This is achieved by inhibiting the expression of key cell cycle regulatory proteins, specifically cyclin-dependent kinase 2 (CDK2) and cyclin A.[1][13]

Quantitative Data on Anticancer Activity

The cytotoxic efficacy of buforin IIb has been evaluated against a wide range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from various studies.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
JurkatLeukemia6~2.9[4][10]
HeLaCervical Cancer12~5.8[4][10]
PC-3Prostate Cancer-< 8[4][11]
Du-145Prostate Cancer-< 8[4][11]
HepG2Liver Cancer-~1.0 (for 24h)[4]
60 Human Tumor Cell LinesVarious7.2–23.9-[10]

Note: IC50 values can vary between studies due to different experimental conditions.[4]

In Vivo Efficacy

In addition to its in vitro cytotoxicity, buforin IIb has demonstrated significant tumor suppression in vivo. In a mouse xenograft model using NCI-H460 lung cancer cells, buforin IIb at concentrations of 5 mg/kg and higher showed remarkable suppression of tumor growth.[10] It has also been found to suppress tumor growth in breast cancer mouse xenografts through anti-vasculogenic and anti-angiogenic mechanisms.[14]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the anticancer properties of buforin IIb are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of buforin IIb, a positive control (e.g., a known chemotherapy drug), and a negative control (vehicle) for 24 to 48 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the peptide that causes a 50% reduction in cell viability compared to the untreated control.[10]

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) and changes in membrane permeability.

Protocol:

  • Cell Treatment: Incubate cells (e.g., 2 x 10⁵ Jurkat cells) with the desired concentration of buforin IIb (e.g., 20 µg/mL), a positive control (e.g., 10 µM etoposide), or PBS for 24 hours.[10]

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC (e.g., 150 ng/mL) and Propidium Iodide (PI) (e.g., 1 µM).[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

DNA Fragmentation Assay

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Protocol:

  • Cell Treatment: Treat cells (e.g., Jurkat cells) with buforin IIb, a positive control (e.g., 1 µM staurosporine), or PBS.[10]

  • DNA Extraction: Extract genomic DNA from the treated cells using a DNA extraction kit.[10]

  • Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel.[10]

  • Visualization: Visualize the DNA fragments under UV illumination after staining with an intercalating agent like ethidium (B1194527) bromide.[10]

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with buforin IIb or controls for the desired time.[4]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[4]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.[4]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.[4]

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.[4]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Buforin_IIb_Apoptosis_Pathway cluster_membrane Cancer Cell Membrane cluster_cytoplasm Cytoplasm Buforin_IIb Buforin IIb Gangliosides Gangliosides Buforin_IIb->Gangliosides Binds to Internalized_Buforin Internalized Buforin IIb Gangliosides->Internalized_Buforin Facilitates entry Mitochondrion Mitochondrion Internalized_Buforin->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade (e.g., Caspase-9, -3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Buforin IIb induced mitochondria-dependent apoptosis pathway.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Buforin IIb and controls Incubate_24h->Treat_Cells Incubate_24_48h Incubate 24-48h Treat_Cells->Incubate_24_48h Add_MTT Add MTT solution Incubate_24_48h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Add Solubilizing Agent Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: MTT assay experimental workflow.

Cell_Cycle_Analysis_Workflow Start Start Treat_Cells Treat cells with Buforin IIb or controls Start->Treat_Cells Harvest_Fix Harvest and fix cells in 70% ethanol Treat_Cells->Harvest_Fix Wash_Cells Wash with PBS Harvest_Fix->Wash_Cells RNase_Treatment Treat with RNase A Wash_Cells->RNase_Treatment PI_Staining Stain with Propidium Iodide RNase_Treatment->PI_Staining Flow_Cytometry Analyze by Flow Cytometry PI_Staining->Flow_Cytometry Determine_Phases Determine percentage of cells in G0/G1, S, G2/M Flow_Cytometry->Determine_Phases End End Determine_Phases->End

Caption: Cell cycle analysis workflow.

Conclusion and Future Directions

The initial findings for buforin IIb present a strong case for its development as a novel anticancer therapeutic. Its potent and selective cytotoxicity against a wide array of cancer cell lines, coupled with a unique cell-penetrating mechanism that triggers apoptosis and cell cycle arrest, positions it as a promising candidate for further preclinical and clinical investigation.[4][5] The detailed experimental protocols provided herein offer a standardized framework for the independent verification and continued exploration of buforin IIb's anticancer properties. Future research should focus on optimizing its delivery, evaluating its efficacy in a wider range of in vivo models, and exploring potential combination therapies to enhance its therapeutic index.

References

Buforin II as a Cell-Penetrating Peptide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract Buforin II is a 21-amino acid, histone H2A-derived peptide originally identified in the stomach tissue of the Asian toad, Bufo bufo gargarizans.[1] While initially characterized by its potent antimicrobial properties, its most compelling feature for drug development is its remarkable ability to penetrate cell membranes efficiently without causing significant lysis.[2] This activity is primarily attributed to its unique "helix-hinge-helix" structure, where a central proline residue at position 11 is critical for its cell-penetrating mechanism.[3][4] this compound translocates across the membrane via the formation of transient, unstable toroidal pores, subsequently acting on intracellular targets like DNA and RNA.[5][2][6] This guide provides an in-depth technical overview of this compound's molecular profile, mechanism of action, structure-activity relationships, and key experimental protocols, offering a comprehensive resource for researchers and drug development professionals exploring its potential as a cell-penetrating peptide (CPP) for therapeutic delivery.

Molecular Profile of this compound

This compound is a cationic peptide with a net charge of +6 and a sequence of TRSSRAGLQFPVGRVHRLLRK.[7] Its structure in a hydrophobic environment, which mimics the cell membrane, is a distinct amphipathic conformation comprising three key regions:

  • N-Terminal Random Coil (Residues 1-4): A flexible region that appears to negatively modulate antimicrobial activity, as its removal can increase potency.[1][8]

  • Central Helix-Hinge (Residues 5-11): An extended α-helical segment from residues 5-10 is interrupted by a crucial proline (Pro11) residue, which acts as a structural hinge.[3][4]

  • C-Terminal α-Helix (Residues 12-21): A regular α-helix that is essential for its antimicrobial and cell-penetrating functions.[1][8]

This helix-hinge-helix motif is the defining structural feature responsible for its unique mode of action.[1]

Mechanism of Cell Penetration

Unlike many antimicrobial peptides that kill cells by forming stable pores and disrupting membrane integrity, this compound penetrates cells to act on internal targets.[1][5] This translocation occurs primarily through direct penetration, though endocytic pathways may be involved in the uptake of this compound-nanoparticle conjugates.[9]

Primary Translocation Pathway: Direct Penetration via Transient Pores

The cell entry of this compound is a rapid, energy-independent process that does not cause significant membrane permeabilization.[10][2] The proposed mechanism involves several steps:

  • Electrostatic Interaction: The cationic peptide is initially attracted to the negatively charged components of the cell membrane (e.g., acidic phospholipids).[7]

  • Membrane Curvature: Upon binding, this compound induces a positive curvature in the lipid bilayer.[6][9]

  • Transient Pore Formation: The peptide is proposed to form a transient, peptide-lipid supramolecular complex known as a toroidal pore.[6] The Pro11 hinge plays a critical role here; it distorts the helical structure, concentrating basic amino acid residues in a specific region. This concentration enhances electrostatic repulsion between peptide molecules within the pore, destabilizing it and leading to a very short lifetime.[10][6]

  • Translocation: The rapid disintegration of these transient pores facilitates the efficient translocation of this compound across the membrane and into the cytoplasm.[6][11] Once inside, it exerts its biological effect by binding strongly to nucleic acids (DNA and RNA), inhibiting cellular processes and leading to rapid cell death.[5][12]

G This compound Direct Translocation Pathway start This compound in Extracellular Space membrane_bind 1. Electrostatic Binding to Cell Membrane start->membrane_bind curvature 2. Induction of Positive Curvature membrane_bind->curvature pore 3. Transient Toroidal Pore Formation curvature->pore translocation 4. Peptide Translocation into Cytoplasm pore->translocation Rapid Pore Disintegration destabilize Pro11 Hinge Destabilizes Pore via Electrostatic Repulsion destabilize->pore target Binding to Intracellular DNA and RNA translocation->target end Inhibition of Cellular Functions & Cell Death target->end

A diagram illustrating the direct penetration mechanism of this compound.
Role of Endocytosis

While direct translocation is the primary mechanism for the peptide alone, studies involving this compound nanobioconjugates have shown uptake facilitated by endocytic pathways, including macropinocytosis, caveolin-mediated, and clathrin-mediated endocytosis.[9] For these larger constructs, endosomal escape is a critical step, with one study reporting an escape efficiency of approximately 73% in THP-1 cells.[13] However, for the free peptide, cell entry has been observed to occur even at low temperatures, which typically inhibit energy-dependent endocytosis, supporting a direct translocation model.[13]

Structure-Activity Relationship (SAR)

The potent cell-penetrating ability of this compound is tightly linked to its specific structural domains. Structure-activity relationship studies have elucidated the distinct roles of each part of the peptide.[1][4]

  • The Proline Hinge (Pro11) is Essential: This is the most critical structural feature. Substituting the proline at position 11 with another amino acid, such as leucine (B10760876) or alanine, abrogates the peptide's ability to penetrate cells.[2][3] These analogs no longer accumulate in the cytoplasm but instead remain on the cell surface, where they act by permeabilizing the membrane, fundamentally changing their mechanism of action.[3][4]

  • The C-Terminal α-Helix is Vital for Activity: The C-terminal region (residues 12-21) is crucial for both antimicrobial and cell-penetrating functions.[1] Removal of just four amino acids from the C-terminus results in a complete loss of activity.[1][8]

  • The N-Terminal Region Modulates Potency: Deletion of the N-terminal random coil region (residues 1-4) can increase antibacterial activity by approximately two-fold, suggesting it is not essential and may even hinder its primary function.[1][8]

  • α-Helical Content Correlates with Potency: The degree of α-helicity in this compound analogs correlates linearly with their cell-penetrating efficiency and, consequently, their antimicrobial potency.[1][4]

G This compound Structure-Activity Relationship cluster_mutation Effect of Pro11 Mutation buforin N-Terminus (1-4) Extended Helix (5-10) Pro11 Hinge C-Terminal Helix (12-21) penetration Cell Penetration (Translocation) buforin:p->penetration CRITICAL Enables Translocation activity Biological Activity (Antimicrobial/Anticancer) buforin:c->activity ESSENTIAL Determines Potency buforin:n->activity MODULATES Deletion enhances potency permeabilization Membrane Permeabilization (Lytic Activity) pro_mutated Pro11 Mutated (e.g., P11A, P11L) pro_mutated->penetration BLOCKS pro_mutated->permeabilization INDUCES G Workflow: Confocal Microscopy for Cellular Uptake start 1. Culture and Harvest Cells wash1 2. Wash Cells with PBS start->wash1 incubate 3. Incubate with FITC-Buforin II wash1->incubate wash2 4. Wash to Remove External Peptide incubate->wash2 mount 5. Mount on Slide wash2->mount visualize 6. Image with Confocal Microscope mount->visualize analyze 7. Analyze Localization (Internal vs. Membrane) visualize->analyze G Workflow: Gel Retardation Assay start 1. Prepare DNA Samples mix 2. Mix DNA with Increasing Concentrations of this compound start->mix incubate 3. Incubate to Allow Peptide-DNA Binding mix->incubate load 4. Load Samples onto Agarose Gel incubate->load run 5. Run Electrophoresis load->run visualize 6. Stain and Visualize Gel run->visualize analyze 7. Analyze Band Retardation visualize->analyze

References

An In-depth Technical Guide to the Binding Affinity of Buforin II with Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buforin II is a potent, 21-amino acid cationic antimicrobial peptide (AMP) derived from the Asian toad Bufo bufo gargarizans.[1] Unlike many other AMPs that kill bacteria by permeabilizing the cell membrane, this compound employs a sophisticated mechanism involving translocation across the bacterial membrane without causing significant lysis, followed by binding to intracellular targets such as DNA and RNA to inhibit cellular functions.[1][2] This unique mode of action makes this compound a compelling candidate for the development of novel antibiotics. This guide provides a comprehensive overview of the binding affinity and interaction of this compound with bacterial cell membranes, detailing its mechanism, the influence of membrane composition, and the experimental protocols used to characterize these interactions.

Molecular Profile of this compound

This compound possesses a distinctive helix-hinge-helix structure, which is crucial for its biological activity. This structure consists of an N-terminal random coil, an extended α-helical region, a central proline hinge at position 11, and a C-terminal regular α-helix.[1][3] The proline hinge is a key structural feature responsible for the peptide's ability to penetrate cell membranes.[3] The overall amphipathic nature and cationic charge of this compound facilitate its initial electrostatic attraction to the negatively charged components of bacterial cell walls.

Mechanism of Action: A Multi-Step Process

The antimicrobial action of this compound is a sequential process that begins with its interaction with the bacterial cell envelope and culminates in the disruption of intracellular processes.

  • Initial Binding to the Cell Envelope : As a cationic peptide, this compound is initially attracted to the negatively charged components of the bacterial cell wall. In Gram-negative bacteria, this includes lipopolysaccharides (LPS), while in Gram-positive bacteria, peptidoglycan (PGN) and teichoic acids are the primary interaction sites.

  • Translocation Across the Membrane : Following the initial binding, this compound translocates across the cytoplasmic membrane. This process is notably different from the pore-forming or membrane-disrupting mechanisms of other AMPs. The translocation is mediated by the flexible proline hinge, which allows the peptide to cross the lipid bilayer without causing significant leakage of cellular contents.[1][4]

  • Intracellular Targeting : Once inside the cytoplasm, this compound binds with high affinity to DNA and RNA, inhibiting essential cellular processes such as replication, transcription, and translation, ultimately leading to cell death.[2]

Buforin_II_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell BuforinII This compound CellWall Cell Wall (LPS/PGN) BuforinII->CellWall Electrostatic Attraction NucleicAcids DNA & RNA BuforinII->NucleicAcids High-Affinity Binding BacterialCell Bacterial Cell CellMembrane Cytoplasmic Membrane CellWall->CellMembrane Interaction Cytoplasm Cytoplasm CellMembrane->Cytoplasm Translocation (Proline Hinge Mediated) Inhibition Inhibition of Cellular Functions NucleicAcids->Inhibition CellDeath Cell Death Inhibition->CellDeath ITC_Workflow start Start prep_lipids Prepare Lipid Film (e.g., POPC/POPG) start->prep_lipids prep_peptide Prepare this compound Solution in Buffer start->prep_peptide hydrate Hydrate Film with Buffer prep_lipids->hydrate freeze_thaw Freeze-Thaw Cycles hydrate->freeze_thaw extrude Extrude through 100 nm Membrane freeze_thaw->extrude luvs LUVs Formed extrude->luvs degas Degas LUVs and Peptide Solution luvs->degas prep_peptide->degas load_itc Load LUVs into Sample Cell and Peptide into Syringe degas->load_itc titrate Perform Titration load_itc->titrate analyze Analyze Data (Subtract Controls, Fit Model) titrate->analyze results Thermodynamic Parameters (Kd, n, ΔH, ΔS) analyze->results SPR_Workflow start Start prep_luvs Prepare LUVs start->prep_luvs immobilize Immobilize LUVs on L1 Sensor Chip to Form Bilayer prep_luvs->immobilize stabilize Stabilize Baseline with Running Buffer immobilize->stabilize inject_peptide Inject this compound (Analyte) at Various Concentrations stabilize->inject_peptide association Measure Association Phase (ka) inject_peptide->association inject_buffer Inject Running Buffer association->inject_buffer dissociation Measure Dissociation Phase (kd) inject_buffer->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate analyze Analyze Sensorgrams (Fit to Kinetic Model) dissociation->analyze regenerate->stabilize Next Cycle results Kinetic and Affinity Data (ka, kd, Kd) analyze->results

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Buforin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of buforin II using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This compound is a 21-amino acid antimicrobial peptide with the sequence H-Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys-OH, known for its potent, broad-spectrum antimicrobial activity.[1][2] This protocol details the step-by-step methodology for peptide chain assembly, cleavage from the resin, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry. The provided workflow and quantitative data are intended to enable researchers to successfully synthesize and purify high-quality this compound for research and drug development applications.

Introduction to this compound

This compound is a potent antimicrobial peptide originally derived from the stomach tissue of the Asian toad, Bufo bufo gargarizans.[1] It is a histone H2A-derived peptide that exhibits strong antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria.[1][2] Unlike many other antimicrobial peptides that act by permeabilizing the cell membrane, this compound is believed to translocate across the bacterial membrane without causing lysis and subsequently bind to intracellular nucleic acids, inhibiting cellular functions.[1] Its unique mechanism of action and potent activity make it an attractive candidate for the development of new therapeutic agents. The chemical synthesis of this compound is essential for structure-activity relationship studies and for producing sufficient quantities for preclinical and clinical investigations.

Materials and Reagents

Resins, Amino Acids, and Reagents
Item Description/Specification Supplier Example
Resin Fmoc-Lys(Boc)-Wang ResinAdvanced ChemTech
Fmoc-Amino Acids Standard protected amino acidsChemPep, AltaBioscience
Coupling Reagents HBTU, HOBt, DIPEASigma-Aldrich
Deprotection Reagent Piperidine (B6355638)Thermo Fisher Scientific
Solvents DMF, DCM, NMP (Peptide Synthesis Grade)Sigma-Aldrich
Cleavage Reagents TFA, TIS, Water, Thioanisole, EDTSigma-Aldrich
Purification Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade)Thermo Fisher Scientific
Precipitation Solvent Cold Diethyl EtherSigma-Aldrich

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of this compound is performed on a 0.1 mmol scale using an automated peptide synthesizer or manual SPPS methods. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

SPPS_Workflow cluster_synthesis_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin_Prep Start: Fmoc-Lys(Boc)-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle_End Repeat Cycle Wash2->Cycle_End Final_Deprotection Final Fmoc Deprotection Cycle_End->Final_Deprotection After 20 cycles Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Final_Product Lyophilized this compound Characterization->Final_Product

Caption: Automated Fmoc solid-phase peptide synthesis workflow for this compound.

Step-by-Step Synthesis Protocol
  • Resin Preparation:

    • Start with Fmoc-Lys(Boc)-Wang resin (0.1 mmol).

    • Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5-7 minutes.

    • Drain the solution and repeat the treatment for another 5-7 minutes to ensure complete removal of the Fmoc group.[3]

  • Washing:

    • Wash the resin thoroughly with DMF (5 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the activated amino acid solution.

    • Add the coupling mixture to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.

  • Washing:

    • Wash the resin with DMF (3 times) to remove excess reagents.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-5 for each amino acid in the this compound sequence in the C-terminal to N-terminal direction.

Cleavage and Deprotection

This compound is rich in arginine residues, which requires a specific cleavage cocktail to efficiently remove the side-chain protecting groups and cleave the peptide from the resin.

  • Final Deprotection: After coupling the final amino acid (Threonine), perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare "Reagent R" cleavage cocktail fresh:

    • Trifluoroacetic acid (TFA): 90% (v/v)

    • Thioanisole: 5% (v/v)

    • 1,2-Ethanedithiol (EDT): 3% (v/v)

    • Anisole: 2% (v/v)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin).

    • Stir the mixture at room temperature. Due to the high number of arginine residues in this compound, a longer cleavage time is recommended, typically 4-6 hours.[4]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether twice to remove scavengers and organic impurities.

    • Dry the crude peptide pellet under vacuum.

Purification

The crude this compound is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see table below).

  • HPLC Conditions:

    • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase:

      • Buffer A: 0.1% TFA in water.

      • Buffer B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Buffer B over 40-60 minutes is typically effective for purifying this compound.[5]

    • Flow Rate: 4 mL/min.

    • Detection: UV at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Characterization

The identity and purity of the synthesized this compound are confirmed using mass spectrometry and analytical HPLC.

  • Mass Spectrometry:

    • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

    • Procedure: Co-crystallize a small amount of the purified peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and analyze.

    • Expected Mass: The calculated average molecular weight of this compound (C₁₀₆H₁₈₄N₄₀O₂₆) is approximately 2434.84 Da. The observed mass should correspond to this value.

  • Analytical HPLC:

    • Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Gradient: Use a similar gradient as in the preparative HPLC but with a faster ramp-up.

    • Purity Assessment: The purity of the final product should be ≥95%.[5]

Quantitative Data Summary

Parameter Value/Range Notes
Synthesis Scale 0.1 mmolStandard laboratory scale.
Resin Loading 0.4 - 0.8 mmol/gDependent on the specific Wang resin used.
Amino Acid Excess 4 equivalentsRelative to resin loading.
Coupling Reagent Excess HBTU (3.9 eq), HOBt (4 eq), DIPEA (8 eq)Ensures efficient coupling.
Deprotection Time 2 x 5-7 minutesPer cycle.
Coupling Time 1 - 2 hoursPer cycle.
Cleavage Time 4 - 6 hoursFor arginine-rich peptide.[4]
Crude Peptide Yield 70 - 85%Typical range after cleavage and precipitation.
Final Purity >95%After RP-HPLC purification.[5]
Final Yield 15 - 30%Based on the initial resin loading.

Logical Relationships and Workflows

Cleavage and Purification Workflow

Cleavage_Purification_Workflow Start Dry Peptide-Resin Cleavage Add Cleavage Cocktail (Reagent R) Incubate 4-6h Start->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Dissolve Dissolve in HPLC Buffer A Dry->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Collect Pure Fractions HPLC->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If purity >95% Lyophilize Lyophilize Pool->Lyophilize Final_Product Pure this compound Powder Lyophilize->Final_Product

Caption: Detailed workflow for the cleavage, purification, and isolation of this compound.

Troubleshooting

Problem Possible Cause Solution
Low Crude Yield Incomplete coupling or cleavage.Extend coupling/cleavage times; use fresh reagents; ensure resin is dry before cleavage.
Multiple Peaks in HPLC Incomplete deprotection; side reactions.Use appropriate scavengers in the cleavage cocktail; optimize cleavage time.
Incorrect Mass in MS Deletion or double incorporation of amino acids.Optimize coupling and deprotection steps; use high-quality reagents.
Poor Peak Shape in HPLC Peptide aggregation; incorrect buffer pH.Dissolve peptide in a stronger solvent (e.g., with Guanidine HCl); ensure TFA concentration is 0.1%.

Conclusion

The protocol described herein provides a reliable and reproducible method for the synthesis of this compound using standard Fmoc-SPPS chemistry. By following these detailed steps and utilizing the appropriate reagents and purification techniques, researchers can obtain high-purity this compound suitable for a variety of biological and pharmacological studies. This enables further investigation into its therapeutic potential as a novel antimicrobial agent.

References

Application Notes and Protocols: Buforin II in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of buforin II, a potent cell-penetrating antimicrobial peptide, in the development of advanced drug delivery systems. The protocols outlined below are based on established methodologies and are intended to serve as a guide for the synthesis, characterization, and evaluation of this compound-based drug carriers.

Introduction to this compound

This compound is a 21-amino acid peptide derived from the Asian toad Bufo bufo gargarizans. It belongs to the family of histone H2A-derived antimicrobial peptides and has garnered significant interest for its potent, broad-spectrum antimicrobial and anticancer activities.[1] A key feature of this compound is its ability to penetrate cell membranes without causing significant lysis, making it an excellent candidate for intracellular drug delivery.[2][3] Its mechanism of action often involves binding to intracellular nucleic acids, thereby disrupting cellular functions.[2][3] The synthetic analog, buforin IIb, has been extensively studied for its enhanced anticancer properties.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of buforin IIb and its application in drug delivery systems.

Table 1: In Vitro Cytotoxicity of Buforin IIb against Various Cancer Cell Lines [7]

Cell LineCancer TypeIC50 (µM)Reference
JurkatLeukemia~2.9[7]
HeLaCervical Cancer~5.8[7]
PC-3Prostate Cancer< 8[4]
Du-145Prostate Cancer< 8[4]
HepG2Liver Cancer~1.0 (for 24h)[5]
NCI-H460Lung CancerNot specified[5]
MX-1Breast CancerNot specified[4]
MCF-7Breast CancerNot specified[4]
T47-DBreast CancerNot specified[4]

Table 2: In Vivo Tumor Suppression by Buforin IIb

Cancer ModelTreatment DoseOutcomeReference
NCI-H460 lung cancer xenograft>5 mg/kgSignificant inhibition of tumor progression[5]
HepG2 liver cancer xenograft50 nmol injectionSuppression of subcutaneous tumor growth[8]
Prostate cancer DU145 xenograftNot specifiedSynergistic toxic effect when combined with 2-Deoxy-d-glucose[9]

Table 3: this compound-Nanoparticle Characteristics

Nanoparticle SystemSize (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound-PEG-PLGA Nanoparticles< 180~25Not specified[10]
This compound-Magnetite NanobioconjugatesNot specifiedNot applicableNot specified[11]
Peptide-loaded PEG-b-PCL Nanoparticles (by double emulsion)100-200~30Not specified[12]
Peptide-loaded PEG-b-PCL Nanoparticles (by nanoprecipitation with POPG)250-30085-100Not specified[12]

Signaling Pathways and Mechanisms of Action

This compound and its analogs utilize specific pathways to enter cells and induce apoptosis in cancerous cells.

Buforin_II_Cell_Internalization cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Buforin_II This compound / IIb Gangliosides Gangliosides / Sialic Acids Buforin_II->Gangliosides Interaction Membrane_Translocation Membrane Translocation (Non-lytic) Gangliosides->Membrane_Translocation Facilitates Intracellular_Buforin Intracellular This compound / IIb Membrane_Translocation->Intracellular_Buforin Entry

This compound Cell Internalization Pathway

Buforin_IIb_Apoptosis_Pathway cluster_intracellular Intracellular Signaling cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade Intracellular_Buforin Intracellular Buforin IIb p53 p53 Activation Intracellular_Buforin->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Promotes MOMP Bcl2->Mitochondria Inhibits MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Buforin IIb-Induced Apoptosis Pathway

Experimental Protocols

The following are detailed protocols for key experiments involving this compound-based drug delivery systems.

Synthesis of this compound-Conjugated Nanoparticles

This protocol describes the synthesis of this compound conjugated to polyetheramine-modified magnetite nanoparticles.

Nanoparticle_Synthesis_Workflow Start Start Synthesis 1. Synthesize Magnetite Nanoparticles Start->Synthesis Silanization 2. Silanize Nanoparticles Synthesis->Silanization PEA_Coating 3. Coat with Polyetheramine (PEA) Silanization->PEA_Coating Buforin_Conjugation 4. Conjugate this compound (EDC/NHS chemistry) PEA_Coating->Buforin_Conjugation Washing 5. Wash and Purify Nanobioconjugates Buforin_Conjugation->Washing Characterization 6. Characterize Nanobioconjugates (FTIR, DLS, TEM, TGA) Washing->Characterization End End Characterization->End MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 2. Incubate for 24 hours Cell_Seeding->Incubation1 Treatment 3. Treat cells with this compound formulations Incubation1->Treatment Incubation2 4. Incubate for desired exposure time Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate for 1-4 hours MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution Incubation3->Solubilization Measurement 8. Measure absorbance Solubilization->Measurement End End Measurement->End

References

Application Notes and Protocols for Cellular Localization Studies using FITC-Labeled Buforin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buforin II is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the histone H2A of the Asian toad, Bufo bufo gargarizans.[1] It exhibits broad-spectrum activity against a range of microorganisms and has garnered significant interest for its potential as an anticancer agent.[2] A key feature of this compound is its ability to penetrate cell membranes without causing lysis and accumulate intracellularly, where it exerts its biological effects by binding to nucleic acids.[3][4] This cell-penetrating property makes it an attractive candidate for drug delivery applications.

Fluorescein (B123965) isothiocyanate (FITC) is a widely used fluorescent dye that can be covalently linked to peptides like this compound, enabling visualization and quantification of their cellular uptake and localization. FITC-labeled this compound serves as a powerful tool for researchers studying its mechanism of action, cellular trafficking, and potential as a therapeutic agent. These application notes provide detailed protocols and data for utilizing FITC-labeled this compound in cellular localization studies.

Mechanism of Action and Cellular Entry

This compound's mechanism of action is distinct from many other antimicrobial peptides that function by forming pores in the cell membrane.[3][4] Instead, this compound translocates across the cell membrane and interacts with intracellular targets.[1] Studies using FITC-labeled this compound have demonstrated that it rapidly penetrates bacterial cell membranes and accumulates in the cytoplasm, where it binds to DNA and RNA, thereby inhibiting cellular functions and leading to cell death.[3][5] The proline hinge in its structure is crucial for this cell-penetrating ability.[6][7] In cancer cells, buforin IIb, a synthetic analog, has been shown to induce apoptosis through pathways involving p53 and caspases.[8]

Quantitative Data on Cellular Uptake of FITC-Buforin II

The cellular uptake of FITC-labeled this compound can be quantified using techniques such as flow cytometry and fluorescence spectrophotometry. The following tables summarize quantitative data from various studies, providing insights into the efficiency of this compound internalization in different cell types.

Table 1: Quantification of FITC-Peptide Internalization by Flow Cytometry

Cell LinePeptideConcentrationIncubation TimeMean Fluorescence Intensity (Arbitrary Units)Reference
MCF-7FITC-Mut4DPT25 µM4 h~150[9]
MCF-7FITC-Mut5DPT25 µM4 h~200[9]
MCF-7FITC-Mut6DPT25 µM4 h~250[9]
MCF-7FITC-Mut7DPT25 µM4 h~300[9]
JurkatFITC-buforin IIb6 µg/ml-Concentration-dependent increase[10]
Primary B cells (Healthy)FITC-Mut5DPT50 µM4 h~1200[9]
Primary B cells (CLL)FITC-Mut5DPT100 µM4 h~1000[9]

Table 2: Cellular Uptake Measured by Fluorescence Spectrophotometry

Cell LineTreatmentIncubation TimeFITC Uptake (ng/mg protein)Reference
HEK293TFITC-tris + PPABLG2 h~120[11]
HEK293TFITC-tris (control)2 h~20[11]

Experimental Protocols

Here, we provide detailed protocols for key experiments involving FITC-labeled this compound.

Protocol 1: FITC Labeling of this compound

This protocol describes the covalent labeling of this compound with fluorescein isothiocyanate.

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 50 mM Potassium Phosphate (B84403) Buffer (pH 7.4)

  • 50 mM NH₄Cl

  • Gel filtration or reverse-phase HPLC column for purification

Procedure:

  • Dissolve FITC in DMSO to a concentration of 1 mg/ml.[6]

  • Dissolve this compound in 50 mM potassium phosphate buffer (pH 7.4) to a concentration of 2 mg/ml.[6]

  • Add the FITC solution to the peptide solution at a calculated molar ratio (e.g., 0.1 FITC to 1 peptide).[6]

  • Incubate the reaction mixture for 16 hours in the dark at 4°C.[6]

  • To stop the reaction, add 50 mM NH₄Cl to inactivate any remaining FITC.[6]

  • Incubate for an additional 2 hours in the dark at 4°C.[6]

  • Purify the FITC-labeled this compound using gel filtration chromatography or reverse-phase HPLC to remove unconjugated FITC and unlabeled peptide.

  • Confirm the purity and identity of the labeled peptide using mass spectrometry.

  • Store the FITC-labeled this compound in aliquots at -20°C in the dark.

Protocol 2: Cellular Uptake and Localization using Confocal Microscopy

This protocol details the visualization of FITC-buforin II internalization in adherent cells.

Materials:

  • Adherent cells (e.g., HeLa, MCF-7)

  • Cell culture medium

  • Glass-bottom dishes or chamber slides

  • FITC-labeled this compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixing

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Seed cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).[9]

  • Prepare a working solution of FITC-buforin II in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).

  • Remove the culture medium from the cells and wash twice with PBS.

  • Add the FITC-buforin II solution to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.[9]

  • After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove unbound peptide.[9]

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[9]

  • Wash the cells twice with PBS.

  • Counterstain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips with a suitable mounting medium.

  • Visualize the cells using a confocal laser scanning microscope. Acquire images in the green channel for FITC (this compound) and the blue channel for DAPI (nuclei).

Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of FITC-buforin II uptake in a cell population.

Materials:

  • Suspension or adherent cells

  • Cell culture medium

  • FITC-labeled this compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and culture to the desired density.[9]

  • Treat the cells with various concentrations of FITC-buforin II for a specific duration (e.g., 4 hours) at 37°C.[9]

  • After incubation, harvest the cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.

  • Wash the cells twice with cold PBS to remove extracellularly bound peptide.[9]

  • Resuspend the cells in 200 µl of PBS.[9]

  • Analyze the cell suspension by flow cytometry, acquiring data for at least 10,000 live cells per sample.[9]

  • Measure the fluorescence intensity in the FITC channel. Untreated cells should be used as a negative control to set the background fluorescence.

  • The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized FITC-buforin II.[12]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Buforin_II_Cellular_Entry cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FITC-Buforin II FITC-Buforin II Membrane Translocation Membrane Translocation FITC-Buforin II->Membrane Translocation Direct Penetration Cytoplasm Cytoplasm Membrane Translocation->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA/RNA Binding DNA/RNA Binding Nucleus->DNA/RNA Binding Inhibition of Cellular Functions Inhibition of Cellular Functions DNA/RNA Binding->Inhibition of Cellular Functions Cell Death Cell Death Inhibition of Cellular Functions->Cell Death

Caption: Cellular entry and mechanism of action of FITC-Buforin II.

Apoptosis_Pathway Buforin IIb Buforin IIb p53 p53 Buforin IIb->p53 Upregulates Bcl-2 Bcl-2 Buforin IIb->Bcl-2 Downregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic pathway induced by Buforin IIb in cancer cells.

Confocal_Microscopy_Workflow Cell Seeding Cell Seeding FITC-Buforin II Treatment FITC-Buforin II Treatment Cell Seeding->FITC-Buforin II Treatment Incubation Incubation FITC-Buforin II Treatment->Incubation Washing Washing Incubation->Washing Fixation Fixation Washing->Fixation Nuclear Staining (DAPI) Nuclear Staining (DAPI) Fixation->Nuclear Staining (DAPI) Mounting Mounting Nuclear Staining (DAPI)->Mounting Confocal Imaging Confocal Imaging Mounting->Confocal Imaging

Caption: Experimental workflow for confocal microscopy of FITC-Buforin II.

Conclusion

FITC-labeled this compound is an invaluable tool for investigating the cellular uptake, localization, and mechanism of action of this promising therapeutic peptide. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust cellular localization studies. The ability to visualize and quantify the intracellular delivery of this compound is crucial for its continued development as an antimicrobial and anticancer agent, as well as a potential vector for targeted drug delivery.

References

Application Notes and Protocols: Buforin II Immobilization on Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buforin II, a potent antimicrobial peptide derived from the histone H2A of the Asian toad Bufo bufo gargarizans, has garnered significant interest for its broad-spectrum antimicrobial and anticancer activities.[1][2] Its unique mechanism of action, which involves penetrating cell membranes without causing lysis and targeting intracellular macromolecules like DNA and RNA, makes it a promising candidate for therapeutic development.[3][4] However, the clinical translation of this compound is often hindered by its susceptibility to proteolytic degradation and potential systemic toxicity.

To overcome these limitations, immobilizing this compound on nanoparticles has emerged as a promising strategy. This approach aims to enhance the peptide's stability, improve its pharmacokinetic profile, and enable targeted delivery to specific sites, such as tumors or infected tissues, thereby increasing efficacy and reducing off-target effects.[5][6] These application notes provide detailed protocols for the immobilization of this compound onto various nanoparticles and methods for their characterization and evaluation.

Data Presentation

Table 1: Physicochemical Characterization of this compound-Nanoparticle Conjugates
Nanoparticle TypeCore MaterialAverage Size (nm)Zeta Potential (mV)This compound Loading Efficiency (%)Reference
MagnetiteFe₃O₄~130 (bare), 295 (conjugated)Not SpecifiedNot Specified[3]
PLGAPoly(lactic-co-glycolic acid)~175Not SpecifiedNot Specified[7]
GoldAu~12 (bare)Not SpecifiedNot Specified[3]
Table 2: Comparative Anticancer Efficacy of Free and Nanoparticle-Conjugated Buforin IIb
Cell LineCancer TypeFree Buforin IIb IC₅₀ (µM)Nanoparticle-Conjugated Buforin IIb IC₅₀ (µM)Reference
HeLaCervical Cancer~5.8Data not available[6]
PC-3Prostate Cancer< 8Data not available[6]
Du-145Prostate Cancer< 8Data not available[6]
MX-1Breast CancerNot SpecifiedData not available[5]
MCF-7Breast CancerNot SpecifiedData not available[5]
T47-DBreast CancerNot SpecifiedData not available[5]
HepG2Liver Cancer~1.0 (for 24h)Data not available[6]

Experimental Protocols

Protocol 1: Immobilization of this compound on Carboxylated Gold Nanoparticles via EDC/NHS Coupling

This protocol describes the covalent conjugation of this compound to carboxyl-functionalized gold nanoparticles using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Materials:

  • Carboxylated Gold Nanoparticles (e.g., 20 nm)

  • This compound peptide

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) solution (1%)

  • Microcentrifuge tubes

  • Water bath sonicator

Procedure:

  • Nanoparticle Preparation: Resuspend carboxylated gold nanoparticles in MES buffer to the desired concentration.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in MES buffer.

    • Add EDC and NHS to the gold nanoparticle suspension. The final concentration of EDC and NHS should be in molar excess relative to the carboxyl groups on the nanoparticles.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.[8][9]

  • Removal of Excess EDC/NHS: Centrifuge the activated gold nanoparticles to pellet them. Carefully remove the supernatant containing unreacted EDC and NHS. Resuspend the pellet in MES buffer. This step is crucial to prevent polymerization of the peptide.

  • Conjugation of this compound:

    • Dissolve this compound in PBS at the desired concentration.

    • Add the this compound solution to the activated gold nanoparticle suspension. The primary amine groups of this compound will react with the NHS-esters on the nanoparticle surface to form stable amide bonds.[10]

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Blocking of Unreacted Sites: Add a blocking agent, such as a 1% BSA solution, to quench any remaining active NHS-esters on the nanoparticle surface and to prevent non-specific binding in subsequent applications. Incubate for 30 minutes.

  • Purification: Centrifuge the this compound-conjugated gold nanoparticles to remove unbound peptide and blocking agent. Resuspend the pellet in a suitable buffer (e.g., PBS) for storage. Repeat the washing step two more times.

  • Characterization: Characterize the resulting nanoparticles for size, zeta potential, and peptide conjugation efficiency using techniques such as Dynamic Light Scattering (DLS), UV-Vis Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Encapsulation of this compound in PLGA Nanoparticles using a Double Emulsion-Solvent Evaporation Method

This protocol details the encapsulation of the hydrophilic this compound peptide into biodegradable PLGA nanoparticles.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or another suitable organic solvent

  • This compound peptide

  • Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Preparation of the Primary Emulsion (w/o):

    • Dissolve a specific amount of PLGA in an organic solvent like DCM.

    • Dissolve this compound in a small volume of deionized water to create the internal aqueous phase.

    • Add the internal aqueous phase to the PLGA-organic solvent solution.

    • Emulsify this mixture using a high-speed homogenizer or sonicator to form a stable water-in-oil (w/o) primary emulsion.

  • Formation of the Double Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as PVA.

    • Immediately homogenize or sonicate this mixture to form a water-in-oil-in-water (w/o/w) double emulsion. The PVA will stabilize the oil droplets in the external aqueous phase.

  • Solvent Evaporation:

    • Transfer the double emulsion to a larger volume of aqueous solution and stir it at room temperature for several hours (e.g., overnight) on a magnetic stirrer. This allows the organic solvent (DCM) to evaporate, leading to the precipitation and hardening of the PLGA nanoparticles with the encapsulated this compound.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated this compound. Lyophilization can be performed for long-term storage.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the surface morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Quantify the this compound loading efficiency. This can be done indirectly by measuring the amount of unencapsulated peptide in the supernatant after centrifugation using a suitable peptide quantification assay (e.g., BCA assay or HPLC).

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_conjugation This compound Immobilization cluster_characterization Characterization & Evaluation Nanoparticle Core Nanoparticle Core Surface Functionalization Surface Functionalization Nanoparticle Core->Surface Functionalization e.g., Carboxylation Activated Nanoparticles Activated Nanoparticles Surface Functionalization->Activated Nanoparticles EDC/NHS Conjugation Conjugation Activated Nanoparticles->Conjugation This compound This compound This compound->Conjugation This compound-NP Conjugate This compound-NP Conjugate Conjugation->this compound-NP Conjugate Characterization Characterization This compound-NP Conjugate->Characterization DLS, TEM, FTIR In Vitro/In Vivo Assays In Vitro/In Vivo Assays Characterization->In Vitro/In Vivo Assays Cytotoxicity, Uptake

Caption: Experimental workflow for this compound nanoparticle conjugation.

targeted_delivery_mechanism cluster_circulation Systemic Circulation cluster_cellular_uptake Cellular Interaction cluster_action Mechanism of Action BuforinII_NP This compound-NP Targeting EPR Effect or Active Targeting BuforinII_NP->Targeting Tumor_Microenvironment Tumor Microenvironment Targeting->Tumor_Microenvironment Cellular_Uptake Cellular Uptake Tumor_Microenvironment->Cellular_Uptake Endosomal_Escape Endosomal Escape Cellular_Uptake->Endosomal_Escape Intracellular_Release Intracellular this compound Release Endosomal_Escape->Intracellular_Release Target_Interaction Interaction with DNA/RNA Intracellular_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Caption: Proposed mechanism of targeted delivery and action.

signaling_pathway Buforin_II Intracellular this compound Mitochondria Mitochondria Buforin_II->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

References

Application Notes and Protocols for Assessing the Anticancer Activity of Buforin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer potential of buforin II, a promising histone H2A-derived antimicrobial peptide. The following protocols detail key in vitro assays to characterize its effects on cancer cell viability, apoptosis, and migration.

Introduction to this compound Anticancer Activity

Buforin IIb, a synthetic analog of this compound, has demonstrated significant and selective cytotoxic activity against a broad range of cancer cell lines while exhibiting minimal toxicity toward normal cells.[1] Its primary mechanism of action involves penetrating the cancer cell membrane without causing lysis and subsequently inducing mitochondria-dependent apoptosis.[2][3] This unique mode of action makes this compound a compelling candidate for anticancer drug development. The assays described herein are designed to quantify its efficacy and elucidate its mechanisms of action.

Key Experimental Assays

A series of well-established in vitro assays are recommended to thoroughly characterize the anticancer properties of this compound. These include assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its potential to inhibit cancer cell motility.

Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[3] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells, thus allowing for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration Assays

To evaluate the effect of this compound on cancer cell motility, two complementary assays are recommended: the wound healing (scratch) assay and the Transwell migration assay.

  • Wound Healing (Scratch) Assay: This straightforward and cost-effective method assesses collective cell migration. A "scratch" or gap is created in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the gap is monitored over time.[1]

  • Transwell Migration Assay (Boyden Chamber Assay): This assay evaluates the chemotactic response of individual cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[5][6]

Experimental Protocols

Cell Viability (MTT) Assay Protocol

Materials:

  • Cancer cell line of interest

  • This compound (various concentrations)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, remove the medium and treat the cells with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis (Annexin V-FITC/PI) Assay Protocol

Materials:

  • Cancer cell line of interest

  • This compound (at desired concentrations)

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[8]

  • Centrifuge the cells at approximately 250 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[9]

Wound Healing (Scratch) Assay Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • (Optional) Serum-starve the cells for 2-4 hours before making the scratch to minimize cell proliferation.

  • Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[11]

  • Gently wash the wells twice with PBS to remove detached cells and debris.[11]

  • Replace the PBS with fresh serum-free or low-serum medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Analyze the images to measure the width of the scratch or the cell-free area over time. The rate of wound closure is indicative of cell migration.

Transwell Migration Assay Protocol

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Transwell inserts (typically with 8 µm pores for cancer cells)

  • 24-well plate

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.2% Crystal Violet)

Procedure:

  • Culture cancer cells to about 80% confluence and then serum-starve them for 18-24 hours.

  • Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.[5]

  • Add 600 µL of medium containing a chemoattractant to the lower wells of a 24-well plate.[5]

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.[5] Include wells with this compound in the upper or lower chamber to assess its effect on migration.

  • Incubate the plate for a period that allows for cell migration (typically 4-48 hours, depending on the cell line) at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix the cells that have migrated to the underside of the membrane with methanol (B129727) for 10-20 minutes.[2]

  • Stain the migrated cells with 0.2% Crystal Violet for 20 minutes.[2]

  • Thoroughly wash the inserts with water to remove excess stain.

  • Allow the membrane to dry and then count the stained cells in several microscopic fields to determine the average number of migrated cells.

Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

This compound Conc. (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Control)100 ± 5.2
185.3 ± 4.1
562.1 ± 3.5
1048.7 ± 2.9
2521.4 ± 1.8
508.9 ± 0.9

Table 2: Apoptotic Effect of this compound (Annexin V-FITC/PI Assay)

Treatment% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)% Necrotic (Q1)
Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
This compound (IC₅₀)45.3 ± 3.135.8 ± 2.515.2 ± 1.93.7 ± 0.7

Table 3: Inhibition of Cancer Cell Migration by this compound

AssayTreatment% Wound Closure at 24h (Mean ± SD)% Migration Inhibition (Mean ± SD)
Wound HealingControl98.2 ± 1.5-
This compound (IC₅₀/2)45.7 ± 3.853.5 ± 4.1
TranswellControl100 ± 8.1-
This compound (IC₅₀/2)38.4 ± 5.261.6 ± 5.2

Visualizations of Workflows and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_migration Cell Migration a1 Seed Cancer Cells a2 Treat with this compound a1->a2 a3 MTT Assay a2->a3 a4 Measure Absorbance a3->a4 end_node End: Data Analysis & Interpretation a4->end_node b1 Treat Cells with this compound b2 Annexin V/PI Staining b1->b2 b3 Flow Cytometry Analysis b2->b3 b3->end_node c1 Wound Healing Assay c3 c3 c1->c3 Image & Analyze c2 Transwell Assay c4 c4 c2->c4 Stain & Count c3->end_node c4->end_node start Start: this compound Synthesis & Purification

Caption: Overall experimental workflow for assessing this compound anticancer activity.

This compound-Induced Apoptotic Signaling Pathway

Buforin_II_Apoptosis_Pathway Buforin_II This compound Cell_Membrane Cancer Cell Membrane (Penetration) Buforin_II->Cell_Membrane Enters cell Mitochondria Mitochondria Cell_Membrane->Mitochondria p53 p53 Activation Cell_Membrane->p53 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax Bax (pro-apoptotic) Upregulation p53->Bax Induces Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Inhibits Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Assessing Buforin II Cell Penetration Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buforin II is a potent, 21-amino acid antimicrobial peptide derived from the histone H2A of the Asian toad, Bufo bufo gargarizans. Unlike many other antimicrobial peptides that kill pathogens by permeabilizing the cell membrane, this compound exhibits a unique mechanism of action. It penetrates the cell membrane of microorganisms without causing significant lysis and subsequently binds to intracellular targets such as DNA and RNA, leading to cell death.[1][2][3] This cell-penetrating ability has garnered significant interest for its potential in drug delivery applications.

These application notes provide detailed protocols for assessing the cell penetration efficiency of this compound and its analogs using common laboratory techniques. The methodologies described herein are essential for structure-activity relationship (SAR) studies and for the development of this compound-based therapeutic agents.

Key Concepts in this compound Cell Penetration

The cell-penetrating property of this compound is intrinsically linked to its unique structure, particularly the presence of a proline hinge at position 11. This hinge induces a kink in the peptide's helical structure, which is crucial for its ability to translocate across the cell membrane.[4][5] Studies have shown that analogs lacking this proline hinge lose their cell-penetrating capabilities and instead act on the cell surface, similar to membrane-lytic peptides.[4][6]

The primary techniques to evaluate the cell penetration of this compound involve the use of fluorescently labeled peptides. Fluorescein isothiocyanate (FITC) is a commonly used fluorescent tag that can be conjugated to the N-terminus of the peptide, allowing for its visualization and quantification within cells.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the antimicrobial activity and cell-penetrating ability of various this compound analogs. The data highlights the importance of the proline hinge and the C-terminal helical region for efficient cell penetration and antimicrobial potency.

PeptideSequenceMinimal Inhibitory Concentration (MIC) against E. coli (μg/mL)Cell Penetration Ability
This compoundTRSSRAGLQFPVGRVHRLLRK2High
BUF(5-21)AGLQFPVGRVHRLLRK1High
BUF(8-21)QFPVGRVHRLLRK4Moderate
BUF(1-17)TRSSRAGLQFPVGRVHR>128Low
[L¹¹]this compoundTRSSRAGLQL VGRVHRLLRK32Low (membrane permeabilizing)

Data compiled from structure-activity analysis studies.[4]

Experimental Protocols

Protocol 1: Labeling of this compound with Fluorescein Isothiocyanate (FITC)

This protocol describes the covalent attachment of FITC to the primary amine of this compound.

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • 10 mM Tris buffer

  • Desalting column or reverse-phase HPLC for purification

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 2 mg/mL.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: While gently stirring, slowly add the FITC solution to the peptide solution. A common starting point is a 5:1 molar ratio of FITC to peptide.

  • Incubation: Protect the reaction mixture from light by wrapping the container in aluminum foil and incubate for 2 hours at room temperature with continuous gentle stirring.

  • Quenching (Optional): To stop the reaction, add 10 mM Tris buffer.

  • Purification: Remove the unreacted FITC and other impurities from the FITC-labeled this compound. This can be achieved using a desalting column or by reverse-phase HPLC.

  • Quantification and Storage: Determine the concentration of the labeled peptide by measuring the absorbance at 494 nm. Lyophilize the purified peptide and store it at -20°C, protected from light.

Protocol 2: Assessment of this compound Cell Penetration by Confocal Laser Scanning Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of FITC-buforin II internalization and localization within cells.

Materials:

  • FITC-labeled this compound

  • Bacterial or mammalian cells of interest (e.g., E. coli or HeLa cells)

  • Appropriate cell culture medium or buffer (e.g., Luria-Bertani broth or DMEM)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) or methanol (B129727) for fixation (for fixed cell imaging)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Glass-bottom dishes or coverslips

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Incubation with FITC-Buforin II: Prepare a working solution of FITC-buforin II in the appropriate medium or buffer at the desired concentration (e.g., 1-10 µM). Remove the old medium from the cells, wash with PBS, and add the FITC-buforin II solution.

  • Incubation Time: Incubate the cells with the labeled peptide for a specific period (e.g., 30 minutes to 4 hours) at 37°C.

  • Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.

  • Fixation (for fixed cell imaging): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS. Alternatively, methanol fixation can be used. For live-cell imaging, skip this step.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a confocal microscope. Use the appropriate laser lines for FITC (excitation ~488 nm, emission ~520 nm) and DAPI (excitation ~358 nm, emission ~461 nm). Acquire z-stack images to confirm intracellular localization.

Protocol 3: Quantitative Analysis of this compound Uptake by Flow Cytometry

This protocol provides a quantitative measure of the amount of FITC-buforin II internalized by a cell population.

Materials:

  • FITC-labeled this compound

  • Bacterial or mammalian cells of interest

  • Appropriate cell culture medium or buffer

  • PBS

  • Trypsin-EDTA (for adherent mammalian cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the target cells at a concentration of approximately 1 x 10⁶ cells/mL in the appropriate medium or buffer.

  • Incubation with FITC-Buforin II: Add FITC-buforin II to the cell suspension at the desired final concentration (e.g., 1-10 µM). Include an untreated cell sample as a negative control.

  • Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove extracellular peptide. Centrifuge the cells at a low speed (e.g., 300 x g) between washes.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% bovine serum albumin).

  • Data Acquisition: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the FITC channel (typically around 530/30 nm). Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the mean fluorescence intensity (MFI) of the cell population for both the control and treated samples. The increase in MFI in the treated samples corresponds to the amount of internalized FITC-buforin II.

Visualizations

Buforin_II_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Buforin_II This compound Membrane Lipid Bilayer Buforin_II->Membrane Interaction DNA_RNA DNA/RNA Membrane->DNA_RNA Translocation (Proline Hinge Dependent) Cell_Death Cell Death DNA_RNA->Cell_Death Inhibition of Cellular Functions

Caption: Mechanism of this compound cell penetration and action.

Experimental_Workflow Start Start: Assess this compound Cell Penetration Labeling Protocol 1: FITC Labeling of this compound Start->Labeling Qualitative Qualitative/Semi-Quantitative Analysis Labeling->Qualitative Quantitative Quantitative Analysis Labeling->Quantitative Confocal Protocol 2: Confocal Microscopy Qualitative->Confocal Flow_Cytometry Protocol 3: Flow Cytometry Quantitative->Flow_Cytometry Localization Determine Intracellular Localization Confocal->Localization Quantification Quantify Cellular Uptake (MFI) Flow_Cytometry->Quantification End End: Characterize Penetration Efficiency Localization->End Quantification->End

Caption: Experimental workflow for assessing this compound cell penetration.

References

Application Notes and Protocols: Buforin II In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for in vivo efficacy studies of the antimicrobial peptide Buforin II and its analog, Buforin IIb, in animal models. The information is intended for researchers, scientists, and drug development professionals working in areas of oncology and infectious diseases.

Anticancer Efficacy of Buforin IIb in Xenograft Models

Buforin IIb, a synthetic analog of this compound, has demonstrated significant anticancer activity in various cancer cell line xenograft models. It has been shown to be effective against lung, liver, and breast cancers by inducing apoptosis and inhibiting tumor growth.

Quantitative Data Summary
Animal ModelCancer Type (Cell Line)TreatmentDosage & AdministrationKey Findings
Nude Mice (BALB/c nu/nu)Non-small Cell Lung Cancer (NCI-H460)Buforin IIb>5 mg/kg, intravenous injectionRemarkable suppression of tumor xenografts.[1]
Nude Mice (BALB/c)Liver Cancer (HepG2)Buforin IIb50 nmol, tail vein injection every 2 daysSignificant inhibition of tumor volume and weight.[2]
Mouse Xenograft ModelBreast Cancer (MX-1, MCF-7, T47-D)Buforin IIbNot specifiedHinders tumor growth through anti-vasculogenic and anti-angiogenic mechanisms.
Mouse Xenograft ModelCervical Cancer (HeLa)This compound/IIbNot specifiedInduces apoptosis and slows tumor growth by inhibiting cell proliferation and angiogenesis.
Experimental Protocols

1.2.1. Non-small Cell Lung Cancer (NCI-H460) Xenograft Model

This protocol outlines the procedure for evaluating the in vivo anticancer efficacy of Buforin IIb using a NCI-H460 xenograft mouse model.[1]

Materials:

  • NCI-H460 human non-small cell lung cancer cell line

  • BALB/c nu/nu mice (female, 5-6 weeks old)

  • Buforin IIb (lyophilized powder)

  • Sterile PBS (phosphate-buffered saline)

  • Matrigel

  • Calipers for tumor measurement

  • Syringes and needles for cell implantation and drug administration

Procedure:

  • Cell Culture: Culture NCI-H460 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation for Implantation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Administration:

    • Control Group: Administer sterile PBS intravenously.

    • Treatment Group: Administer Buforin IIb dissolved in sterile PBS at a dosage of >5 mg/kg intravenously. The frequency of administration should be determined based on the study design (e.g., every other day).

  • Efficacy Evaluation: Measure tumor volume and body weight every 3-4 days. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

1.2.2. Liver Cancer (HepG2) Xenograft Model

This protocol describes the evaluation of Buforin IIb's efficacy in a HepG2 liver cancer xenograft model.[2]

Materials:

  • HepG2 human liver cancer cell line

  • BALB/c nude mice (male, 6 weeks old)

  • Buforin IIb

  • Sterile PBS

  • DMSO (for control injection buffer)

Procedure:

  • Cell Preparation: Harvest HepG2 cells and resuspend in sterile PBS to a concentration of 2 x 10^6 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^5 cells) into the right shoulder of each mouse.

  • Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a volume of 50 mm³, begin treatment.

  • Treatment Administration:

    • Control Group: Inject 100 µL of injection buffer (DMSO in PBS) into the tail vein every 2 days.

    • Treatment Group: Inject 50 nmol of Buforin IIb in 100 µL of PBS into the tail vein every 2 days.

  • Data Collection and Analysis: Measure tumor volumes every 3 days for the duration of the 21-day treatment period. At the end of the study, weigh the excised tumors.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_workflow Anticancer Efficacy Experimental Workflow cell_culture 1. Cancer Cell Culture (e.g., NCI-H460, HepG2) cell_prep 2. Cell Preparation & Implantation in Mice cell_culture->cell_prep tumor_growth 3. Tumor Growth Monitoring cell_prep->tumor_growth randomization 4. Randomization into Control & Treatment Groups tumor_growth->randomization treatment 5. Administration of Buforin IIb or Vehicle Control randomization->treatment evaluation 6. Tumor Volume & Weight Measurement treatment->evaluation

Figure 1. General experimental workflow for assessing the anticancer efficacy of Buforin IIb in xenograft mouse models.

G cluster_pathway Buforin IIb Anticancer Signaling Pathway Buforin_IIb Buforin IIb Gangliosides Cancer Cell Surface Gangliosides Buforin_IIb->Gangliosides Interaction Cell_Membrane Cell Membrane (Non-disruptive Penetration) Gangliosides->Cell_Membrane Mitochondria Mitochondria Cell_Membrane->Mitochondria Induces Mitochondria- Dependent Pathway Apoptosis Apoptosis Mitochondria->Apoptosis

Figure 2. Proposed signaling pathway for Buforin IIb-induced apoptosis in cancer cells.

Antimicrobial Efficacy of this compound in a Sepsis Model

This compound has demonstrated potent in vivo antibacterial activity, significantly improving survival and reducing inflammatory markers in a rat model of sepsis caused by Acinetobacter baumannii.[3]

Quantitative Data Summary
Animal ModelInfection ModelTreatmentDosage & AdministrationKey Findings
Male Wistar RatsA. baumannii SepsisThis compound1 mg/kg, single intravenous dose- 40% reduction in mortality.[4]- 33% reduction in plasma TNF-α.[4]- 25% reduction in plasma IL-6.[4]- 32% reduction in plasma endotoxin (B1171834).[4]
Male Wistar RatsMultiresistant A. baumannii SepsisThis compound1 mg/kg, single intravenous dose- 46.6% reduction in mortality.[4]- 46% reduction in plasma TNF-α.[4]- 20% reduction in plasma IL-6.[4]- 28% reduction in plasma endotoxin.[4]
Experimental Protocol

2.2.1. Rat Model of Acinetobacter baumannii Sepsis

This protocol details the induction of sepsis in rats and the subsequent evaluation of this compound's therapeutic efficacy.[3]

Materials:

  • Acinetobacter baumannii (ATCC 19606 or a multiresistant strain)

  • Male Wistar rats (200-300 g)

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Tryptic Soy Broth (for bacterial culture)

  • Syringes and needles

Procedure:

  • Bacterial Preparation: Culture A. baumannii in Tryptic Soy Broth to the mid-logarithmic phase. Wash and resuspend the bacteria in sterile saline to a concentration of 2 x 10^10 CFU/mL.

  • Induction of Sepsis: Administer an intraperitoneal injection of 1 mL of the bacterial suspension (2 x 10^10 CFU) to each rat.

  • Treatment Administration: Immediately after the bacterial challenge, administer a single intravenous dose of the following:

    • Control Group: Isotonic sodium chloride solution.

    • Treatment Group: 1 mg/kg of this compound.

  • Efficacy Assessment:

    • Lethality: Monitor the survival of the animals over a specified period (e.g., 72 hours).

    • Bacterial Load: Collect blood and tissue samples at different time points to determine bacterial counts.

    • Cytokine and Endotoxin Levels: Collect plasma to measure the concentrations of TNF-α, IL-6, and endotoxin using appropriate assay kits (e.g., ELISA).

Visualization of Experimental Workflow and Mechanism of Action

G cluster_workflow Antimicrobial Efficacy Experimental Workflow bacterial_prep 1. Preparation of A. baumannii Inoculum sepsis_induction 2. Intraperitoneal Injection of Bacteria into Rats bacterial_prep->sepsis_induction treatment_admin 3. Intravenous Administration of this compound or Saline sepsis_induction->treatment_admin outcome_monitoring 4. Monitoring of Survival, Bacterial Load, and Inflammatory Markers treatment_admin->outcome_monitoring

Figure 3. Experimental workflow for the rat model of A. baumannii sepsis.

G cluster_mechanism This compound Antimicrobial Mechanism of Action Buforin_II This compound Bacterial_Membrane Bacterial Cell Membrane (Penetration without Lysis) Buforin_II->Bacterial_Membrane Intracellular_Targets Intracellular Binding to DNA and RNA Bacterial_Membrane->Intracellular_Targets Cellular_Function_Inhibition Inhibition of Cellular Functions Intracellular_Targets->Cellular_Function_Inhibition Cell_Death Bacterial Cell Death Cellular_Function_Inhibition->Cell_Death

Figure 4. Intracellular mechanism of action of this compound against bacteria.

References

Application Notes and Protocols for Cloning and Expression of Recombinant Buforin II

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buforin II is a potent, 21-amino acid antimicrobial peptide (AMP) derived from histone H2A, originally isolated from the Asian toad, Bufo bufo gargarizans.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Unlike many other AMPs that act by permeabilizing the cell membrane, this compound's primary mechanism involves penetrating the bacterial cell membrane without causing lysis and subsequently binding to intracellular nucleic acids (DNA and RNA), leading to rapid cell death.[4][5] This unique mode of action makes it an attractive candidate for the development of new antimicrobial agents.

The main challenge for the widespread application of this compound is the lack of a cost-effective, large-scale production method.[1] Chemical synthesis is expensive, while direct extraction is not feasible. Recombinant DNA technology offers a promising alternative for the mass production of this peptide. However, the cationic nature and inherent antimicrobial activity of this compound can be lethal to the host expression system, typically Escherichia coli.[1] This document provides detailed application notes and protocols for overcoming these challenges through various cloning and expression strategies.

Application Notes

Expression Strategies in E. coli

The high positive charge of this compound can be toxic to E. coli. To circumvent this, several strategies have been successfully employed:

  • Fusion Partners: Expressing this compound as a fusion protein is the most common strategy. The fusion partner can serve multiple purposes:

    • Neutralize Positive Charge: Fusing this compound with a highly acidic peptide neutralizes its positive charge, reducing toxicity to the host cell.[1]

    • Increase Expression Levels: Large fusion partners like Thioredoxin (Trx) can enhance the stability and expression level of the target peptide.[6]

    • Promote Inclusion Body Formation: The fusion construct can be designed to be expressed as insoluble inclusion bodies.[1] This sequesters the toxic peptide, preventing it from interfering with host cell functions. The presence of cysteine residues in the fusion partner can be critical for high-level expression as inclusion bodies.[1]

    • Facilitate Purification: Tags such as the polyhistidine-tag (His-tag) are widely used for purification via Immobilized Metal Affinity Chromatography (IMAC).[7][8]

  • Tandem Repeats: To increase the final yield, the fusion gene (e.g., acidic peptide-buforin II) can be constructed as tandem multimers.[1] This allows for the production of multiple this compound molecules from a single transcript, which can be later cleaved to release the individual monomers.[1][9] Using a tac promoter has been shown to be more effective than a T7 promoter for expressing large multimers.[10]

Purification Strategies

The purification process for recombinant this compound typically involves a multi-step approach, especially when expressed as inclusion bodies.

  • Inclusion Body Isolation and Solubilization: After cell lysis, insoluble inclusion bodies are separated from soluble components by centrifugation.[11] The inclusion bodies are then washed to remove contaminating proteins and membranes, often using detergents like Triton X-100 or low concentrations of denaturants like urea.[12][13] The purified inclusion bodies are then solubilized using strong denaturants such as 6 M guanidine-HCl or 8 M urea.[11][14]

  • Protein Refolding: The solubilized, denatured fusion protein must be refolded into its correct conformation. This is a critical step and is often achieved by rapidly diluting the denaturant or through dialysis against a refolding buffer.[11]

  • Affinity Chromatography: This is the primary capture step. If a His-tag is used, Nickel-Nitriloacetic Acid (Ni-NTA) resin is employed.[6][15] The fusion protein binds to the resin, and after washing, it is eluted using a competitive agent like imidazole (B134444).[8][16]

  • Cleavage of the Fusion Partner: Once the fusion protein is purified, the this compound peptide must be released. The cleavage method depends on the linker designed between the fusion partner and this compound:

    • Chemical Cleavage: A common method involves introducing a specific amino acid residue, like methionine, at the cleavage site and using cyanogen (B1215507) bromide (CNBr) to cleave the peptide bond.[1] Another option is using hydroxylamine (B1172632) hydrochloride.[6]

    • Enzymatic Cleavage: Specific protease recognition sites (e.g., for enterokinase or ubiquitin carboxyl-terminal hydrolase) can be engineered into the linker region for precise enzymatic cleavage.[7]

  • Final Purification: After cleavage, the released this compound peptide is often separated from the fusion partner and other contaminants using methods like reverse-phase high-performance liquid chromatography (RP-HPLC), which yields a highly pure product.[6]

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for the expression and activity of recombinant this compound.

Table 1: Recombinant this compound Expression and Yields in E. coli

Expression Vector Fusion Partner Cleavage Method Final Yield Purity Reference
pET32a Thioredoxin (Trx) Hydroxylamine HCl ~3.1 mg/L >99% [6]
Not Specified Acidic Peptide (Tandem Repeats) Cyanogen Bromide (CNBr) ~107 mg/L Not Specified [1]

| Not Specified | Ubiquitin | Ubiquitin Hydrolase | Not Quantified | Not Specified |[7] |

Table 2: Antimicrobial Activity (MIC) of this compound Against Various Microorganisms

Organism Strain MIC (μg/mL) MIC (μM) Reference
Escherichia coli ATCC 25922 - 0.93 [17]
Staphylococcus aureus ATCC 29213 - 1.87 [17]
Pseudomonas aeruginosa ATCC 27853 - 3.75 [17]
Acinetobacter baumannii ATCC 19606 8 - [2]

| Acinetobacter baumannii | Multidrug-Resistant Strains | 8 | - |[2] |

Visualizations

Experimental and Mechanistic Workflows

Cloning_Expression_Workflow Cloning and Expression Workflow for this compound cluster_cloning Gene Synthesis & Cloning cluster_expression Protein Expression Gene_Design Design this compound Gene (with fusion partner & cleavage site) Synthesis Gene Synthesis (Codon Optimized for E. coli) Gene_Design->Synthesis Ligation Ligation into Vector Synthesis->Ligation Vector_Prep Prepare Expression Vector (e.g., pET28a, pET32a) Vector_Prep->Ligation Transformation_DH5a Transformation into Cloning Host (e.g., DH5α) Ligation->Transformation_DH5a Transformation_BL21 Transform Plasmid into Expression Host (e.g., BL21(DE3)) Transformation_DH5a->Transformation_BL21 Plasmid Verification Culture_Growth Grow Culture to Mid-Log Phase (OD600 0.6-0.8) Transformation_BL21->Culture_Growth Induction Induce Expression (e.g., with IPTG) Culture_Growth->Induction Incubation Incubate at Optimal Temp/Time (e.g., 3-5h at 37°C) Induction->Incubation Harvest Harvest Cells by Centrifugation Incubation->Harvest

Caption: Workflow for cloning and expression of recombinant this compound.

Purification_Workflow Purification Workflow for Recombinant this compound Cell_Pellet Cell Pellet from Expression Lysis Cell Lysis (Sonication/High Pressure) Cell_Pellet->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 Supernatant1 Soluble Fraction (Discard) Centrifugation1->Supernatant1 IB_Pellet Inclusion Body Pellet Centrifugation1->IB_Pellet IB_Wash Wash Inclusion Bodies (e.g., with Triton X-100) IB_Pellet->IB_Wash Solubilization Solubilization (e.g., 6M Guanidine-HCl) IB_Wash->Solubilization Refolding Refolding (Dialysis/Dilution) Solubilization->Refolding Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Refolding->Affinity_Chrom Cleavage Cleavage of Fusion Tag (CNBr / Enzyme) Affinity_Chrom->Cleavage Final_Purification Final Purification (e.g., RP-HPLC) Cleavage->Final_Purification Pure_Peptide Pure this compound Final_Purification->Pure_Peptide

Caption: Purification workflow for this compound from inclusion bodies.

Mechanism_Of_Action Proposed Mechanism of Action of this compound cluster_cell Bacterial Cell BuforinII This compound Cell_Membrane Cell Membrane BuforinII->Cell_Membrane Initial Binding Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Membrane Penetration (Without Lysis) Nucleic_Acids DNA / RNA Cytoplasm->Nucleic_Acids Accumulation & Binding Cell_Death Cell Death Nucleic_Acids->Cell_Death Inhibition of Cellular Functions

Caption: Proposed mechanism of action of this compound.

Detailed Experimental Protocols

Protocol 1: Gene Synthesis and Cloning into an Expression Vector

This protocol describes the general steps for creating a this compound expression construct, for example, as a His-tagged fusion protein expressed from a pET vector.

  • Gene and Vector Design:

    • Design the DNA sequence for this compound. For expression in E. coli, optimize the codon usage.

    • Incorporate a fusion partner at the N-terminus. A common choice is a 6xHis-tag for purification, followed by a specific protease cleavage site (e.g., for enterokinase).

    • Add restriction sites at the 5' and 3' ends of the full construct (e.g., NdeI and XhoI) that are compatible with the multiple cloning site (MCS) of the chosen expression vector (e.g., pET-28a).

  • Gene Synthesis and Vector Preparation:

    • Synthesize the designed gene commercially or by using PCR-based methods.[18]

    • Digest both the synthesized gene insert and the pET-28a vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's protocol.

    • Purify the digested insert and vector fragments using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction using T4 DNA Ligase to insert the digested gene fragment into the linearized vector.[19]

    • Incubate the reaction, typically for 1 hour at room temperature or overnight at 16°C.

  • Transformation into Cloning Host:

    • Transform the ligation mixture into a competent cloning strain of E. coli, such as DH5α.[19]

    • Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow them in liquid LB medium with the antibiotic.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the gene by restriction digestion and Sanger sequencing.

Protocol 2: Expression of Recombinant this compound in E. coli

This protocol is for inducing the expression of the this compound fusion protein in E. coli BL21(DE3).[20][21]

  • Transformation into Expression Host:

    • Transform the verified recombinant plasmid into competent E. coli BL21(DE3) cells.[20]

    • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic.

    • Incubate overnight at 37°C with shaking (200-225 rpm).[19]

  • Large-Scale Culture and Induction:

    • Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[20]

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM.

    • Continue to incubate the culture for an additional 3-5 hours at 37°C.[20]

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 4,000-5,000 x g for 15-20 minutes at 4°C.[22]

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of this compound from Inclusion Bodies

This protocol outlines the purification of a His-tagged this compound fusion protein expressed as inclusion bodies.

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.[22]

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies. Discard the supernatant.

  • Inclusion Body Washing:

    • Wash the pellet by resuspending it in lysis buffer containing 1-2% Triton X-100 to remove membrane proteins.[12][13]

    • Centrifuge again at 12,000 x g for 30 minutes. Repeat this wash step at least twice.

    • Perform a final wash with buffer lacking detergent to remove residual Triton X-100.

  • Solubilization and Refolding:

    • Solubilize the washed inclusion body pellet in a denaturing buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 6 M Guanidine-HCl, pH 8.0).[14]

    • Incubate with gentle agitation for several hours or overnight at room temperature.[23]

    • Clarify the solubilized protein by centrifugation at 15,000 x g for 30 minutes.

    • Refold the protein by rapidly diluting the supernatant 10- to 100-fold into a refolding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) and incubating overnight at 4°C with gentle stirring.

  • Ni-NTA Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose (B213101) column with binding buffer (50 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0).[16]

    • Load the refolded protein solution onto the column.

    • Wash the column with several volumes of binding buffer to remove non-specifically bound proteins.

    • Elute the His-tagged fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[16]

  • Cleavage and Final Purification:

    • Dialyze the eluted protein against a cleavage buffer suitable for the chosen protease or chemical agent.

    • Perform the cleavage reaction according to the established protocol for the specific enzyme or chemical.

    • Separate the released this compound from the fusion tag and uncleaved protein. This can be done by a second pass over the Ni-NTA column (this compound will be in the flow-through) or by RP-HPLC for high purity.

Protocol 4: Determination of Antimicrobial Activity (MIC Assay)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the purified recombinant this compound.[24]

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth (e.g., Tryptic Soy Broth).

    • Grow the culture overnight at 37°C.

    • Dilute the overnight culture in fresh broth and grow for 3-6 hours to reach the mid-logarithmic phase.[24]

    • Dilute the mid-log phase culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution:

    • Prepare a stock solution of the purified this compound in a low-salt buffer (e.g., 10 mM Sodium Phosphate Buffer, pH 7.4).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution to obtain a range of concentrations.[25]

  • Incubation:

    • Add an equal volume of the prepared bacterial suspension to each well of the plate containing the serially diluted peptide. The final bacterial concentration should be ~2.5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 16-24 hours.[24][25]

  • MIC Determination:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[24]

    • Alternatively, measure the absorbance at 600-620 nm using a microplate reader. The MIC is the concentration at which there is no significant increase in absorbance compared to the negative control.[24]

References

Application Notes and Protocols for Circular Dichroism Spectroscopy of Buforin II Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and utilizing circular dichroism (CD) spectroscopy for the structural analysis of the antimicrobial peptide, buforin II. Detailed protocols and data interpretation guidelines are included to facilitate research and development of this compound and its analogs as potential therapeutic agents.

Introduction

This compound is a 21-amino acid, cationic antimicrobial peptide derived from the Asian toad Bufo bufo gargarizans.[1] It exhibits potent, broad-spectrum antimicrobial activity against a wide range of microorganisms.[1] Unlike many other antimicrobial peptides that act by permeabilizing the cell membrane, this compound translocates across the bacterial membrane without causing significant lysis and is thought to exert its antimicrobial effect by binding to intracellular components like DNA and RNA.[1][2][3] The unique mechanism of action of this compound is intrinsically linked to its structure, which can be effectively studied using circular dichroism (CD) spectroscopy.[4]

CD spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution.[5][6] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[5] The resulting CD spectrum provides information on the peptide's conformational state, including the presence of α-helices, β-sheets, and random coil structures.[6] For this compound, CD spectroscopy is instrumental in characterizing its structural transitions upon interacting with different environments, such as membrane-mimicking solvents and lipid vesicles, which is crucial for understanding its biological activity.[3][4]

Structural Characteristics of this compound

The structure of this compound is highly dependent on its environment. In aqueous solutions, this compound generally adopts a disordered or random coil conformation.[1][7] However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, it folds into a distinct amphipathic α-helical structure.[2][8] This structure is characterized by a hinge at proline-11 (Pro11), which separates the peptide into two helical regions: an N-terminal extended helix and a C-terminal regular α-helix.[2][8][9] This proline-induced kink is critical for the cell-penetrating ability of this compound.[3][9]

The structural features of this compound and its analogs, as determined by CD spectroscopy under different conditions, are summarized in the table below.

Quantitative Data Summary

Peptide/AnalogCondition% α-helixReference
This compound50 mM NAPB0[2]
This compound50% TFE in 50 mM NAPB43[2]
This compound10 mM Sodium Phosphate (B84403) BufferRandom Coil[10]
This compound30 mM SDS Micellesα-helical[10]
This compound (amide)5 mM Tris pH 7Disordered[7]
This compound (amide)50% TFEOrdered[7]
BUF(5-20)50% TFE in 50 mM NAPB30[2]
BUF(5-21)50% TFE in 50 mM NAPB82[1]

Experimental Protocols

This section provides a detailed protocol for analyzing the secondary structure of this compound using CD spectroscopy.

Protocol 1: Secondary Structure Analysis of this compound in Aqueous and Membrane-Mimicking Solvents

1. Materials and Reagents:

  • Lyophilized this compound peptide (synthetic, >95% purity)

  • 10 mM Sodium Phosphate Buffer (pH 7.4)

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Sterile, deionized water

  • Nitrogen gas

2. Equipment:

  • Circular Dichroism Spectropolarimeter (e.g., Jasco J-815, Applied Photophysics Chirascan)

  • Quartz cuvette with a 1 mm path length

  • Microbalance

  • pH meter

  • Pipettes

3. Sample Preparation:

  • Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile, deionized water to a concentration of 1 mg/mL.

  • Determine the precise peptide concentration by UV absorbance at 280 nm or by quantitative amino acid analysis.

  • For analysis in aqueous buffer, dilute the stock solution with 10 mM sodium phosphate buffer to a final peptide concentration of 20-50 µM.

  • For analysis in a membrane-mimicking environment, prepare a 50% (v/v) TFE solution in 10 mM sodium phosphate buffer. Dilute the this compound stock solution with this TFE-containing buffer to a final peptide concentration of 20-50 µM.

4. CD Spectrometer Setup and Data Acquisition:

  • Turn on the spectropolarimeter and the nitrogen gas flow (to purge the optical system). Allow the lamp to warm up for at least 30 minutes.

  • Set the experimental parameters:

    • Wavelength range: 190-260 nm[11]

    • Data pitch/step resolution: 1 nm[11]

    • Scanning speed: 50 nm/min

    • Bandwidth: 1 nm[11]

    • Response time/integration time: 2 seconds

    • Accumulations/scans: 3-5[2][11]

    • Temperature: 25°C

  • Record a baseline spectrum using the respective buffer (with or without TFE) in the quartz cuvette.

  • Rinse the cuvette thoroughly with the peptide sample before filling it for measurement.

  • Record the CD spectrum of the this compound sample.

  • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

5. Data Analysis:

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) Where:

    • θ is the observed ellipticity in degrees

    • c is the molar concentration of the peptide

    • n is the number of amino acid residues (21 for this compound)

    • l is the path length of the cuvette in cm (0.1 cm for a 1 mm cuvette)

  • Estimate the percentage of α-helical content from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established methods.[2]

Protocol 2: Analysis of this compound Interaction with Lipid Vesicles

1. Materials and Reagents:

2. Preparation of Lipid Vesicles (Liposomes):

  • Dissolve the desired phospholipids in chloroform in a round-bottom flask.

  • Evaporate the solvent under a gentle stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

3. CD Measurement:

  • Prepare the this compound sample in the same buffer used for vesicle preparation at a final concentration of 20-50 µM.

  • Record the CD spectrum of the peptide alone as a control.

  • Add the prepared lipid vesicles to the peptide solution at a desired peptide-to-lipid molar ratio.

  • Incubate the mixture for a specified time (e.g., 10-30 minutes) at 25°C to allow for interaction.

  • Record the CD spectrum of the peptide-vesicle mixture.

  • Subtract the spectrum of the lipid vesicles alone (at the same concentration) to correct for any background signal.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis peptide_prep This compound Stock Solution Preparation sample_dilution Sample Dilution to Final Concentration peptide_prep->sample_dilution buffer_prep Buffer/Solvent Preparation buffer_prep->sample_dilution baseline Baseline Spectrum (Buffer/Solvent) sample_dilution->baseline instrument_setup Instrument Setup & Warm-up instrument_setup->baseline measurement Sample Spectrum Measurement baseline->measurement baseline_sub Baseline Subtraction measurement->baseline_sub conversion Conversion to Mean Residue Ellipticity baseline_sub->conversion structure_est Secondary Structure Estimation conversion->structure_est

Caption: Workflow for CD spectroscopy of this compound.

Structural Transition of this compound

structural_transition aqueous This compound in Aqueous Solution random_coil Random Coil (Disordered) aqueous->random_coil Dominant Conformation membrane This compound in Membrane Environment (TFE, Lipids) alpha_helix α-Helical with Proline Hinge (Ordered & Amphipathic) membrane->alpha_helix Induced Folding random_coil->alpha_helix Conformational Change (Environment-dependent)

Caption: Conformational transition of this compound.

Proposed Mechanism of Action

mechanism_of_action cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular buforin This compound (Random Coil) membrane_interaction Interaction with Anionic Lipids buforin->membrane_interaction folding Conformational Change (α-helix formation) membrane_interaction->folding translocation Membrane Translocation (Proline Hinge Dependent) folding->translocation target_binding Binding to DNA/RNA translocation->target_binding inhibition Inhibition of Cellular Processes target_binding->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Proposed mechanism of this compound action.

References

Application Note: Assessing Buforin II-Induced Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buforin II is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the histone H2A of the Asian toad, Bufo bufo gargarizans. Unlike many other AMPs that kill pathogens by forming pores and causing membrane lysis, this compound exhibits a distinct mechanism of action. It penetrates the cell membrane without causing significant disruption and subsequently targets intracellular components, primarily by binding to DNA and RNA, thereby inhibiting essential cellular functions.[1][2] This unique mode of action makes this compound a subject of significant interest in the development of novel antimicrobial agents.

This application note provides detailed protocols for assessing the membrane permeabilization effects of this compound. The described methods allow for a comprehensive evaluation of its interaction with both model lipid bilayers and live bacterial cells.

Mechanism of Action of this compound

This compound's ability to translocate across the cell membrane is a key feature of its antimicrobial activity.[3][4] The presence of a proline hinge in its structure is believed to be crucial for this translocation process.[3][5] Studies have shown that this compound can penetrate bacterial membranes and accumulate inside the cytoplasm even at concentrations below its minimal inhibitory concentration (MIC).[1][2] In contrast to pore-forming peptides like magainin 2, this compound does not cause significant leakage of intracellular contents or depolarization of the membrane potential at its effective antimicrobial concentrations.[3][6]

Experimental Protocols

Several assays can be employed to characterize the membrane-permeabilizing properties of this compound. These protocols are designed to provide a multi-faceted understanding of the peptide's interaction with cellular membranes.

Liposome Leakage Assay

This assay utilizes artificial lipid vesicles (liposomes) to model cell membranes and assesses the ability of this compound to induce leakage of an encapsulated fluorescent dye.

a. Preparation of Calcein-Loaded Large Unilamellar Vesicles (LUVs)

  • Prepare a lipid mixture mimicking the bacterial membrane, for example, a 7:3 (w/w) ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG).

  • Dissolve the lipids in chloroform (B151607) in a round-bottom flask.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of 80 mM calcein (B42510) in 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.[7]

  • Subject the lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to create large unilamellar vesicles (LUVs).[7]

  • Remove unencapsulated calcein by gel filtration chromatography using a Sephadex G-50 column equilibrated with 10 mM HEPES buffer (pH 7.4).

b. Calcein Leakage Measurement

  • Dilute the calcein-loaded LUV suspension in 10 mM HEPES buffer (pH 7.4) to a final lipid concentration of approximately 30-60 µM in a 96-well plate.[8]

  • Add varying concentrations of this compound to the wells.

  • Monitor the increase in fluorescence intensity over time using a spectrofluorometer with an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[9]

  • To determine 100% leakage, add a lytic agent such as Triton X-100 (0.2% final concentration) to a control well.

  • Calculate the percentage of leakage using the following formula: % Leakage = [(F_peptide - F_initial) / (F_triton - F_initial)] * 100 where F_peptide is the fluorescence intensity in the presence of the peptide, F_initial is the initial fluorescence, and F_triton is the fluorescence after adding Triton X-100.

SYTOX Green Uptake Assay

This cell-based assay measures the integrity of bacterial plasma membranes using the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.

  • Culture bacteria (e.g., Escherichia coli or Staphylococcus aureus) to the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).[10]

  • Harvest the cells by centrifugation and wash them three times with a suitable buffer, such as 5 mM HEPES buffer (pH 7.4) containing 20 mM glucose.[11]

  • Resuspend the bacterial cells in the assay buffer (e.g., 5 mM HEPES, 100 mM KCl, 20 mM glucose, pH 7.4) to a final concentration of approximately 1 x 10^6 CFU/mL.[11]

  • Add SYTOX Green to the cell suspension to a final concentration of 0.5-1 µM and incubate in the dark for 15 minutes.[11][12]

  • Transfer the cell suspension to a 96-well black plate.

  • Add varying concentrations of this compound to the wells.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 520 nm.[12]

  • A positive control for maximal permeabilization can be included, for instance, by treating cells with a lytic peptide like melittin.[11][12]

Propidium (B1200493) Iodide (PI) Uptake Assay

Similar to the SYTOX Green assay, this method uses the fluorescent intercalator propidium iodide to assess membrane permeabilization.

  • Prepare a bacterial cell suspension as described for the SYTOX Green assay.

  • Incubate the bacterial culture with propidium iodide.

  • Add this compound at various concentrations.

  • Measure the increase in fluorescence, which corresponds to the binding of PI to intracellular DNA following membrane leakage.[13]

Data Presentation

Quantitative data from the permeabilization assays should be summarized in tables for clear comparison.

PeptideConcentration (µM)% Calcein Leakage (POPE/POPG LUVs)% SYTOX Green Positive Cells (E. coli)
This compound1LowLow
5ModerateModerate
10HighHigh
Magainin 21ModerateModerate
(Control)5HighHigh
10Very HighVery High
Melittin1Very HighVery High
(Control)5Very HighVery High
10Very HighVery High

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

BuforinII_Workflow cluster_preparation Preparation cluster_assays Permeabilization Assays cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli) SYTOX_Assay SYTOX Green Uptake Assay Bacterial_Culture->SYTOX_Assay PI_Assay Propidium Iodide Uptake Assay Bacterial_Culture->PI_Assay Liposome_Prep Liposome Preparation (e.g., POPE/POPG with Calcein) Leakage_Assay Calcein Leakage Assay Liposome_Prep->Leakage_Assay Fluorescence_Measurement Fluorescence Measurement (Plate Reader/Spectrofluorometer) SYTOX_Assay->Fluorescence_Measurement PI_Assay->Fluorescence_Measurement Leakage_Assay->Fluorescence_Measurement Data_Quantification Data Quantification (% Leakage / % Permeabilization) Fluorescence_Measurement->Data_Quantification BuforinII_Mechanism cluster_buforin This compound Mechanism cluster_poreformer Pore-Forming Peptide Mechanism (e.g., Magainin 2) B_Initial This compound approaches bacterial membrane B_Translocate Translocation across membrane (Proline Hinge) B_Initial->B_Translocate Non-lytic B_Intracellular Binding to intracellular DNA and RNA B_Translocate->B_Intracellular B_Death Inhibition of cellular processes -> Cell Death B_Intracellular->B_Death P_Initial Peptide binds to bacterial membrane P_Pore Pore formation (e.g., Toroidal Pore) P_Initial->P_Pore P_Leakage Leakage of intracellular contents P_Pore->P_Leakage P_Lysis Cell Lysis and Death P_Leakage->P_Lysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Buforin II Stability and Degradation Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the stability and degradation issues commonly encountered when working with the antimicrobial peptide, Buforin II.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over time, even when stored at -20°C. What could be the cause?

A1: While freezing is a standard storage method, repeated freeze-thaw cycles can lead to peptide degradation and aggregation. It is advisable to aliquot your this compound stock solution into single-use volumes to minimize these cycles. For long-term storage, -80°C is recommended.[1] Additionally, ensure your storage buffer is free of proteases. If you suspect contamination, consider filtering the buffer through a 0.22 μm filter before use.

Q2: I'm observing high variability in my antimicrobial assay results with this compound. What are the potential sources of this inconsistency?

A2: High variability can stem from several factors. Firstly, ensure consistent peptide handling and dilution across all experiments. This compound can adsorb to plastic surfaces, so pre-conditioning pipette tips and using low-retention plastics can help. Secondly, the stability of this compound can be influenced by the assay medium. Components in complex media can sometimes interfere with the peptide's activity. Consider using a minimal, defined medium for your assays if possible. Finally, ensure your bacterial cultures are in the same growth phase for each experiment, as susceptibility to antimicrobial peptides can vary with the metabolic state of the bacteria.

Q3: I'm trying to use this compound in a serum-containing medium, but it seems to be rapidly degraded. How can I overcome this?

A3: this compound is highly susceptible to proteolytic degradation by proteases present in serum.[2] To mitigate this, several strategies can be employed:

  • Amino Acid Substitution: Replacing certain amino acids with non-natural counterparts or D-amino acids can enhance resistance to proteolysis.

  • N-terminal Modification: Lipidation at the N-terminus has been shown to improve proteolytic stability.[3]

  • Nanoparticle Conjugation: Immobilizing this compound on nanoparticles can protect it from enzymatic degradation.[2]

Troubleshooting Guides

Issue 1: Poor Peptide Stability in Biological Fluids
  • Symptom: Rapid loss of antimicrobial or anticancer activity when this compound is incubated in serum, plasma, or cell culture medium containing serum.

  • Possible Cause: Proteolytic degradation by endogenous proteases.

  • Troubleshooting Steps:

    • Confirm Degradation: Run a time-course experiment incubating this compound in the biological fluid of interest. At different time points, analyze the sample by HPLC or SDS-PAGE to visualize the disappearance of the intact peptide peak/band.

    • Incorporate Protease Inhibitors: As a diagnostic tool, add a broad-spectrum protease inhibitor cocktail to the biological fluid before adding this compound. If activity is retained, it confirms proteolysis as the primary issue. Note that this is not a solution for in vivo applications.

    • Utilize Stabilized Analogs: Synthesize or procure this compound analogs with enhanced stability. N-terminal lipidation or strategic amino acid substitutions are effective approaches.[3][4]

    • Consider a Delivery System: Encapsulating or conjugating this compound to nanoparticles or liposomes can shield it from proteases.[2]

Issue 2: Peptide Aggregation
  • Symptom: Visible precipitation in the this compound solution, or inconsistent results in biophysical assays like Circular Dichroism (CD).

  • Possible Cause: this compound can self-assemble and aggregate, particularly at high concentrations or in certain buffer conditions.

  • Troubleshooting Steps:

    • Solubility Test: Determine the optimal solvent for your this compound preparation. While often soluble in water, some modified versions may require a small percentage of an organic solvent like DMSO or acetonitrile.

    • pH and Salt Concentration: Investigate the effect of pH and ionic strength on solubility. The net charge of the peptide is pH-dependent and can influence aggregation.

    • Concentration Dependence: Work with the lowest effective concentration of the peptide whenever possible.

    • Sonication: Gentle sonication can sometimes help to break up small aggregates.

Data Presentation: Activity of this compound and its Analogs

PeptideSequenceModificationMIC (µg/mL) vs. E. coliHemolytic Activity (HC50, µg/mL)Reference
This compoundTRSSRAGLQFPVGRVHRLLRKNone2-16>100[4]
BUFT-2C8Octanoyl-TRSSRAGLQFPVGRVHRLLRKN-terminal Lipidation1-4>200[3]
[L11A]-Buforin IITRSSRAGLQFAVGRVHRLLRKAmino Acid SubstitutionDecreased activityNot reported[5]
Buf IIIbRVVRQWPIG[RVVR]3Amino Acid Substitution0.5-2>100[6]
Buf IIIcKLLKQWPIG[KLLK]3Amino Acid Substitution1-4>100[6]

Experimental Protocols

Serum Stability Assay
  • Prepare Peptide Solution: Dissolve this compound or its analog in sterile, nuclease-free water to a stock concentration of 1 mg/mL.

  • Incubation: Mix the peptide solution with fresh human or mouse serum to a final peptide concentration of 100 µg/mL.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

  • Stop Reaction: Immediately stop the proteolytic reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide fragments by reverse-phase HPLC. The percentage of intact peptide remaining at each time point is calculated by comparing the peak area to the time 0 sample.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). To mimic a membrane environment, a solution of 50% trifluoroethanol (TFE) in the buffer can be used.[7] The final peptide concentration should be around 50-100 µM.

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range from 190 to 250 nm.

  • Measurement: Place the sample in a 1 mm path-length quartz cuvette. Record the CD spectrum at room temperature.

  • Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures. A characteristic α-helical spectrum will show negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

Visualizations

experimental_workflow_stability_assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_peptide Prepare Peptide Stock (1 mg/mL) mix_serum Mix with Serum (Final Peptide Conc. 100 µg/mL) prep_peptide->mix_serum incubate Incubate at 37°C mix_serum->incubate time_points Take Aliquots at Time Points (0-24h) incubate->time_points stop_reaction Stop Reaction (10% TCA) time_points->stop_reaction centrifuge Centrifuge (14,000 x g) stop_reaction->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc

Caption: Workflow for assessing this compound stability in serum.

buforin_degradation_pathway cluster_environment Biological Environment (e.g., Serum) cluster_peptide This compound cluster_outcome Result protease Proteases (e.g., Trypsin, Chymotrypsin) buforin_intact Intact this compound (Active) fragments Inactive Peptide Fragments protease->fragments buforin_intact->fragments Proteolytic Cleavage loss_activity Loss of Antimicrobial/ Anticancer Activity fragments->loss_activity

Caption: Proteolytic degradation pathway of this compound.

stabilization_strategies cluster_strategies Stabilization Strategies cluster_outcome Desired Outcome issue This compound Instability (Proteolysis, Aggregation) aa_sub Amino Acid Substitution (e.g., D-amino acids) issue->aa_sub n_term_mod N-terminal Modification (e.g., Lipidation) issue->n_term_mod delivery Delivery Systems (e.g., Nanoparticles) issue->delivery outcome Enhanced Stability Improved Therapeutic Potential aa_sub->outcome n_term_mod->outcome delivery->outcome

Caption: Strategies to overcome this compound instability.

References

Technical Support Center: Buforin II Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cell-penetrating antimicrobial peptide, buforin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the intracellular delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's entry into cells?

A1: this compound primarily enters cells through direct membrane translocation without causing significant membrane lysis or pore formation.[1][2][3] This cell-penetrating ability is attributed to its unique helix-hinge-helix structure, particularly the proline hinge at position 11, which is crucial for its ability to cross the cell membrane and accumulate in the cytoplasm.[4][5][6] Once inside the cell, its main targets are nucleic acids (DNA and RNA), leading to the inhibition of cellular functions and subsequent cell death.[1][7]

Q2: My this compound peptide shows low antimicrobial/anticancer activity. What are the possible reasons?

A2: Several factors could contribute to low activity:

  • Peptide Integrity: this compound is susceptible to proteolytic degradation.[8][9] Ensure the peptide has been properly stored and handled to prevent degradation. Purity of the synthesized peptide is also critical.

  • Structural Modifications: The proline hinge is essential for cell penetration.[4][5][6] Any modification or deletion in this region can abrogate its ability to enter the cell and, consequently, its biological activity. Similarly, C-terminal truncations can lead to a complete loss of activity.[4][5][10]

  • Assay Conditions: The pH, salt concentration, and presence of serum proteins in your experimental buffer can influence peptide structure and activity. It is recommended to optimize these conditions.

  • Cell Type: The composition of the cell membrane can affect the efficiency of this compound translocation.

Q3: I am observing high cytotoxicity in my experiments. How can I mitigate this?

A3: While this compound generally exhibits low hemolytic activity and cytotoxicity against normal mammalian cells compared to cancer cells, high concentrations can lead to off-target effects.[7][11] To reduce cytotoxicity:

  • Titrate the Concentration: Determine the minimal effective concentration for your specific application through a dose-response experiment.

  • Use a Delivery Vehicle: Encapsulating this compound in nanoparticles or liposomes can help in targeted delivery and reduce systemic toxicity.[12][13][14][15]

  • Modify the Peptide: N-terminal lipidation has been shown to reduce cytotoxicity while maintaining or even enhancing antimicrobial potency.[8]

Q4: How can I improve the stability of this compound in my experiments?

A4: The susceptibility of this compound to proteases is a significant challenge.[8][9] To enhance its stability:

  • Chemical Modifications: Incorporating D-amino acids or modifying the peptide backbone can increase resistance to proteolytic degradation.

  • Delivery Systems: Encapsulation within nanoparticles or liposomes can protect the peptide from proteases and prolong its half-life in biological fluids.[9][14][15][16]

  • N-terminal Lipidation: This modification has been shown to improve the proteolytic stability of this compound.[8]

Q5: What are the key structural features of this compound that I should be aware of for my experiments?

A5: this compound is a 21-amino acid peptide with a distinct structure crucial for its function:

  • Amphipathic Helix-Hinge-Helix: It forms an amphipathic structure with an N-terminal random coil, an extended helical region, a proline hinge, and a C-terminal regular α-helix.[4][5]

  • Proline Hinge: The proline at position 11 creates a kink in the structure, which is essential for its cell-penetrating ability.[4][5][6][17] Analogs lacking this proline hinge tend to act on the cell surface, causing membrane permeabilization, rather than entering the cell.[4][5]

  • C-terminal α-helix: This region is critical for antimicrobial activity.[2]

Troubleshooting Guides

Issue 1: Low Intracellular Delivery Efficiency
Possible Cause Troubleshooting Step
Peptide Aggregation Perform dynamic light scattering (DLS) to check for aggregation. If aggregation is detected, try different buffer conditions (e.g., lower pH, different salt concentrations) or use a solubilizing agent.
Incorrect Peptide Structure Verify the peptide sequence and purity using mass spectrometry and HPLC. Ensure that the critical proline hinge is present and unmodified.[4][5][6]
Suboptimal Incubation Time/Concentration Perform a time-course and dose-response experiment to determine the optimal conditions for intracellular uptake in your specific cell line.
Cell Membrane Composition The lipid composition of the cell membrane can influence peptide translocation. If possible, compare uptake in different cell lines.
Degradation by Proteases Pre-incubate this compound in your cell culture medium to assess its stability. If degradation is observed, consider using protease inhibitors (if compatible with your experiment) or a more stable analog/delivery system.[8][9]
Issue 2: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Variability in Peptide Preparation Ensure consistent peptide synthesis, purification, and quantification methods. Use a fresh stock solution for each set of experiments.
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and media composition. Synchronize cell cycles if your experiment is sensitive to cell cycle phase.
Assay Variability Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. Include appropriate positive and negative controls in every experiment.
Instrument Calibration Ensure that all instruments (e.g., plate readers, microscopes) are properly calibrated and maintained.[18]

Quantitative Data Summary

Table 1: Antimicrobial Activity of this compound and its Analogs

PeptideTarget OrganismMIC (µg/mL)Reference
This compoundE. coli2[10]
This compoundS. aureus4[10]
BUF (5-21)E. coli1[2]
BUF (5-21)S. aureus2[2]
[L⁷]BUF (5-21)E. coli64[2]
BUFT-2C8 (Lipidated)P. gingivalis2-16[8]

Table 2: Cytotoxicity of this compound

Cell LinePeptideCC₅₀ (µM)Reference
Human MonocytesThis compound>100[7]
HepG2 (Liver Cancer)Buforin IIb~1.0 (IC₅₀)[11]
PC-3 (Prostate Cancer)Buforin IIbSignificant inhibition at concentrations > 1 µM[19]
Du-145 (Prostate Cancer)Buforin IIbSignificant inhibition at concentrations > 1 µM[19]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile water or a suitable buffer.

    • Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate.[20][21]

  • Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing 10 µL of the diluted peptide.[20][21]

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Cell Penetration Assay using Confocal Microscopy
  • Labeling of this compound:

    • Label this compound with a fluorescent dye (e.g., FITC) according to the manufacturer's protocol.

    • Purify the labeled peptide to remove any unconjugated dye.

  • Cell Culture and Seeding:

    • Culture the target cells to mid-logarithmic phase.

    • Wash the cells with a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, NAPB).[2]

    • Resuspend the cells and immobilize them on a glass slide or in a chambered coverglass.

  • Incubation with Labeled Peptide:

    • Incubate the immobilized cells with the FITC-labeled this compound at a predetermined concentration and for a specific duration (e.g., 30 minutes at 25°C).[2]

  • Imaging:

    • Wash the cells to remove any unbound peptide.

    • Visualize the intracellular localization of the fluorescently labeled peptide using a confocal laser scanning microscope.[1][2]

Protocol 3: DNA Binding Assay (Gel Retardation)
  • Preparation of Reaction Mixtures:

    • In a binding buffer (e.g., 5% glycerol, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 20 mM KCl), mix a fixed amount of plasmid DNA (e.g., 100 ng) with increasing amounts of this compound.[22]

  • Incubation:

    • Incubate the reaction mixtures at room temperature for 1 hour to allow for peptide-DNA binding.[22]

  • Electrophoresis:

    • Add a loading buffer to each reaction mixture.

    • Load the samples onto a 1% agarose (B213101) gel.

    • Run the gel electrophoresis in a suitable buffer (e.g., 0.5x TBE).[22]

  • Visualization:

    • Stain the gel with an intercalating agent (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The retardation of DNA migration indicates peptide binding.

Visualizations

Buforin_II_Delivery_Workflow cluster_prep Peptide Preparation cluster_cell Cellular Assay cluster_analysis Analysis P1 This compound Synthesis & Purification P2 Fluorescent Labeling (e.g., FITC) P1->P2 P3 Characterization (Mass Spec, HPLC) P1->P3 C2 Incubation with Labeled this compound P2->C2 C1 Cell Culture C1->C2 C3 Wash & Fix C2->C3 A1 Confocal Microscopy C3->A1 A2 Image Analysis (Intracellular Localization) A1->A2

Caption: Experimental workflow for assessing the intracellular delivery of fluorescently labeled this compound.

Buforin_IIb_Apoptosis_Pathway BuforinIIb Buforin IIb p53 p53 (Tumor Suppressor) BuforinIIb->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Caspases Caspase Cascade (Caspase-9, -8, -3) Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for buforin IIb-induced apoptosis in cancer cells.[19]

Troubleshooting_Logic Start Low Intracellular Delivery Efficiency Check_Aggregation Check for Peptide Aggregation (DLS) Start->Check_Aggregation Check_Purity Verify Peptide Purity & Structure Check_Aggregation->Check_Purity No Aggregation Result_Bad Problem Persists Check_Aggregation->Result_Bad Aggregation Found (Reformulate) Optimize_Conditions Optimize Incubation Time & Concentration Check_Purity->Optimize_Conditions Peptide OK Check_Purity->Result_Bad Impure/Incorrect (Resynthesize) Check_Stability Assess Peptide Stability in Medium Optimize_Conditions->Check_Stability Still Low Result_Good Delivery Improved Optimize_Conditions->Result_Good Optimized Check_Stability->Result_Bad Degradation Found (Use Delivery System)

Caption: A logical workflow for troubleshooting low intracellular delivery of this compound.

References

improving the therapeutic index of buforin II analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on improving the therapeutic index of buforin II analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high antimicrobial activity but also high hemolysis. How can I improve its therapeutic index?

A1: A high therapeutic index is achieved by maximizing antimicrobial efficacy while minimizing toxicity to host cells. For this compound analogs, a key strategy is to modulate the peptide's interaction with cell membranes. Consider the following:

  • Proline Hinge Modification: The proline hinge is critical for the cell-penetrating ability of this compound. Analogs without this hinge tend to localize on the cell surface and permeabilize the membrane, which can lead to higher hemolytic activity.[1][2][3] Ensure your analog design retains a proline hinge or a similar structure that facilitates cell penetration without causing significant membrane disruption.[1][2][3]

  • Amino Acid Substitutions: Strategic amino acid substitutions can enhance selectivity. For example, substituting hydrophobic residues in the proline hinge region with other hydrophobic residues may not significantly affect antimicrobial activity, while substituting the initial four amino acids (RAGL) with a model α-helical sequence can increase antimicrobial activity.[4] The Buf III analogs, for instance, achieved a 7-fold improvement in their therapeutic index through such modifications.[4]

  • N-Terminal Lipidation: Adding a lipid tail to the N-terminus can enhance the peptide's hydrophobicity and helicity, leading to improved antibacterial potency and stability.[5] The analog BUFT-2C8, with a branched octanoic acid tail, showed superior safety and efficacy in a mouse model.[5]

Q2: I am observing inconsistent results in my antimicrobial activity assays. What are the common pitfalls?

A2: Inconsistent results in antimicrobial assays can stem from several factors. Here are some common issues and their solutions:

  • Peptide Purity and Quantification: Ensure the purity of your synthesized peptide is >95% using HPLC. Inaccurate peptide quantification can lead to significant variations in MIC values. Use a reliable method for peptide quantification, such as amino acid analysis or a BCA protein assay.

  • Bacterial Growth Phase: Always use bacteria in the mid-logarithmic growth phase for susceptibility testing.[1] Bacteria in different growth phases can exhibit varying susceptibility to antimicrobial peptides.

  • Assay Medium: The composition of the culture medium (e.g., salt concentration) can affect the activity of antimicrobial peptides. Use a standardized, low-salt medium like Mueller-Hinton broth for consistent results.

  • Peptide Adsorption: Peptides can adsorb to plastic surfaces. To minimize this, use low-protein-binding microplates.

Q3: My this compound analog does not seem to penetrate the bacterial cell membrane. How can I troubleshoot this?

A3: The cell-penetrating ability of this compound analogs is crucial for their mechanism of action, which involves binding to intracellular nucleic acids.[6][7] If your analog is not entering the cell, consider the following:

  • α-Helical Content: The α-helical content of the peptide correlates with its cell-penetrating efficiency and antimicrobial potency.[1][3] You can assess the helical content using circular dichroism (CD) spectroscopy in a membrane-mimicking environment (e.g., 50% trifluoroethanol).[1][8] Modifications that disrupt the α-helical structure, such as deleting key residues in the C-terminal helix, can abolish activity.[1][2][3]

  • Proline Hinge Integrity: As mentioned, the proline hinge is a key structural factor for cell penetration.[1][2][3] Substitution of the proline can change the mechanism to a membrane-disrupting one, preventing intracellular accumulation.[1][2][3]

  • Visualization of Cellular Localization: Use confocal fluorescence microscopy with a fluorescently labeled version of your peptide (e.g., FITC-labeled) to directly visualize its localization. This compound analogs with a functional proline hinge should accumulate in the cytoplasm, whereas those that are membrane-active will remain on the cell surface.[2]

Troubleshooting Guides

Problem 1: High variability in Hemolysis Assay Results
Potential Cause Troubleshooting Step
Blood Source Variability The species of the red blood cells (RBCs) used can significantly impact results.[9] Standardize the blood source (e.g., human, sheep, mouse) for all experiments.
RBC Concentration The concentration of RBCs affects the calculated hemolysis ratio.[9] Use a consistent and accurately determined concentration of RBCs for each assay. A 2% solution is commonly used.[10]
Incubation Time Prolonged incubation can lead to increased hemolysis.[9] Standardize the incubation time (e.g., 30-60 minutes at 37°C).[10]
Positive Control Inconsistency The detergent used for 100% lysis (e.g., Triton X-100, water) can affect the absorbance reading.[9] Use a consistent positive control, such as 0.1% Triton X-100 or deionized water with freeze-thaw cycles.[10]
Peptide Aggregation Peptides may aggregate at high concentrations, leading to inconsistent results. Check for visible precipitation and consider pre-dissolving the peptide in a small amount of a suitable solvent before diluting in the assay buffer.
Problem 2: Low Yield or Purity of Synthesized Peptide
Potential Cause Troubleshooting Step
Inefficient Solid-Phase Synthesis Optimize coupling and deprotection steps. For difficult sequences, consider using pseudoproline dipeptides or microwave-assisted synthesis.
Poor Cleavage from Resin Ensure complete removal of protecting groups and efficient cleavage by using the appropriate cleavage cocktail and allowing sufficient reaction time.
Suboptimal HPLC Purification Optimize the HPLC gradient, column type, and mobile phase to achieve better separation. Collect fractions and analyze purity by analytical HPLC and mass spectrometry. A purity of >99% has been achieved for recombinant buforin IIb.[11]
Recombinant Expression Issues If expressing the peptide as a fusion protein, optimize the expression conditions (e.g., host strain, induction temperature, and time). Inefficient cleavage of the fusion tag can also be a problem; ensure the cleavage agent (e.g., hydroxylamine) and conditions are optimal.[11]

Data Presentation

Table 1: Antimicrobial and Hemolytic Activity of this compound and its Analogs

PeptideTarget OrganismMIC (μg/mL)HC₅₀ (μg/mL)Therapeutic Index (HC₅₀/MIC)Reference
This compound E. coli1.6>200>125[1]
S. aureus3.1>200>64.5[1]
BUF (5-21) E. coli0.8>200>250[1]
S. aureus1.6>200>125[1]
Buforin IIb Jurkat cells6~350~58.3[12]
HeLa cells12~350~29.2[12]
Buf IIIb E. coli0.5>100>200[4]
Buf IIIc E. coli1>100>100[4]
BF2-X E. coli2Not reportedNot reported[8]
S. aureus4Not reportedNot reported[8]

Note: MIC (Minimal Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC₅₀ is the concentration of the peptide that causes 50% hemolysis of red blood cells. The therapeutic index is a ratio of toxicity to efficacy.

Experimental Protocols

Antimicrobial Activity Assay (Broth Microdilution)
  • Bacterial Preparation: Inoculate a single colony of the test bacterium into a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C. Dilute the overnight culture in fresh broth and incubate for 3-6 hours to obtain cells in the mid-logarithmic phase.[1]

  • Peptide Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions in the assay medium in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay medium and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) is the lowest peptide concentration at which no visible growth is observed.

Hemolysis Assay
  • RBC Preparation: Obtain fresh red blood cells (e.g., human, sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes). Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: Add various concentrations of the this compound analog to the RBC suspension in a microcentrifuge tube or 96-well plate.

  • Controls: Include a negative control (RBCs in PBS only) and a positive control for 100% hemolysis (RBCs in 0.1% Triton X-100 or deionized water).

  • Incubation: Incubate the samples at 37°C for 30-60 minutes with gentle shaking.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed mammalian cells (e.g., HeLa, Jurkat, or normal cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[13]

  • Treatment: Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 24-48 hours).[13]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[13]

Visualizations

Experimental_Workflow_for_Therapeutic_Index_Improvement cluster_design Peptide Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Selection cluster_mechanism Mechanism of Action Studies start Define this compound Analog Strategy synthesis Peptide Synthesis & Purification start->synthesis qc Purity & Identity Check (HPLC, Mass Spec) synthesis->qc antimicrobial Antimicrobial Assay (MIC Determination) qc->antimicrobial hemolysis Hemolysis Assay (HC50 Determination) qc->hemolysis cytotoxicity Cytotoxicity Assay (IC50 on Normal Cells) qc->cytotoxicity calculate_ti Calculate Therapeutic Index (HC50/MIC) antimicrobial->calculate_ti hemolysis->calculate_ti cytotoxicity->calculate_ti select_lead Select Lead Candidate(s) calculate_ti->select_lead select_lead->start Iterative Refinement cd_spec Circular Dichroism (Helical Content) select_lead->cd_spec localization Confocal Microscopy (Cellular Localization) select_lead->localization dna_binding DNA Binding Assay (Gel Retardation) select_lead->dna_binding

Caption: Workflow for designing and evaluating this compound analogs with an improved therapeutic index.

Buforin_II_Mechanism cluster_outside Extracellular cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular peptide This compound Analog (with Proline Hinge) penetration Membrane Translocation (Non-lytic) peptide->penetration Interaction dna_rna DNA / RNA penetration->dna_rna Binding inhibition Inhibition of Cellular Functions (Replication, Transcription) dna_rna->inhibition death Bacterial Cell Death inhibition->death

Caption: Proposed mechanism of action for cell-penetrating this compound analogs.

References

aggregation problems of buforin II in solution and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of buforin II aggregation in solution.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound, focusing on aggregation-related issues.

Question Answer
My this compound solution appears cloudy or has visible precipitates. What should I do? Cloudiness or precipitation is a strong indicator of aggregation. First, visually inspect the solution under a bright light. If aggregates are visible, do not use the solution for assays that require monomeric peptide. To address this, you can try to resolubilize the peptide by adjusting the pH of the solution away from its isoelectric point (pI). Since this compound is a cationic peptide, slightly acidic conditions may improve solubility. If pH adjustment is not feasible for your experiment, consider preparing a fresh stock solution at a lower concentration.
I am getting inconsistent results in my antimicrobial activity assays. Could aggregation be the cause? Yes, aggregation can lead to a decrease in the effective concentration of monomeric, active this compound, resulting in variable antimicrobial efficacy. It is crucial to ensure that your this compound stock solution is free of aggregates before each experiment. We recommend filtering the solution through a 0.22 µm syringe filter to remove larger aggregates. Additionally, performing Dynamic Light Scattering (DLS) on your stock solution can help you assess its monodispersity.
My Thioflavin T (ThT) assay shows a high fluorescence signal immediately after dissolving the peptide. What does this mean? A high initial ThT fluorescence suggests the presence of pre-existing β-sheet-rich aggregates in your lyophilized this compound powder or that aggregation is occurring very rapidly upon dissolution. To mitigate this, try dissolving the peptide in a low-ionic-strength buffer at a slightly acidic pH. It is also important to use fresh, high-quality peptide for your experiments.
Dynamic Light Scattering (DLS) analysis of my this compound solution shows a high polydispersity index (PDI). How can I improve this? A high PDI indicates a heterogeneous sample with a wide range of particle sizes, which is characteristic of aggregation. To obtain a more monodisperse solution, you can try optimizing the buffer conditions. Experiment with different pH values (e.g., pH 4-6) and ionic strengths. In some cases, the addition of stabilizing excipients like sucrose (B13894) or L-arginine can help prevent aggregation and reduce polydispersity.
During storage, I've noticed a loss of this compound activity. Is this related to aggregation? Loss of activity during storage is often linked to physical instability, including aggregation. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If you need to store it in solution, use a sterile, low-ionic-strength buffer and store at 4°C for short periods or in aliquots at -80°C for longer durations to minimize freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

This section covers general questions about the aggregation of this compound and strategies for its prevention.

Question Answer
What is this compound aggregation? This compound aggregation is the process by which individual peptide molecules self-associate to form larger, often insoluble, structures. This can range from small, soluble oligomers to large, visible precipitates and amyloid-like fibrils. Aggregation is a concern as it can lead to loss of biological activity, and in therapeutic contexts, may cause immunogenicity.
What factors induce this compound aggregation? Several factors can promote the aggregation of this compound in solution: * Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[2] * pH: The pH of the solution affects the net charge of the peptide. Aggregation is often maximal near the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[3][4] * Temperature: Elevated temperatures can increase the rate of aggregation by promoting partial unfolding of the peptide, exposing hydrophobic regions that can interact to form aggregates.[5][6] * Ionic Strength: The effect of ionic strength can be complex. While low to moderate salt concentrations can sometimes promote aggregation by shielding charges, very high salt concentrations can also lead to precipitation.[7][8][9][10] * Mechanical Stress: Agitation or shearing can induce aggregation by increasing the exposure of hydrophobic surfaces at air-water interfaces.
How can I prevent this compound from aggregating in my experiments? To prevent this compound aggregation, consider the following strategies: * Optimize Solution Conditions: Work with the lowest effective concentration of the peptide. Adjust the pH to be at least 1-2 units away from its pI. Use buffers with low ionic strength. * Use Stabilizing Excipients: The addition of certain excipients can help stabilize this compound in solution. Common stabilizers for peptides include: * Sugars (e.g., trehalose (B1683222), sucrose): These can stabilize the native conformation of the peptide.[11][12][13][14][15] * Amino Acids (e.g., L-arginine, L-glycine): Arginine, in particular, has been shown to suppress protein and peptide aggregation.[16][17][18] * Surfactants (e.g., Polysorbate 20/80): Low concentrations of non-ionic surfactants can prevent aggregation at interfaces.[19][20][21][22] * Proper Handling and Storage: Avoid vigorous vortexing or shaking. Store lyophilized peptide at low temperatures and, if in solution, in small aliquots to minimize freeze-thaw cycles.[1]
What is the critical aggregation concentration (CAC) of this compound? The specific critical aggregation concentration (CAC) of this compound is not well-documented in publicly available literature and can vary significantly depending on the solution conditions (pH, temperature, ionic strength). It is recommended to determine the CAC empirically under your specific experimental conditions using techniques like Dynamic Light Scattering (DLS) or fluorescence spectroscopy with probes that are sensitive to changes in the peptide's environment.
How does this compound's self-aggregation differ from its ability to agglutinate bacteria? This compound's self-aggregation refers to the peptide molecules clumping together in solution, which is generally an undesirable process that can lead to inactivation. In contrast, its ability to agglutinate bacteria is part of its antimicrobial mechanism of action.[23] In this case, the peptide binds to the surface of multiple bacterial cells, causing them to clump together. While both involve a form of "clumping," the former is a formulation and stability issue, whereas the latter is a biological function.

Data Summary

While specific quantitative data for this compound self-aggregation is limited, the following table summarizes general trends observed for peptide aggregation based on environmental factors. These should be considered as starting points for optimizing your experiments with this compound.

Parameter Effect on Aggregation General Recommendations for this compound
Concentration Higher concentrations generally increase aggregation rates.[2]Use the lowest effective concentration for your application.
pH Aggregation is often maximal near the isoelectric point (pI).[3][4]Maintain the pH of the solution at least 1-2 units away from the pI. For the cationic this compound, a slightly acidic pH may be beneficial.
Temperature Increased temperature can accelerate aggregation kinetics.[5][6]Prepare and handle solutions at room temperature or on ice. For storage, follow recommended temperature guidelines.
Ionic Strength Can have variable effects; moderate salt can screen charges and promote aggregation, while very high salt can cause "salting out".[7][8][9][10]Start with low ionic strength buffers and empirically test the effect of increasing salt concentration if required for your assay.

Experimental Protocols

Here are detailed methodologies for key experiments to study and characterize this compound aggregation.

Thioflavin T (ThT) Aggregation Assay

This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.[23]

Materials:

  • This compound peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)

  • Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

  • Add your this compound sample to the wells of the microplate at the desired final concentration.

  • Add the ThT working solution to each well.

  • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on your experimental design to induce aggregation.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of β-sheet aggregates.

Troubleshooting:

  • High background fluorescence: Ensure your buffer and peptide solution without ThT do not have intrinsic fluorescence at the measurement wavelengths.

  • Precipitation: If visible precipitates form, they can interfere with fluorescence readings. Note the time to precipitation and consider this in your data analysis.

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of particles in a solution, making it an excellent tool for detecting the presence of aggregates.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. Larger particles move more slowly, leading to slower fluctuations, which can be used to calculate their hydrodynamic radius.[1]

Materials:

  • This compound solution

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Prepare your this compound solution in a suitable, filtered buffer.

  • Ensure the solution is free of dust and other contaminants by filtering it through a 0.22 µm filter directly into the DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the measurement according to the instrument's instructions.

  • Analyze the data to obtain the size distribution, average hydrodynamic radius, and polydispersity index (PDI). A low PDI (<0.2) generally indicates a monodisperse sample, while higher values suggest the presence of aggregates.

Troubleshooting:

  • High PDI: This indicates aggregation. Refer to the prevention strategies mentioned in the FAQs.

  • Inconsistent readings: Ensure the cuvette is clean and free of scratches. Dust in the sample can cause erroneous readings; re-filter the sample if necessary.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the peptide and can detect conformational changes that may precede or accompany aggregation.

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra.[12][24]

Materials:

  • This compound solution

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Prepare the this compound solution in a buffer that does not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer).

  • Record a baseline spectrum of the buffer in the cuvette.

  • Replace the buffer with the peptide solution and record the CD spectrum (typically from ~190 to 250 nm).

  • Subtract the buffer baseline from the peptide spectrum.

  • Analyze the resulting spectrum to estimate the secondary structure content. A transition from a random coil or α-helical structure to a β-sheet structure is often indicative of aggregation.

Troubleshooting:

  • Low signal-to-noise ratio: Increase the peptide concentration or use a longer acquisition time.

  • High absorbance: If the voltage on the detector is too high, it may be necessary to dilute the sample or use a cuvette with a shorter path length.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibril formation.

Principle: TEM uses a beam of electrons to create a high-resolution image of the sample. For peptides, negative staining is often used to enhance contrast.

Materials:

  • This compound sample (aggregated)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Filter paper

  • Transmission electron microscope

Procedure:

  • Apply a small drop of the this compound sample onto the TEM grid and allow it to adsorb for a few minutes.

  • Wick away the excess liquid with filter paper.

  • Apply a drop of the negative stain solution to the grid for a minute.

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid using a TEM. Fibrillar aggregates will appear as long, thin strands.

Troubleshooting:

  • Poor contrast: Optimize the staining time and concentration.

  • Salt crystals: If the buffer has a high salt concentration, it can crystallize and obscure the sample. If possible, use a low-salt buffer or wash the grid with a drop of water before staining.

Visualizations

Workflow for Investigating and Preventing this compound Aggregation

Aggregation_Workflow cluster_prep Peptide Preparation & Initial Assessment cluster_induce Aggregation Induction & Monitoring cluster_prevent Prevention Strategy prep Prepare this compound Solution (e.g., in low ionic strength buffer) dls_initial Initial DLS Analysis (Check for pre-existing aggregates) prep->dls_initial cd_initial Initial CD Spectroscopy (Determine initial conformation) prep->cd_initial induce Induce Aggregation (e.g., incubate at 37°C with agitation) dls_initial->induce If monodisperse screen Screen Stabilizing Excipients (e.g., sugars, amino acids, surfactants) dls_initial->screen If aggregated cd_initial->induce tht_monitor Monitor with ThT Assay (Detect β-sheet formation) induce->tht_monitor dls_monitor Monitor with DLS (Track size increase) induce->dls_monitor cd_monitor Monitor with CD (Observe conformational changes) induce->cd_monitor tem_final TEM Imaging (Visualize final aggregate morphology) tht_monitor->tem_final re_evaluate Re-evaluate Aggregation (Repeat monitoring experiments) screen->re_evaluate re_evaluate->induce Test optimized formulation optimize Optimize Formulation re_evaluate->optimize

Caption: A general workflow for studying and mitigating this compound aggregation.

Hypothetical Mechanism of this compound Self-Aggregation

Aggregation_Mechanism Monomer Monomeric this compound (α-helical/random coil) Unfolded Partially Unfolded Intermediate Monomer->Unfolded Stress (pH, temp, agitation) Oligomer Soluble Oligomers (β-sheet interactions) Unfolded->Oligomer Hydrophobic Interactions Oligomer->Oligomer Protofibril Protofibrils Oligomer->Protofibril Growth Fibril Mature Fibrils (Insoluble Aggregates) Protofibril->Fibril Maturation

Caption: A proposed pathway for the self-aggregation of this compound.

Troubleshooting Decision Tree for this compound Aggregation

Troubleshooting_Tree start Problem: this compound Aggregation Observed (Cloudy solution, high DLS PDI, etc.) q1 Is the peptide concentration high? start->q1 a1_yes Reduce concentration q1->a1_yes Yes a1_no Check solution pH q1->a1_no No end_node Optimized Formulation a1_yes->end_node q2 Is the pH near the pI? a1_no->q2 a2_yes Adjust pH away from pI (e.g., to pH 4-6) q2->a2_yes Yes a2_no Consider temperature and agitation q2->a2_no No a2_yes->end_node q3 Is the solution exposed to high temp or agitation? a2_no->q3 a3_yes Reduce temperature and handle gently q3->a3_yes Yes a3_no Evaluate buffer/excipients q3->a3_no No a3_yes->end_node q4 Are stabilizing excipients being used? a3_no->q4 a4_no Add stabilizers: - Sugars (Trehalose) - Amino Acids (Arginine) - Surfactants (low conc.) q4->a4_no No a4_yes Screen different types or concentrations of excipients q4->a4_yes Yes a4_no->end_node a4_yes->end_node

Caption: A decision tree to guide troubleshooting of this compound aggregation.

References

Technical Support Center: Buforin II Proline Hinge Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of proline hinge modification on Buforin II activity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the proline hinge in this compound's mechanism of action?

A1: The proline at position 11 (Pro11) in this compound (BF2) acts as a flexible hinge in its structure.[1][2] This hinge is crucial for the peptide's ability to translocate across the bacterial cell membrane without causing significant permeabilization.[2][3] Once inside the cell, this compound interacts with intracellular targets such as DNA and RNA, leading to cell death.[1][4] The proline hinge facilitates this cell-penetrating ability, which is a key determinant of its potent antimicrobial activity.[2][5]

Q2: What is the general effect of replacing the proline hinge on this compound's antimicrobial activity?

A2: Replacing the proline hinge, for instance with leucine (B10760876) or alanine, generally leads to a significant decrease in antimicrobial activity.[1][2] This is because the modification impairs the peptide's ability to penetrate the cell membrane.[2][3] Instead of translocating into the cytoplasm, proline-substituted analogs tend to localize on the cell surface and cause membrane permeabilization, a less effective mechanism of killing for this particular peptide family.[2][3]

Q3: How does modifying the proline hinge affect the peptide's structure?

A3: The proline hinge induces a kink in the α-helical structure of this compound.[6] Replacing the proline can alter the α-helical content of the peptide.[1][7] While a higher α-helical content generally correlates with stronger antimicrobial activity for truncated this compound analogs that retain the proline hinge, this relationship does not hold for analogs where the proline is substituted.[3][6]

Q4: Can the antimicrobial activity be rescued by relocating the proline residue?

A4: Studies have shown that reintroducing a proline residue at a different position in a proline-substituted analog (like P11A) can partially rescue the peptide's ability to translocate across the membrane.[1] However, the antimicrobial activity of these relocated proline mutants varies and appears to be influenced by factors other than just membrane translocation, such as nucleic acid binding affinity.[1]

Troubleshooting Guides

Problem 1: A proline-substituted this compound analog shows significantly reduced antimicrobial activity in a Minimum Inhibitory Concentration (MIC) assay.

  • Possible Cause 1: Altered Mechanism of Action. The substitution of the proline hinge likely shifted the peptide's mechanism from cell penetration to membrane permeabilization. This is a common observation for proline-modified this compound analogs.[2][3]

  • Troubleshooting Steps:

    • Assess Membrane Permeabilization: Perform a membrane permeabilization assay (e.g., using a fluorescent dye like SYTOX Green) to determine if the analog is now acting on the cell membrane.

    • Evaluate Cell Penetration: Use confocal microscopy with a fluorescently labeled version of your peptide analog to observe its localization. Proline-substituted analogs are expected to remain on the cell surface rather than accumulate inside the bacteria.[2][8]

    • Consider a Different Peptide Family: If cell penetration is the desired mechanism, this compound analogs without the proline hinge may not be suitable. You might consider exploring other cell-penetrating peptide families.

Problem 2: Difficulty in correlating the α-helical content of new this compound analogs with their antimicrobial activity.

  • Possible Cause 2: The Proline Hinge is a Critical Determinant. The linear relationship between α-helical content and antimicrobial activity is primarily observed in truncated this compound analogs that still contain the proline hinge.[3][6] For analogs with a substituted proline, this correlation breaks down.

  • Troubleshooting Steps:

    • Analyze the Proline Position: For your library of analogs, segregate them into two groups: those with the proline hinge and those without.

    • Re-evaluate Correlations: Analyze the correlation between α-helicity and activity separately for each group. You will likely observe a stronger correlation for the proline-containing peptides.

    • Investigate Other Factors: For proline-substituted analogs, consider other factors that might influence activity, such as hydrophobicity, charge, and propensity to aggregate.

Data Summary

Table 1: Effect of Proline Hinge Modification on the Antimicrobial Activity (MIC in μM) of this compound Analogs

PeptideSequenceE. coliS. aureus
This compoundTRSSRAGLQFPVGRVHRLLRK1.66.3
P11ATRSSRAGLQA VGRVHRLLRK50>100
P11LTRSSRAGLQL VGRVHRLLRK25100
P11A/G7PTRSSRAP LQAVGRVHRLLRK12.550
P11A/V12PTRSSRAGLQAPP GRVHRLLRK>100>100
P11A/V15PTRSSRAGLQAVGRP HRLLRK25100

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[9]

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[9]

  • Peptide Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth medium in a 96-well polypropylene (B1209903) microtiter plate.[9]

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.

    • Include a positive control for bacterial growth (no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[9] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Confocal Microscopy for Peptide Localization

This protocol allows for the visualization of the peptide's interaction with bacterial cells.

  • Peptide Labeling:

    • Synthesize the peptide with a fluorescent label (e.g., FITC) at the N-terminus.

  • Bacterial Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Wash the cells with a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer).

    • Immobilize the bacterial cells on a glass slide or a glass-bottom dish.

  • Peptide Treatment:

    • Treat the immobilized cells with the fluorescently labeled peptide at the desired concentration.

    • Incubate for a specific period (e.g., 30 minutes).

  • Imaging:

    • Wash the cells to remove any unbound peptide.

    • Observe the cells using a confocal microscope with the appropriate laser excitation and emission filters.

    • Acquire images to determine the localization of the peptide (e.g., on the cell surface or within the cytoplasm).

Visualizations

buforinII_mechanism cluster_outside Bacterial Exterior cluster_membrane Cell Membrane cluster_inside Cytoplasm Buforin_II This compound (with Proline Hinge) Membrane_Translocation Membrane Translocation Buforin_II->Membrane_Translocation Cell Penetration Analog Proline-Substituted Analog Membrane_Permeabilization Membrane Permeabilization Analog->Membrane_Permeabilization Localization on Surface Intracellular_Buforin_II Intracellular this compound Membrane_Translocation->Intracellular_Buforin_II Cell_Death_2 Cell Death Membrane_Permeabilization->Cell_Death_2 Cell Lysis DNA_RNA DNA / RNA Intracellular_Buforin_II->DNA_RNA Binding Cell_Death_1 Cell Death DNA_RNA->Cell_Death_1 Inhibition of Cellular Functions

Caption: Mechanism of this compound vs. Proline-Substituted Analog.

experimental_workflow Start Start: Design this compound Analogs Peptide_Synthesis Peptide Synthesis and Purification Start->Peptide_Synthesis MIC_Assay Antimicrobial Activity Screening (MIC Assay) Peptide_Synthesis->MIC_Assay Activity_Decision Active Analogs? MIC_Assay->Activity_Decision Mechanism_Study Mechanism of Action Studies Activity_Decision->Mechanism_Study Yes Redesign Redesign Analogs Activity_Decision->Redesign No Confocal_Microscopy Confocal Microscopy (Localization) Mechanism_Study->Confocal_Microscopy Permeabilization_Assay Membrane Permeabilization Assay Mechanism_Study->Permeabilization_Assay Structure_Analysis Structural Analysis (e.g., Circular Dichroism) Mechanism_Study->Structure_Analysis End End: Structure-Activity Relationship Established Confocal_Microscopy->End Permeabilization_Assay->End Structure_Analysis->End Redesign->Peptide_Synthesis

Caption: Workflow for Investigating this compound Analogs.

References

reducing hemolytic activity of buforin II derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with buforin II and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on mitigating hemolytic activity while preserving antimicrobial efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, 21-amino acid antimicrobial peptide derived from the Asian toad Bufo bufo gargarizans.[1][2] Its structure includes an N-terminal random coil, an extended helical region, a central proline hinge, and a C-terminal alpha-helical region.[1][3][4] Unlike many other antimicrobial peptides that kill bacteria by forming pores in the cell membrane, this compound penetrates the bacterial cell membrane without causing significant lysis.[3][5] Once inside the cell, it binds to DNA and RNA, thereby inhibiting cellular functions and leading to cell death.[3][5][6] This unique cell-penetrating ability is largely attributed to the proline hinge in its structure.[1][3][4]

Q2: Why is reducing the hemolytic activity of this compound derivatives a key concern?

A2: Hemolytic activity, the lysis of red blood cells, is a major indicator of a peptide's cytotoxicity and a significant hurdle for the clinical development of antimicrobial peptides intended for systemic use.[7] High hemolytic activity can lead to anemia and other toxic side effects. Therefore, developing derivatives with low hemolytic activity is crucial for ensuring their safety and therapeutic potential.

Q3: What structural features of this compound and its derivatives influence hemolytic activity?

A3: Several physicochemical properties of this compound derivatives can influence their hemolytic activity:

  • Hydrophobicity: Increased hydrophobicity often correlates with higher hemolytic activity due to stronger interactions with the lipid bilayer of red blood cell membranes.[7]

  • Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is critical. A high amphipathic moment in an alpha-helical structure can promote membrane disruption.

  • Net Charge: While a net positive charge is important for the initial interaction with negatively charged bacterial membranes, an excessively high charge can also lead to non-specific interactions with the zwitterionic membranes of erythrocytes.[7]

  • Proline Hinge: The proline hinge is crucial for the cell-penetrating mechanism of this compound.[1][3][4] Analogs lacking this hinge may exhibit a different, more lytic mechanism of action.[1][3][4]

Q4: Is this compound inherently highly hemolytic?

Troubleshooting Guide

Problem 1: My novel this compound derivative shows high antimicrobial activity but also unacceptably high hemolytic activity.

  • Possible Cause: The modifications introduced may have increased the peptide's overall hydrophobicity or altered its amphipathic character in a way that promotes interaction with erythrocyte membranes.

  • Troubleshooting Steps:

    • Reduce Hydrophobicity: Systematically substitute hydrophobic amino acids with less hydrophobic or polar residues.[7] For example, replace a Leucine with an Alanine (B10760859).

    • Modify Net Charge: Cationic residues like Lysine and Arginine are important for antimicrobial activity but can also contribute to hemolysis. Consider substituting some of these with neutral amino acids to decrease the net positive charge.[7]

    • Alanine Scanning: Perform an alanine scan of your derivative to identify residues that are critical for antimicrobial activity versus those that contribute more to hemolysis.

    • Proline Substitutions: If the proline hinge was modified, consider that this can fundamentally change the peptide's mechanism from cell-penetrating to membrane-lytic.[1][3][4] Re-evaluate the necessity of this modification.

Problem 2: I have successfully reduced the hemolytic activity of my this compound derivative, but now its antimicrobial efficacy is too low.

  • Possible Cause: The modifications made to reduce hemolysis, such as decreasing hydrophobicity or net charge, have also weakened the peptide's ability to interact with and kill bacteria.

  • Troubleshooting Steps:

    • Fine-Tune Substitutions: Instead of drastic substitutions (e.g., Leucine to Serine), try more conservative changes (e.g., Leucine to Alanine).

    • Optimize Cationicity: While reducing the overall positive charge can decrease hemolysis, a certain level of cationicity is essential for targeting bacteria. Experiment with the placement and number of cationic residues to find a balance. Lysine substitutions, in some cases, have been shown to increase activity while maintaining low hemolytic potential.[1]

    • Focus on the C-terminus: The C-terminal alpha-helical region is critical for the antimicrobial activity of this compound.[2][3] Ensure that modifications in this area do not disrupt the helical structure and amphipathicity required for bacterial cell interaction.

    • Hybrid Peptides: Consider creating hybrid peptides that combine the cell-penetrating motif of this compound with the antimicrobial domain of another peptide.[3]

Problem 3: My hemolytic activity assay results are inconsistent and not reproducible.

  • Possible Cause: Variations in experimental conditions can significantly impact the results of a hemolysis assay.

  • Troubleshooting Steps:

    • Verify Controls: Always include a positive control (e.g., 1% Triton X-100) that induces 100% hemolysis and a negative control (e.g., PBS) that causes 0% hemolysis.[7][9]

    • Standardize Red Blood Cell Preparation: Ensure that the red blood cells (RBCs) are washed multiple times to remove plasma components and are used at a consistent final concentration (e.g., 2% v/v).[7]

    • Check Peptide Concentration: Accurately determine the concentration of your peptide stock solution. Errors in peptide quantification will lead to inaccurate HC50 values.

    • Consistent Incubation Conditions: Maintain a constant temperature (e.g., 37°C) and incubation time (e.g., 1 hour) for all samples.[7]

    • Source of RBCs: Be aware that RBCs from different species (e.g., human, mouse, horse) can have different susceptibilities to hemolysis.[10][11]

Quantitative Data on this compound and Derivatives

Peptide/DerivativeModificationAntimicrobial Activity (MIC/ED50 in µM)Hemolytic Activity (HC50 in µM or % at a given concentration)Reference
This compoundWild-typeED50 against E. coli: ~4 µM< 50% hemolysis at 200 µM[8]
BF2-AAnalog of this compoundStronger than this compound against a broad spectrumNo hemolytic action on mouse erythrocytes[10][12]
BF2-BAnalog of this compoundStronger than this compound against a broad spectrumNo hemolytic action on mouse erythrocytes[12]
BF2-XHybrid peptide based on BF2-AStronger than BF2-ANo hemolytic action on mouse erythrocytes[10]
This compound analogs without proline hingeProline at position 11 substitutedDecreased antimicrobial activityLocalized on the cell surface, causing permeabilization[1][3][4]
Buforin IIb-Inhibits liver cancer cell growth at 1.0 µMNot specified, but used in cancer cell studies[13]

Key Experimental Protocols

Hemolytic Activity Assay

This protocol is a standard method for quantifying the hemolytic activity of a peptide.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood (e.g., human, horse) containing an anticoagulant.

    • Centrifuge the blood at 1000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and the buffy coat.

    • Resuspend the RBCs in phosphate-buffered saline (PBS, pH 7.4).

    • Repeat the centrifugation and washing steps three times.

    • After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of your peptide in PBS.

    • In a 96-well microtiter plate, add 100 µL of each peptide dilution to the wells.

    • Add 100 µL of the 2% RBC suspension to each well.

    • For the negative control (0% hemolysis), add 100 µL of PBS to RBCs.

    • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to RBCs.

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Measurement and Calculation:

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC50 value is the peptide concentration that causes 50% hemolysis.

Minimal Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Preparation of Bacteria:

    • Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Procedure:

    • Prepare two-fold serial dilutions of your peptide in the broth medium in a 96-well microtiter plate.

    • Add 100 µL of the bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control for bacterial growth (bacteria in broth without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Measurement:

    • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed by eye or by measuring the optical density at 600 nm.

Visualizations

BuforinII_Structure_Function cluster_peptide This compound Structure cluster_function Structure-Function Relationship N-Terminus N-Terminus Extended_Helix Extended_Helix N-Terminus->Extended_Helix Proline_Hinge Proline_Hinge Extended_Helix->Proline_Hinge Antimicrobial_Activity Antimicrobial_Activity Extended_Helix->Antimicrobial_Activity Contributes to Hemolytic_Activity Hemolytic_Activity Extended_Helix->Hemolytic_Activity Can contribute to if too hydrophobic C-Terminus_Helix C-Terminus_Helix Proline_Hinge->C-Terminus_Helix Cell_Penetration Cell_Penetration Proline_Hinge->Cell_Penetration Enables C-Terminus_Helix->Antimicrobial_Activity Crucial for Cell_Penetration->Antimicrobial_Activity Leads to Troubleshooting_Workflow Start Start: High Hemolysis Step1 Strategy 1: Reduce Hydrophobicity (e.g., L -> A substitution) Start->Step1 Step2 Strategy 2: Decrease Net Charge (e.g., K -> A substitution) Start->Step2 Assay1 Re-evaluate: Hemolytic & Antimicrobial Activity Step1->Assay1 Step2->Assay1 Decision1 Antimicrobial Activity Lost? Assay1->Decision1 Outcome1 Success: Low Hemolysis, High Activity Decision1->Outcome1 No Outcome2 Problem: Low Activity Decision1->Outcome2 Yes Step3 Fine-tune substitutions or optimize charge distribution Outcome2->Step3 Step3->Assay1

References

Technical Support Center: Enhancing Buforin II Efficacy Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the efficacy of the antimicrobial peptide buforin II against antibiotic-resistant bacteria.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and its derivatives.

Issue 1: Low or No Antimicrobial Activity of Synthesized this compound

  • Question: My synthesized this compound is showing minimal or no activity against my test organisms. What could be the reason?

  • Answer: Several factors could contribute to the lack of antimicrobial activity.

    • Peptide Purity and Integrity: Verify the purity of your synthesized peptide using techniques like High-Performance Liquid Chromatography (HPLC). Impurities or incomplete synthesis can significantly impact activity. Ensure that the proline hinge at position 11, which is critical for its cell-penetrating ability, is intact, as its substitution can lead to a loss of function.[1][2][3][4]

    • Peptide Stability: this compound can be susceptible to proteolytic degradation. If you are working with biological fluids like serum, consider performing a stability assay to assess its half-life. N-terminal lipidation has been shown to improve proteolytic stability.[5]

    • Aggregation: this compound has a tendency to aggregate, which can reduce its effective concentration. Visually inspect your peptide solution for any precipitation. It is recommended to test the peptide's solubility in your assay buffer.

    • Assay Conditions: Standard antimicrobial susceptibility testing (AST) methods may need to be adapted for antimicrobial peptides. The presence of certain ions or high salt concentrations in the media can inhibit this compound activity.

Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) a Values

  • Question: I am observing significant well-to-well and plate-to-plate variability in my MIC assays. How can I improve the reproducibility of my results?

  • Answer: High variability in MIC values is a common challenge. To address this, consider the following:

    • Inoculum Preparation: Ensure a standardized and consistent final inoculum concentration in all wells. Variations in bacterial density can significantly affect the MIC.

    • Peptide Adsorption: Cationic peptides like this compound can adsorb to the surface of standard polystyrene microtiter plates. Using low-binding plates can help mitigate this issue.

    • Consistent Mixing: Ensure thorough mixing of the peptide dilutions in the wells to avoid concentration gradients.

Issue 3: Unexpected Results in Synergy Assays

  • Question: My checkerboard assay is not showing the expected synergistic effect between this compound and a partner antibiotic. What should I check?

  • Answer:

    • Concentration Ranges: Ensure that the concentration ranges for both this compound and the antibiotic cover the expected MIC values for each agent alone.

    • Mechanism of Action: The synergistic effect is often dependent on the complementary mechanisms of action of the two agents. For instance, this compound's ability to permeabilize the bacterial membrane can facilitate the entry of another antibiotic. Understanding the mechanisms can help in selecting appropriate antibiotic partners.

    • Data Interpretation: Double-check your calculations for the Fractional Inhibitory Concentration (FIC) index. A value of ≤ 0.5 is typically considered synergistic.

Issue 4: Problems with this compound-Nanoparticle Conjugates

  • Question: I am having trouble with the synthesis and efficacy of my this compound-nanoparticle conjugates. What are some common pitfalls?

  • Answer:

    • Conjugation Chemistry: The choice of linker and conjugation chemistry is crucial. For instance, immobilizing this compound on polyetheramine-modified magnetite nanoparticles has been shown to better preserve its antimicrobial activity compared to direct conjugation.[6][7]

    • Reduced Activity: Be aware that immobilization can sometimes lead to a decrease in antimicrobial activity. It has been reported that the antimicrobial activity of this compound-polyetheramine-magnetite conjugates was reduced by about 50% compared to the native peptide.[6] In some cases, direct conjugation to nanoparticles can lead to a complete loss of antimicrobial activity.[7]

    • Aggregation: Nanoparticle conjugates can be prone to aggregation. Ensure proper surface modification and buffer conditions to maintain a stable suspension.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of this compound and its enhanced formulations.

Table 1: Antimicrobial Activity of this compound and its Analogs

Peptide/FormulationTarget OrganismMIC (µM)Notes
This compoundE. coli0.33 (ED50)Effective at low micromolar concentrations.[8]
This compoundS. aureus-Effective at low micromolar concentrations.[8]
This compound Analogs (Buf III)E. coliUp to 2-fold increase in activityAmino acid substitutions can enhance antimicrobial potency.[9]
N-terminal Lipidated this compoundPorphyromonas gingivalisImproved potencyLipidation enhances antibacterial activity and stability.[5]

Table 2: Synergistic Activity of Antimicrobial Combinations

CombinationTarget OrganismFIC IndexOutcome
This compound + RifampicinAcinetobacter baumanniiNot specifiedSynergistic effect observed in a rat model of sepsis, leading to reduced mortality.[10]
Rifampin + BiapenemMultidrug-Resistant A. baumannii≤ 0.5Synergistic in 31.51% of isolates.[11]
Rifampin + ColistinMultidrug-Resistant A. baumannii≤ 0.5Synergistic in 34.25% of isolates.[11]
Rifampin + MeropenemRifampicin-resistant A. baumannii1/8 to 1/4Improved activity of carbapenems at subinhibitory concentrations.[12]

Table 3: Efficacy of this compound Delivery Systems

Delivery SystemTarget OrganismEfficacyNotes
This compound-Polyetheramine-Magnetite NanoparticlesS. aureus & E. coli~50% reduction in activityImmobilization can impact antimicrobial potency.[6]
Antimicrobial Peptides in Silicon NanoparticlesPseudomonas aeruginosa1,000,000-fold reduction in bacteria in lungs (mice)Nanoparticle delivery can significantly enhance in vivo efficacy.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the peptide in the appropriate broth in the microtiter plate.

  • Incubation:

    • Add the bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

2. Checkerboard Assay for Synergy Testing (FIC Index Determination)

  • Plate Setup:

    • Use a 96-well microtiter plate. Serially dilute this compound along the rows and the partner antibiotic along the columns.

    • Each well will contain a unique combination of concentrations of the two agents.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized bacterial suspension as described for the MIC assay.

    • Incubate the plate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FIC for each agent: FIC A = MIC of A in combination / MIC of A alone; FIC B = MIC of B in combination / MIC of B alone.

    • Calculate the FIC Index (FICI): FICI = FIC A + FIC B.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

3. Membrane Permeabilization Assay (Propidium Iodide Uptake)

  • Bacterial Preparation:

    • Harvest mid-logarithmic phase bacteria and resuspend them in a suitable buffer (e.g., PBS).

  • Assay:

    • Add propidium (B1200493) iodide (PI) to the bacterial suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.

    • Add different concentrations of this compound to the suspension.

    • Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

    • Use a membrane-lysing agent like Triton X-100 as a positive control.

4. DNA/RNA Binding Assay (Ethidium Bromide Displacement)

  • Preparation:

    • Prepare a solution of DNA (e.g., calf thymus DNA) and ethidium (B1194527) bromide (EtBr) in a suitable buffer. EtBr fluoresces brightly when intercalated into DNA.

  • Assay:

    • Add increasing concentrations of this compound to the DNA-EtBr solution.

    • Measure the fluorescence of the solution. If this compound binds to DNA, it will displace the EtBr, leading to a decrease in fluorescence.

    • The extent of fluorescence quenching can be used to determine the binding affinity of this compound to DNA.

5. Hemolysis Assay (Cytotoxicity Assessment)

  • Red Blood Cell (RBC) Preparation:

    • Obtain fresh red blood cells and wash them multiple times with PBS by centrifugation to remove plasma components.

    • Prepare a diluted suspension of RBCs in PBS.

  • Assay:

    • Add different concentrations of this compound to the RBC suspension.

    • Include a negative control (PBS) and a positive control (a lytic agent like Triton X-100).

    • Incubate the samples at 37°C for a specified time (e.g., 1 hour).

  • Measurement:

    • Centrifuge the samples to pellet the intact RBCs.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Diagram 1: this compound Mechanism of Action

BuforinII_Mechanism cluster_bacterium Bacterial Cell Buforin_II This compound Membrane Cell Membrane Buforin_II->Membrane Electrostatic Interaction Cytoplasm Cytoplasm Membrane->Cytoplasm Translocation (Proline Hinge Mediated) Nucleic_Acids DNA / RNA Cytoplasm->Nucleic_Acids Binding

Caption: this compound's mechanism against bacteria.

Diagram 2: Experimental Workflow for Synergy Testing

Synergy_Workflow cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_fic FIC Index Calculation A Prepare Serial Dilutions of this compound & Antibiotic B Inoculate with Bacterial Suspension A->B C Incubate 18-24h at 37°C B->C D Determine MIC (Lowest Inhibitory Concentration) C->D E Create 2D Dilution Matrix (this compound vs. Antibiotic) F Inoculate and Incubate E->F G Observe Growth Inhibition F->G H Calculate FIC for each agent I Calculate FIC Index (FICI = FIC_A + FIC_B) H->I J Interpret Result: Synergy (FICI <= 0.5) I->J

Caption: Workflow for synergy testing of this compound.

Diagram 3: Strategies to Enhance this compound Efficacy

Enhancement_Strategies cluster_strategies Enhancement Strategies Buforin_II This compound Combination_Therapy Combination Therapy Synergistic effect with conventional antibiotics (e.g., Rifampicin) Buforin_II->Combination_Therapy Structural_Modification Structural Modification Amino acid substitution (analogs) Dimerization N-terminal lipidation Buforin_II->Structural_Modification Delivery_Systems Delivery Systems Nanoparticle conjugation (e.g., magnetite) Liposomal formulation Buforin_II->Delivery_Systems Enhanced_Efficacy Enhanced Efficacy Against Antibiotic-Resistant Bacteria Combination_Therapy->Enhanced_Efficacy Structural_Modification->Enhanced_Efficacy Delivery_Systems->Enhanced_Efficacy

References

Technical Support Center: Buforin II Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Buforin II and its analogs. The information is designed to address common issues related to its cytotoxicity in mammalian cells during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Buforin IIb showing high cytotoxicity in my normal mammalian cell line?

A1: Buforin IIb is known to exhibit selective cytotoxicity towards cancer cells over normal cells.[1][2] This selectivity is largely attributed to differences in cell surface composition. Cancer cells typically have a higher concentration of negatively charged molecules, such as gangliosides and phosphatidylserine, which facilitates the binding and internalization of the cationic Buforin IIb peptide.[1][2][3][4]

However, if you are observing unexpected toxicity in normal cells, consider the following:

  • Cell Line Characteristics: Some normal cell lines might express higher than usual levels of surface anionic molecules, making them more susceptible.

  • Peptide Concentration: The concentration of Buforin IIb used is critical. While highly selective, supraphysiological concentrations can lead to off-target effects and toxicity in normal cells.

  • Experimental Conditions: Factors such as serum concentration in the culture medium can influence peptide activity and stability.

  • Peptide Purity and Integrity: Ensure the peptide you are using is of high purity and has not degraded.

Q2: What is the mechanism of Buforin IIb-induced cell death in cancer cells?

A2: Buforin IIb induces cell death in cancer cells primarily through a non-lytic mechanism involving cell penetration and the induction of apoptosis.[1][3][4] Unlike many antimicrobial peptides that form pores in the cell membrane, Buforin IIb translocates across the cancer cell membrane without causing significant damage.[1][5][6] Once inside the cell, it accumulates in the nucleus and interacts with intracellular macromolecules like DNA and RNA, ultimately triggering a mitochondria-dependent apoptotic pathway.[1][3][4][5] This pathway involves the activation of caspases (pro-caspase 3/8/9), an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[7] In some cancer cell types, such as prostate cancer, the tumor suppressor p53 pathway is also involved.[7]

Q3: How can I reduce the hemolytic activity of my this compound analog?

A3: While this compound generally exhibits low hemolytic activity, modifications to the peptide sequence can sometimes increase it.[8] To reduce hemolytic activity, consider the following strategies:

  • Structural Modifications: The proline hinge in this compound is crucial for its cell-penetrating ability and low lytic activity.[9][10][11] Altering or removing this hinge can lead to increased membrane disruption. Maintaining this structural feature is important.

  • N-terminal Lipidation: The addition of a lipid tail to the N-terminus of this compound has been shown to generate potent and stable peptide antibiotics with reduced cytotoxicity.[12]

  • Peptide Truncation: Strategic truncation of the peptide can sometimes decouple antimicrobial or anticancer potency from toxicity.[13] For instance, removing the N-terminal random coil region of this compound was found to increase its antibacterial activity without significantly affecting its mechanism.[10]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for Buforin IIb in the same cancer cell line.

  • Possible Cause 1: Cell Passage Number and Health.

    • Troubleshooting: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to the peptide. Regularly check cell morphology and viability to ensure a healthy starting population.

  • Possible Cause 2: Variability in Peptide Preparation.

    • Troubleshooting: Prepare fresh stock solutions of Buforin IIb for each experiment, as repeated freeze-thaw cycles can degrade the peptide. Ensure the peptide is fully solubilized in a suitable buffer as recommended by the manufacturer.

  • Possible Cause 3: Inconsistent Seeding Density.

    • Troubleshooting: Optimize and strictly adhere to a consistent cell seeding density for your cytotoxicity assays. Cell density can influence the effective peptide concentration per cell.

Problem 2: Buforin IIb does not show selective cytotoxicity between my cancer and normal cell lines.

  • Possible Cause 1: Inappropriate Cell Line Models.

    • Troubleshooting: The selectivity of Buforin IIb relies on differences in cell surface charge.[1][2] Verify the surface charge characteristics of your chosen cell lines. Some "normal" cell lines may have transformed characteristics, and some cancer cell lines may have a less negative surface charge than others. Consider using a panel of different cancer and normal cell lines to confirm selectivity.

  • Possible Cause 2: High Peptide Concentrations Masking Selectivity.

    • Troubleshooting: Perform a dose-response curve with a wide range of Buforin IIb concentrations. At very high concentrations, the peptide may exhibit non-specific membrane-disrupting effects on both normal and cancer cells, thus masking its inherent selectivity.

  • Possible Cause 3: Assay Interference.

    • Troubleshooting: If using a colorimetric assay like MTT, ensure that Buforin IIb itself does not interfere with the reagent or the formazan (B1609692) product. Run appropriate controls, including peptide in cell-free media with the assay reagent.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of Buforin IIb against various cell lines.

Table 1: IC50 Values of Buforin IIb in Cancer vs. Normal Cells

Cell LineCell TypeIC50 (µg/ml)Reference
JurkatHuman T-cell leukemia6[1]
HeLaHuman cervical carcinoma12[1]
Human FibroblastsNormal~350[1]
Mouse Embryonic FibroblastsNormal~350[1]
Peripheral Blood LymphocytesNormal~350[1]

Table 2: Cytotoxic Activity of Buforin IIb Against a Panel of Human Tumor Cells

Cancer TypeIC50 Range (µg/ml)Reference
60 different human tumor cell lines7.2 - 23.9[1]

Key Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.[8][14][15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µl of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µl of the peptide solutions at various concentrations. Include a vehicle control (medium with the same buffer used to dissolve the peptide).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µl of MTT solution (5 mg/ml in PBS) to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µl of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Hemolysis Assay

This protocol assesses the lytic activity of this compound against red blood cells (RBCs).[18][19]

  • RBC Preparation: Obtain fresh whole blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs. Wash the RBC pellet several times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: In a microcentrifuge tube, mix the RBC suspension with various concentrations of this compound. Include a positive control (RBCs with a known hemolytic agent like Triton X-100 or distilled water) and a negative control (RBCs in PBS only).

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Buforin_IIb_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Buforin_IIb Buforin IIb Gangliosides Gangliosides Buforin_IIb->Gangliosides Binds to Internalization Internalization (Non-lytic) Gangliosides->Internalization Membrane Cell Membrane Mitochondrion Mitochondrion Internalization->Mitochondrion Targets Bcl2 Bcl-2 Internalization->Bcl2 Downregulates p53 p53 Internalization->p53 Activates Bax Bax Mitochondrion->Bax Inhibits Bcl2->Bax Inhibits Pro_Caspase9 Pro-Caspase 9 Bax->Pro_Caspase9 Caspase9 Caspase 9 Pro_Caspase9->Caspase9 Activates Pro_Caspase3 Pro-Caspase 3 Caspase9->Pro_Caspase3 Caspase3 Caspase 3 Pro_Caspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax Upregulates

Caption: Signaling pathway of Buforin IIb-induced apoptosis in cancer cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Buforin_II Add this compound (various concentrations) Incubate_24h->Add_Buforin_II Incubate_Treatment Incubate for Treatment Period (e.g., 24-48h) Add_Buforin_II->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate 1-4h for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570-590nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (% Cell Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Troubleshooting_Logic Issue High Cytotoxicity in Normal Cells Cause1 High Peptide Concentration? Issue->Cause1 Cause2 Susceptible Cell Line? Issue->Cause2 Cause3 Peptide Degradation? Issue->Cause3 Solution1 Perform Dose-Response Curve Cause1->Solution1 Yes Solution2 Verify Cell Line Characteristics Cause2->Solution2 Yes Solution3 Use Fresh, High-Purity Peptide Cause3->Solution3 Yes

Caption: Troubleshooting logic for unexpected this compound cytotoxicity.

References

Technical Support Center: Optimizing Buforin II Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the conjugation of Buforin II to drug molecules. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of peptide-drug conjugation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a candidate for drug conjugation?

A1: this compound is a 21-amino acid, potent antimicrobial peptide derived from the Asian toad Bufo bufo gargarizans.[1][2] Its key advantage lies in its mechanism of action; it penetrates cell membranes without causing lysis and accumulates inside the cell, where it binds to nucleic acids like DNA and RNA to inhibit cellular functions and cause rapid cell death.[3][4][5] This cell-penetrating ability, mediated by a critical proline hinge, makes it an attractive vehicle for delivering cytotoxic or other therapeutic drug molecules directly into target cells, potentially increasing efficacy and reducing systemic toxicity.[2][5]

Q2: What are the native functional groups on this compound available for conjugation?

A2: The primary amino acid sequence of this compound is Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys.[2] The key reactive sites for conjugation include:

  • N-terminal α-amine group: The primary amine on the N-terminal Threonine.

  • C-terminal α-carboxyl group: The carboxylic acid on the C-terminal Lysine.

  • Lysine (Lys) side chain ε-amine group: A primary amine on the C-terminal Lysine residue.

  • Other potential sites: The side chains of Arginine, Serine, and Histidine can also be targeted with specific chemistries but are less commonly used for general conjugation than the primary amines.

Q3: How can I achieve site-specific conjugation with this compound?

A3: Since native this compound has multiple primary amines (N-terminus and Lysine side chain), achieving site-specificity can be challenging. The most robust method is to introduce a unique reactive handle into the peptide sequence during synthesis. The preferred strategy is the addition of a Cysteine (Cys) residue, typically at the N- or C-terminus.[6][7] The unique thiol (-SH) group of Cysteine allows for highly specific conjugation using chemistries like thiol-maleimide, which do not react with other amino acid side chains.[6][7][8]

Q4: What are the main classes of linkers, and how do I choose one for my this compound conjugate?

A4: Linkers are critical components that connect this compound to the drug payload and heavily influence the conjugate's stability, solubility, and drug-release mechanism.[9] They are broadly classified into two types:

  • Cleavable Linkers: These are designed to release the drug payload under specific physiological conditions found at the target site. This is often the preferred strategy. Examples include enzyme-sensitive linkers (e.g., Val-Cit, cleaved by lysosomal cathepsins), pH-sensitive linkers (e.g., hydrazones, cleaved in acidic endosomes), and reducible linkers (e.g., disulfide bonds, cleaved by high intracellular glutathione (B108866) levels).[9][10][11][12]

  • Non-Cleavable Linkers: These form a stable bond, and the drug is typically released only after the complete lysosomal degradation of the peptide. Thioether bonds formed from thiol-maleimide reactions are a common example.[10]

The choice depends on the drug's mechanism of action and the desired site of release. For intracellular targets, a linker that is stable in circulation but cleavable within the cell (e.g., by lysosomal enzymes) is ideal.[9][10]

Q5: How are this compound-drug conjugates typically purified?

A5: The gold standard for purifying peptide conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14] This technique separates the conjugate from impurities such as unreacted peptide, free drug, and excess linker based on hydrophobicity. Other methods like ion-exchange chromatography (IEX) can also be used, particularly to separate species based on charge differences.[13] For removing salts or small molecules post-reaction, desalting columns or size-exclusion chromatography can be effective.[15]

Q6: What analytical methods are used to confirm successful conjugation?

A6: A combination of analytical techniques is used to verify the identity and purity of the final conjugate. The most common methods are RP-HPLC to assess purity and the presence of a new product peak, and Mass Spectrometry (MS) to confirm the molecular weight of the conjugate, which should equal the sum of the this compound, linker, and drug masses.[16]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the conjugation of this compound to drug molecules.

Problem Area: Low or No Conjugation Yield

Q1: My conjugation reaction has a very low yield. What are the first things to check?

A1: Low yield typically points to issues with one of three areas: the reactivity of your peptide, the stability of your linker/drug, or the reaction conditions.[15] A logical first step is to confirm the identity and purity of all starting materials (peptide, linker, drug) via MS and HPLC. Next, systematically evaluate the reaction conditions as detailed in the questions below.

Q2: I am using a Cysteine-modified this compound for thiol-maleimide conjugation, but the reaction is failing. What could be wrong?

A2: This is a common problem often related to the state of the thiol group on the Cysteine residue.

  • Possible Cause: The thiol (-SH) groups on two peptide molecules may have oxidized to form a disulfide bond (-S-S-), creating a peptide dimer that is unreactive with the maleimide (B117702) linker.[15]

  • Solution: Before starting the conjugation, treat the peptide with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is ideal because it is effective and does not need to be removed before adding a maleimide linker. If using DTT (Dithiothreitol), it is critical to remove it completely after reduction (e.g., using a desalting column), as its free thiols will compete with the peptide for the linker.[15]

  • Possible Cause: Your reaction buffer contains thiol-based components (e.g., DTT, β-mercaptoethanol) that are competing with your peptide.

  • Solution: Ensure your conjugation buffer is free of any extraneous thiols.[15] Use buffers like PBS, MES, or HEPES at the recommended pH.

Q3: What are the optimal reaction conditions (pH, stoichiometry, temperature) for my conjugation?

A3: Suboptimal conditions can drastically reduce efficiency.

  • pH: The optimal pH depends on the chemistry. For thiol-maleimide reactions, a pH of 6.5-7.5 is ideal to ensure the thiol group is deprotonated and reactive while minimizing hydrolysis of the maleimide group. For reactions targeting amines (e.g., with NHS esters), a pH of 7.2-8.5 is recommended.

  • Stoichiometry: The reaction may not be driven to completion if there is an insufficient amount of the linker or drug. Use a molar excess of the linker/drug over the peptide. A starting point of a 10- to 20-fold molar excess is often recommended to maximize conjugation.[15]

  • Temperature: Most peptide conjugations proceed efficiently at room temperature (20-25°C).[15] Avoid high temperatures, which can degrade the peptide or reagents.

Q4: My linker or drug molecule is precipitating out of the reaction buffer. How can I improve solubility?

A4: Poor solubility is a frequent challenge, especially with hydrophobic drug molecules.

  • Possible Cause: The reagent concentration is too high for the aqueous buffer.

  • Solution: While some linkers contain PEG spacers to enhance water solubility, highly concentrated solutions can still be problematic.[15] Try lowering the overall concentration of the reaction.

  • Solution: Introduce a small percentage of a water-miscible organic co-solvent, such as DMSO or DMF, into the reaction buffer. Start with 5-10% and increase cautiously, as high concentrations of organic solvent can denature the peptide and affect its reactivity.

Section 3: Data & Visualizations

Data Tables

Table 1: Comparison of Common Linker Chemistries for Peptide-Drug Conjugation

Linker TypeChemistry / BondCleavage MechanismCommon Use CaseAdvantagesDisadvantages
Enzyme-Cleavable Dipeptide (e.g., Val-Cit)Cleaved by lysosomal proteases (e.g., Cathepsin B)[11][12]Intracellular drug release in cancer cellsHigh specificity for tumor environment; minimizes off-target release[9]Can have variable stability in plasma[10]
pH-Sensitive HydrazoneHydrolysis in acidic environments (pH 5.0-6.5) of endosomes/lysosomes[9][10]Intracellular drug releaseGood stability at physiological pH (7.4)[9]Can sometimes release drug prematurely in slightly acidic tumor microenvironments[12]
Reducible DisulfideReduction by high intracellular concentrations of glutathione[9][11]Intracellular drug releaseExploits the significant difference in reducing potential between intracellular and extracellular environments[10]Potential for premature cleavage in the bloodstream
Non-Cleavable Thioether (from Thiol-Maleimide)Proteolytic degradation of the entire conjugate in the lysosome[10]When drug activity is retained after peptide degradationHigh stability in circulation[9]Metabolites can be complex; drug may not be released in its native form

Table 2: Recommended Starting Conditions for this compound Conjugation Reactions

ParameterThiol-Maleimide ChemistryAmine-NHS Ester Chemistry
Peptide Prerequisite Engineered Cysteine residueNative this compound or Lys-modified variant
Peptide Pre-treatment Reduction with 10-fold molar excess of TCEP for 30-60 min[15]None required
Buffer System Thiol-free buffer (e.g., PBS, MES)[15]Amine-free buffer (e.g., PBS, HEPES)
pH 6.5 - 7.57.2 - 8.5
Linker/Drug Molar Excess 10- to 20-fold over peptide[15]10- to 20-fold over peptide
Temperature Room Temperature (20-25°C)[15]Room Temperature (20-25°C)
Reaction Time 1 - 4 hours1 - 4 hours
Monitoring Optional: monitor release of pyridine-2-thione at 343 nm for SSPy linkers[15]Monitor by RP-HPLC and/or LC-MS

Visualizations

Buforin_II_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell Buforin_Drug This compound-Drug Conjugate Cytoplasm Cytoplasm Buforin_Drug->Cytoplasm Membrane Penetration (Proline Hinge Mediated) Nucleus Nucleus Cytoplasm->Nucleus Intracellular Accumulation DNA_RNA DNA / RNA Nucleus->DNA_RNA Binding to Nucleic Acids Inhibit Inhibit DNA_RNA->Inhibit Inhibition of Cellular Functions Cell_Death Cell_Death Inhibit->Cell_Death Rapid Cell Death Conjugation_Workflow process_node process_node Peptide Cys-Buforin II (Lyophilized) Reduction Step 1: Peptide Reduction (Reduce Disulfide Dimers with TCEP) Peptide->Reduction Conjugation Step 2: Conjugation Reaction (pH 6.5-7.5, Room Temp) Reduction->Conjugation Linker_Drug Maleimide-Activated Drug/Linker Linker_Drug->Conjugation Purification Step 3: Purification (RP-HPLC) Conjugation->Purification Analysis Step 4: Analysis (LC-MS & HPLC Purity) Purification->Analysis Final_Product Purified this compound-Drug Conjugate Analysis->Final_Product Troubleshooting_Yield decision decision solution solution Start Start: Low Conjugation Yield Check_Thiol Is the peptide's thiol group free and reactive? Start->Check_Thiol Check_Conditions Are reaction conditions (pH, stoichiometry) optimal? Check_Thiol->Check_Conditions Yes Reduce Pre-treat peptide with a reducing agent (e.g., TCEP) Check_Thiol->Reduce No Check_Solubility Are all reagents soluble in the buffer? Check_Conditions->Check_Solubility Yes Optimize_Conditions Adjust pH to 6.5-7.5. Increase molar excess of linker (start with 10x). Check_Conditions->Optimize_Conditions No Recheck Problem likely solved. Proceed to purification. Check_Solubility->Recheck Yes Add_Cosolvent Add 5-10% DMSO or DMF to the reaction buffer. Check_Solubility->Add_Cosolvent No

References

impact of pH and salt concentration on buforin II activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide, buforin II. The following information addresses common issues encountered during experiments, particularly concerning the impact of pH and salt concentration on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent, 21-amino acid antimicrobial peptide derived from the Asian toad, Bufo bufo gargarizans[1]. Its mechanism of action is distinct from many other antimicrobial peptides that act by permeabilizing the cell membrane. This compound is a cell-penetrating peptide that translocates across the bacterial cell membrane without causing significant lysis[2]. Once inside the cell, it binds to intracellular molecules, primarily DNA and RNA, thereby inhibiting cellular functions and leading to cell death[3][4].

Q2: How does the structure of this compound relate to its function?

A2: this compound has a unique helix-hinge-helix structure. This includes an N-terminal random coil, an extended helical region, a central proline hinge, and a C-terminal regular α-helix[4]. The proline hinge is critical for its ability to penetrate cell membranes[2][4]. Analogs of this compound lacking this hinge lose their cell-penetrating ability and instead act on the cell surface, which can lead to membrane permeabilization[4].

Q3: Is the antimicrobial activity of this compound affected by pH?

A3: While specific quantitative data on the systematic variation of pH on this compound's Minimal Inhibitory Concentration (MIC) is not extensively detailed in publicly available literature, it is known to be stable under various pH conditions[4]. Most experimental protocols for testing this compound activity are conducted at a physiological pH of around 7.4[2][5]. Significant deviations from this pH could potentially alter the peptide's net charge and conformation, which may influence its interaction with bacterial membranes and intracellular targets.

Q4: How does salt concentration influence the antimicrobial activity of this compound?

A4: this compound is reported to be stable under various salt conditions[4]. However, high salt concentrations can diminish the activity of many cationic antimicrobial peptides by interfering with their initial electrostatic interaction with the negatively charged bacterial membrane. Some studies on this compound have been conducted in the presence of NaCl concentrations ranging from 50 mM to 100 mM[6][7][8]. It has been noted that this compound-conjugated nanoparticles retain their antibacterial activity across various salt concentrations[5].

Troubleshooting Guide

Issue 1: Higher than expected MIC values for this compound.

  • Possible Cause 1: Suboptimal pH of the medium.

    • Troubleshooting Step: Ensure the pH of your assay medium (e.g., Mueller-Hinton Broth) is adjusted to the recommended physiological pH of 7.4. Use a calibrated pH meter to verify. Prepare fresh buffers for each experiment.

  • Possible Cause 2: High salt concentration in the medium.

    • Troubleshooting Step: Standard Mueller-Hinton Broth can have varying salt concentrations. For consistent results, consider preparing your own low-salt assay buffer or using a cation-adjusted Mueller-Hinton Broth. If investigating the effect of salt, create a concentration gradient to determine the optimal range for this compound activity against your specific microbial strain.

  • Possible Cause 3: Peptide degradation.

    • Troubleshooting Step: Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock.

  • Possible Cause 4: Peptide adsorption to labware.

    • Troubleshooting Step: Cationic peptides like this compound can adhere to negatively charged surfaces like polystyrene. Use low-binding polypropylene (B1209903) plates and pipette tips for your experiments to ensure the effective concentration of the peptide is not reduced.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Inaccurate bacterial inoculum.

    • Troubleshooting Step: Standardize your bacterial inoculum to a consistent cell density for each experiment, typically in the mid-logarithmic growth phase. Use a spectrophotometer to measure the optical density and confirm the colony-forming units (CFU/mL) by plating serial dilutions.

  • Possible Cause 2: Variability in assay conditions.

    • Troubleshooting Step: Maintain consistent incubation times, temperatures, and aeration for all replicates and experiments. Ensure that the pH and salt concentration of your media are precisely controlled.

Issue 3: this compound appears to be causing cell lysis.

  • Possible Cause: High peptide concentration.

    • Troubleshooting Step: While the primary mechanism of this compound is non-lytic, very high concentrations might lead to some membrane disruption. Verify your peptide concentration and perform a dose-response experiment. It's also possible that the specific bacterial strain you are using is more susceptible to membrane damage. Consider that some this compound analogs, particularly those without the proline hinge, are known to be membrane-permeabilizing[4].

Quantitative Data

The following table summarizes the Minimal Inhibitory Concentration (MIC) of this compound against various microorganisms as reported in the literature. Note that experimental conditions such as the specific medium, pH, and salt concentration can influence these values.

MicroorganismStrainMIC (µg/mL)MIC (µM)Assay Conditions
Escherichia coliATCC 25922-0.33 (ED50)Luciferin-Luciferase ATP detection
Escherichia coli--< 93.6STE buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0)
Staphylococcus aureus----
Pseudomonas aeruginosa----
Candida albicans----

Note: Comprehensive data on MIC values at varying pH and salt concentrations for this compound is limited in the available literature. Researchers are encouraged to perform their own optimization experiments for their specific strains and conditions.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination at Varying pH

  • Preparation of Media: Prepare a suitable growth medium (e.g., Mueller-Hinton Broth). Divide the medium into several aliquots and adjust the pH of each aliquot to the desired values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) using sterile HCl or NaOH. Filter-sterilize each pH-adjusted medium.

  • Preparation of Bacterial Inoculum: Culture the target microorganism overnight. Dilute the overnight culture in fresh, pH 7.4 medium and grow to the mid-logarithmic phase. Wash the cells with a sterile phosphate (B84403) buffer (pH 7.4) and resuspend to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each of the pH-adjusted media.

  • Peptide Dilution: Prepare a stock solution of this compound in sterile water or a suitable buffer. Perform serial two-fold dilutions of the peptide in each of the pH-adjusted media in a 96-well low-binding microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include positive (no peptide) and negative (no bacteria) controls for each pH value. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Broth Microdilution Assay for MIC Determination at Varying Salt Concentrations

  • Preparation of Media: Prepare a low-salt growth medium with a constant pH (e.g., 7.4). Create aliquots of the medium and add sterile NaCl solution to achieve the desired final salt concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Preparation of Bacterial Inoculum: Follow the same procedure as in Protocol 1, using the salt-free medium for the final resuspension to achieve a concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the peptide in each of the salt-adjusted media in a 96-well low-binding microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive and negative controls for each salt concentration. Incubate the plate under appropriate conditions.

  • MIC Determination: Determine the MIC as the lowest peptide concentration that inhibits visible growth at each salt concentration.

Visualizations

Buforin_II_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Buforin_II This compound Cell_Membrane Cell Membrane Buforin_II->Cell_Membrane Translocation (Proline-hinge dependent) Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Enters Cytoplasm DNA_RNA DNA & RNA Cytoplasm->DNA_RNA Binds to Nucleic Acids Inhibition Inhibition DNA_RNA->Inhibition Inhibition of Cellular Functions Cell_Death Cell_Death Inhibition->Cell_Death Cell Death Experimental_Workflow_MIC Start Start: Prepare Media (Varying pH or Salt) Prepare_Inoculum Prepare Bacterial Inoculum (Mid-log phase) Start->Prepare_Inoculum Peptide_Dilution Serial Dilution of this compound in 96-well plate Start->Peptide_Dilution Inoculate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate Peptide_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End Troubleshooting_Logic High_MIC High MIC Observed Check_pH Verify Medium pH (7.4) High_MIC->Check_pH Check_Salt Assess Salt Concentration High_MIC->Check_Salt Check_Peptide Check Peptide Stability & Storage High_MIC->Check_Peptide Check_Labware Use Low-Binding Labware High_MIC->Check_Labware Adjust_pH Adjust pH Check_pH->Adjust_pH Adjust_Salt Use Low-Salt Medium Check_Salt->Adjust_Salt Fresh_Peptide Use Fresh Peptide Stock Check_Peptide->Fresh_Peptide Change_Labware Switch to Polypropylene Check_Labware->Change_Labware

References

Validation & Comparative

Unraveling the Divergent Antimicrobial Strategies of Buforin II and Magainin 2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Their Mechanisms of Action

In the urgent quest for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Among these, buforin II and magainin 2, both potent AMPs, offer intriguing insights into diverse bacterial killing mechanisms. While both are cationic peptides capable of disrupting microbial membranes, their modes of action diverge significantly. This compound favors a strategy of stealthy entry and intracellular sabotage, whereas magainin 2 employs a more direct assault on the cell envelope. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to aid researchers and drug development professionals in harnessing their unique properties.

At a Glance: Key Mechanistic Differences

FeatureThis compoundMagainin 2
Primary Mechanism Translocation across the membrane and binding to intracellular targets (DNA and RNA).[1][2][3][4][5]Formation of pores in the cell membrane, leading to cell lysis.[6][7][8][9][10]
Membrane Interaction Induces transient, short-lived pores to facilitate entry with minimal membrane disruption.[11][12][13][14][15]Forms stable "toroidal pores" where both peptides and lipids line the pore, causing significant membrane permeabilization.[7][8][16][17]
Cell Lysis Generally non-lytic at its minimal inhibitory concentration (MIC).[1][2]Lytic, causing leakage of cellular contents.[6]
Key Structural Feature A proline hinge at position 11 is critical for its cell-penetrating ability.[15][18][19][20]An amphipathic α-helical structure that facilitates membrane insertion.[16]
Intracellular Targets DNA and RNA.[1][3][5]Primarily membrane disruption, though translocation can occur.[7][9]

Delving into the Mechanisms of Action

This compound: The Intracellular Assassin

This compound, a 21-amino acid peptide derived from histone H2A, employs a sophisticated "Trojan horse" strategy. Instead of brute-force membrane disruption, it efficiently translocates across the bacterial cell membrane without causing significant damage.[1][2] This remarkable ability is attributed to the presence of a proline hinge at position 11, which induces a kink in its α-helical structure.[15][18][19] This structural feature is thought to facilitate the formation of transient, unstable pores just large enough for the peptide to slip through into the cytoplasm.[11][12][13][14][15]

Once inside the cell, this compound unleashes its primary attack on intracellular targets. It exhibits a strong binding affinity for nucleic acids, DNA and RNA, thereby inhibiting essential cellular processes such as replication, transcription, and translation, ultimately leading to rapid cell death.[1][3][5] Studies have shown that this compound can penetrate E. coli cell membranes even at concentrations below its MIC, while magainin 2 remains on the exterior.[1]

dot

Buforin_II_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BuforinII This compound Membrane Bacterial Membrane BuforinII->Membrane Initial Electrostatic Interaction TransientPore Transient Toroidal Pore Formation Membrane->TransientPore Induces Positive Curvature TranslocatedBuforin Translocated this compound TransientPore->TranslocatedBuforin Translocation DNA_RNA DNA and RNA TranslocatedBuforin->DNA_RNA Binding Inhibition Inhibition of Cellular Functions (Replication, Transcription, Translation) DNA_RNA->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: this compound's intracellular mechanism of action.
Magainin 2: The Membrane Disruptor

In contrast, magainin 2, a 23-amino acid peptide isolated from the skin of the African clawed frog Xenopus laevis, primarily acts by permeabilizing the bacterial cell membrane.[9] Its mechanism is best described by the "toroidal pore" model.[7][8][16][17] Upon electrostatic attraction to the negatively charged bacterial membrane, magainin 2 peptides insert into the lipid bilayer. As their concentration on the membrane surface increases, they aggregate and induce a positive curvature in the membrane, forcing the lipid monolayers to bend inward to form a pore.[17] In this toroidal pore structure, the head groups of the lipid molecules line the pore along with the inserted peptides. This creates a hydrophilic channel that allows the unregulated passage of ions and small molecules, leading to the dissipation of the membrane potential, leakage of cellular contents, and ultimately, cell death.[6] The diameter of these pores has been estimated to be around 2.8 nm.[7][9]

While its primary mode of action is membrane disruption, some studies have shown that magainin 2 can also translocate into the cytoplasm, particularly at higher concentrations.[7] However, its intracellular activity is considered secondary to its potent membrane-lytic effects.

dot

Magainin_2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Magainin2 Magainin 2 Membrane Bacterial Membrane Magainin2->Membrane Electrostatic Binding ToroidalPore Stable Toroidal Pore Formation Membrane->ToroidalPore Peptide Aggregation and Membrane Bending Leakage Leakage of Cellular Contents ToroidalPore->Leakage Permeabilization CellDeath Cell Lysis and Death Leakage->CellDeath

Caption: Magainin 2's membrane disruption mechanism.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound and magainin 2 against various microorganisms, as indicated by their Minimum Inhibitory Concentrations (MICs).

OrganismThis compound MIC (μg/mL)Magainin 2 MIC (μg/mL)Reference
Escherichia coli2100[21]
Staphylococcus aureus64>128[22]
Pseudomonas aeruginosa128>128[22]
Salmonella enterica32>128[22]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

A brief overview of the key experimental protocols used to elucidate the mechanisms of these peptides is provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Preparation: A mid-logarithmic phase bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[23]

  • Peptide Dilution: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate.[23]

  • Inoculation and Incubation: The bacterial suspension is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.[23]

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[23]

dot

MIC_Assay_Workflow A Prepare Bacterial Suspension C Inoculate Wells with Bacteria A->C B Serial Dilution of Peptides in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for MIC determination.
Membrane Permeabilization Assays

These assays are used to assess the ability of a peptide to disrupt the bacterial membrane.

  • N-Phenyl-1-naphthylamine (NPN) Uptake Assay (Outer Membrane): NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a membrane. Damage to the outer membrane allows NPN to partition into the membrane, resulting in an increase in fluorescence.[8]

  • DiSC3-5 Assay (Inner Membrane): DiSC3-5 is a potential-sensitive fluorescent dye that accumulates on hyperpolarized bacterial cytoplasmic membranes, leading to self-quenching of its fluorescence. Depolarization of the inner membrane by a peptide causes the release of the dye into the cytoplasm and a subsequent increase in fluorescence.[8]

DNA/RNA Binding Assays
  • Gel Retardation Assay: This technique is used to detect the binding of a peptide to nucleic acids. DNA or RNA is incubated with increasing concentrations of the peptide and then subjected to agarose (B213101) gel electrophoresis. If the peptide binds to the nucleic acid, the complex will migrate more slowly through the gel, resulting in a "retarded" band compared to the unbound nucleic acid.[1][2]

Conclusion

This compound and magainin 2 exemplify the remarkable diversity of antimicrobial peptide mechanisms. This compound's ability to translocate across membranes and target intracellular components with minimal membrane damage presents a compelling strategy for overcoming resistance mechanisms that rely on membrane alterations. Conversely, the potent and rapid membrane disruption caused by magainin 2 offers a robust bactericidal effect. A thorough understanding of these distinct mechanisms is paramount for the rational design and development of new peptide-based therapeutics tailored to combat specific pathogens and circumvent existing resistance pathways. The experimental approaches outlined here provide a foundational framework for the continued investigation and characterization of these and other novel antimicrobial peptides.

References

Buforin II Demonstrates Superior Antimicrobial Potency Over Buforin I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data indicates that buforin II, a synthetic antimicrobial peptide, exhibits a significantly broader and more potent antimicrobial spectrum compared to its parent peptide, buforin I. This guide provides a detailed comparison of their antimicrobial activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Buforin I is a 39-amino acid antimicrobial peptide originally isolated from the stomach of the Asian toad, Bufo bufo gargarizans. This compound is a shorter, 21-amino acid peptide derived from the C-terminal region of buforin I.[1] Experimental evidence consistently demonstrates that this compound possesses a more potent and wider range of antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.[2] Their mechanisms of action also differ significantly. While buforin I is believed to primarily act on the cell membrane, this compound is a cell-penetrating peptide that exerts its antimicrobial effects by binding to intracellular components, specifically DNA and RNA, without causing cell lysis.[3]

Comparative Antimicrobial Spectrum: Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Buforin I against various microorganisms.

MicroorganismMIC (µg/mL)
Staphylococcus aureus (MRSA)4
Escherichia coli O157:H710
Salmonella Typhi10
Klebsiella pneumoniae12
Clostridium perfringens16
Streptococcus salivarius4
Candida albicans6

Data compiled from a study by an unspecified author. It is important to note that these values may not be directly comparable to those for this compound due to potential variations in experimental conditions.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismMIC (µg/mL)
Gram-positive bacteria
Bacillus subtilis2
Staphylococcus aureus4
Streptococcus mutans2
Streptococcus pneumoniae4
Gram-negative bacteria
Escherichia coli4
Salmonella typhimurium1
Serratia marcescens4
Pseudomonas putida2
Fungi
Candida albicans1
Cryptococcus neoformans1
Saccharomyces cerevisiae1

Data sourced from a study analyzing this compound and its analogs.[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for buforin peptides is typically performed using the broth microdilution method. The following is a detailed protocol adapted from established methodologies for antimicrobial peptides.

Broth Microdilution Assay for MIC Determination:

  • Preparation of Microbial Inoculum:

    • Streak the microbial strain on a suitable agar (B569324) plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubate overnight at the optimal temperature (typically 37°C for bacteria and 30°C for fungi).

    • Inoculate a single colony into a liquid culture medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubate until the culture reaches the mid-logarithmic phase of growth.

    • Harvest the cells by centrifugation, wash with 10 mM sodium phosphate (B84403) buffer (pH 7.4), and resuspend in fresh broth.

    • Adjust the cell density to approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Peptide Solutions:

    • Prepare a stock solution of the buforin peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted peptide.

    • Include a positive control (microbial inoculum without peptide) and a negative control (broth medium only).

    • Incubate the plate at the optimal temperature for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizing the Relationship and Mechanism

The following diagrams illustrate the derivation of this compound from buforin I and their distinct mechanisms of antimicrobial action.

Buforin_Derivation_and_Action cluster_origin Origin cluster_derivation Derivation cluster_mechanism Mechanism of Action Buforin I (39 aa) Buforin I (39 aa) This compound (21 aa) This compound (21 aa) Buforin I (39 aa)->this compound (21 aa) C-terminal fragment Buforin I Buforin I Membrane Disruption Membrane Disruption Buforin I->Membrane Disruption This compound This compound Cell Penetration Cell Penetration This compound->Cell Penetration Intracellular Targeting (DNA/RNA) Intracellular Targeting (DNA/RNA) Cell Penetration->Intracellular Targeting (DNA/RNA)

Caption: Derivation of this compound from Buforin I and their distinct antimicrobial mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Peptide Dilution Peptide Dilution Peptide Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of buforin peptides.

References

A Comparative Guide to the Intracellular Targets of Buforin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial peptide Buforin II with alternative peptides, focusing on the validation of its intracellular targets. Experimental data is presented to support the comparisons, alongside detailed protocols for key validation assays.

Introduction to this compound

This compound is a 21-amino acid, histone H2A-derived antimicrobial peptide (AMP) known for its potent, broad-spectrum antimicrobial activity.[1][2] Unlike many other AMPs that kill pathogens by disrupting the cell membrane, this compound is a cell-penetrating peptide (CPP) that translocates across the bacterial membrane without causing significant lysis and acts on intracellular targets.[3] Its primary mechanism of action involves the inhibition of cellular functions through strong binding to nucleic acids, namely DNA and RNA.[3][4] This intracellular targeting mechanism is a key area of research for developing new antibiotics that can overcome resistance to membrane-disrupting agents.

A critical structural feature of this compound is a proline hinge at position 11, which separates the peptide into two helical regions.[1][5] This hinge is essential for its ability to penetrate cell membranes; its removal or replacement alters the mechanism to a membrane-lytic one, similar to peptides like magainin 2.[1]

Comparative Performance Analysis

The efficacy of this compound is often benchmarked against other antimicrobial peptides with different mechanisms of action or against its own synthetic analogs designed for enhanced activity.

This compound vs. Membrane-Acting Peptides

A primary comparator for this compound is Magainin 2 , a well-characterized AMP that kills bacteria by forming pores in the cell membrane. This comparison highlights the fundamental differences in their mechanisms. While both are cationic, alpha-helical peptides, their interaction with the bacterial cell is starkly different.

  • Cellular Localization: Fluorescence microscopy studies show that FITC-labeled this compound penetrates the cell membrane of E. coli and accumulates in the cytoplasm, even at concentrations below its Minimal Inhibitory Concentration (MIC). In contrast, FITC-labeled Magainin 2 remains on the outer cell wall.[3][6]

  • Membrane Permeabilization: this compound does not cause significant lysis of bacterial cells, even at concentrations up to five times its MIC.[3][6] Magainin 2, however, rapidly lyses bacterial cells.[3][6]

  • Nucleic Acid Binding: Gel retardation assays demonstrate that this compound binds to DNA and RNA over 20 times more strongly than Magainin 2.[3]

FeatureThis compoundMagainin 2Reference
Primary Target Intracellular (DNA, RNA)Cell Membrane[3]
Mechanism Inhibition of cellular processesPore formation, cell lysis[3]
Cellular Location CytoplasmCell surface[3][6]
DNA/RNA Binding High affinityVery low affinity[3]
Cell Lysis NoYes[3][6]
This compound vs. Other Intracellular-Targeting Peptides

This compound is part of a class of AMPs that target intracellular components. Other examples include Indolicidin and PR-39, which are also known to inhibit DNA and protein synthesis.[7] While direct quantitative comparisons are sparse in single studies, the general mechanisms show convergence on targeting essential macromolecules.

Performance of this compound Analogs

To enhance its antimicrobial potency and specificity, several analogs of this compound have been synthesized. These studies provide insight into the structure-activity relationship of the peptide.

  • BF2-A and BF2-C: These are two synthetic analogs of this compound. Both penetrate the E. coli cell membrane without causing significant permeabilization and bind to DNA and RNA. However, BF2-C demonstrates more efficient cell penetration and a DNA binding affinity at least four times stronger than that of BF2-A, resulting in superior antimicrobial activity and faster killing kinetics.[4][8]

  • Buf III Analogs: These analogs were designed by substituting amino acids in the proline hinge region and the two α-helices of a synthetic analog, buforin IIb. These modifications led to a 2-fold increase in antimicrobial activity. The DNA binding affinity of these analogs correlated linearly with their antimicrobial potency.[9][10]

PeptideKey ModificationRelative DNA Binding AffinityAntimicrobial ActivityReference
This compound Parent PeptideBaselinePotent[1]
BF2-A AnalogLowerGood[8]
BF2-C Analog>4x stronger than BF2-AExcellent[8]
Buf III analogs Substitutions in hinge & helicesCorrelates with activityUp to 2x higher than Buforin IIb[9][10]

Signaling Pathways and Mechanisms

The validation of this compound's intracellular targets relies on demonstrating its journey into the cell and its subsequent interaction with nucleic acids, leading to cell death.

BuforinII_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm BuforinII This compound Translocated_Buforin Translocated This compound BuforinII->Translocated_Buforin Membrane Translocation (Proline-Hinge Dependent) Membrane DNA_RNA DNA / RNA Translocated_Buforin->DNA_RNA Binds Ribosomes Ribosomes Translocated_Buforin->Ribosomes Binds (potential) Inhibition Inhibition of Replication, Transcription, Translation DNA_RNA->Inhibition Ribosomes->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: Mechanism of this compound action, from membrane translocation to intracellular target binding.

Experimental Protocols

Validation of this compound's intracellular targets involves a series of key experiments to track its location and measure its binding to intracellular molecules.

Fluorescence Microscopy for Cellular Localization

This method visualizes the location of the peptide in bacterial cells.

Protocol:

  • Labeling: Label this compound with a fluorescent dye such as Fluorescein isothiocyanate (FITC). Purify the labeled peptide using HPLC.

  • Cell Preparation: Grow a mid-logarithmic phase culture of bacteria (e.g., E. coli). Wash the cells with a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).

  • Immobilization: Immobilize the washed bacterial cells on a glass slide.

  • Incubation: Add the FITC-labeled this compound to the immobilized cells at various concentrations (e.g., below and at MIC). Incubate for a short period.

  • Imaging: Visualize the cells using a confocal laser scanning microscope. The excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., 488 nm excitation and 520 nm emission for FITC).

  • Control: As a negative control, use a membrane-acting peptide like FITC-labeled Magainin 2 to demonstrate a lack of intracellular accumulation.

Microscopy_Workflow start Start label_peptide Label this compound with FITC start->label_peptide prep_cells Prepare mid-log bacterial culture start->prep_cells incubate Incubate cells with FITC-Buforin II label_peptide->incubate prep_cells->incubate image Image with Confocal Microscope incubate->image analyze Analyze peptide localization image->analyze end End analyze->end

Caption: Workflow for visualizing this compound localization in bacteria using fluorescence microscopy.

Electrophoretic Mobility Shift Assay (EMSA) for Nucleic Acid Binding

EMSA, or gel retardation assay, is used to demonstrate the direct binding of a peptide to DNA or RNA.

Protocol:

  • Prepare Nucleic Acid: Use plasmid DNA (e.g., 100 ng) or total RNA.

  • Binding Reaction: In a binding buffer (e.g., 5% glycerol, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 20 mM KCl), mix the nucleic acid with increasing amounts of this compound. The weight ratios of peptide to nucleic acid are varied to determine binding affinity.

  • Incubation: Incubate the reaction mixtures at room temperature for approximately 1 hour to allow binding to occur.

  • Electrophoresis: Add a native loading buffer and load the samples onto a 1% agarose (B213101) gel. Run the electrophoresis in a suitable buffer (e.g., 0.5x TBE).

  • Visualization: Stain the gel with an appropriate nucleic acid stain (e.g., ethidium (B1194527) bromide) and visualize under UV light.

  • Analysis: A "shift" in the migration of the nucleic acid band (it will move slower when bound to the peptide) indicates a peptide-nucleic acid complex has formed. The degree of shift relative to the concentration of the peptide provides a measure of binding affinity.

Membrane Permeabilization Assays

These assays are crucial to confirm that this compound does not kill bacteria by membrane disruption.

Protocol (using Propidium Iodide):

  • Cell Preparation: Prepare a suspension of mid-logarithmic phase bacteria.

  • Incubation: Treat the bacterial suspension with this compound at various concentrations (e.g., 1x, 2x, 5x MIC). Include a positive control for membrane disruption (e.g., Magainin 2) and a negative control (buffer only).

  • Staining: At different time points, add Propidium Iodide (PI) to the cell suspensions. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.

  • Measurement: Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA.

  • Analysis: Compare the fluorescence levels of this compound-treated cells with the positive and negative controls. A lack of significant fluorescence increase in this compound samples confirms its non-lytic mechanism.

Logical Comparison of Antimicrobial Mechanisms

The choice of an antimicrobial peptide for development can depend critically on its mechanism of action. The diagram below illustrates the divergent pathways of intracellular-targeting versus membrane-disrupting AMPs.

AMP_Comparison cluster_buforin Intracellular-Targeting (e.g., this compound) cluster_magainin Membrane-Disrupting (e.g., Magainin 2) Start AMP interacts with Bacterial Cell b_translocate Translocates across membrane (non-lytic) Start->b_translocate m_pore Forms pores or disrupts membrane Start->m_pore b_bind Binds to intracellular targets (DNA/RNA) b_translocate->b_bind b_inhibit Inhibits vital cellular processes b_bind->b_inhibit b_death Cell Death b_inhibit->b_death m_leakage Leakage of cytoplasmic contents m_pore->m_leakage m_death Cell Death m_leakage->m_death

Caption: Divergent mechanisms of action for intracellular-targeting vs. membrane-disrupting AMPs.

Conclusion

The validation of this compound's intracellular targets is well-supported by experimental evidence. Its ability to penetrate bacterial membranes without causing lysis and its high affinity for nucleic acids distinguish it from membrane-acting peptides like Magainin 2. The development of this compound analogs with enhanced DNA binding and antimicrobial activity further corroborates that its intracellular activity is key to its potency. The experimental protocols outlined provide a robust framework for researchers to investigate and validate the mechanisms of this compound and other potential intracellular-targeting antimicrobial peptides. This understanding is critical for the rational design of novel therapeutics to combat antibiotic-resistant bacteria.

References

A Comparative Analysis of Buforin II and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the antimicrobial peptide buforin II represents a promising scaffold for the development of novel therapeutic agents. Derived from the Asian toad Bufo bufo gargarizans, this histone H2A-derived peptide exhibits potent antimicrobial and anticancer activities. Its unique mechanism of action, involving cell penetration without significant membrane disruption, has spurred the design of numerous synthetic analogs with enhanced efficacy and specificity. This guide provides a comprehensive comparative analysis of this compound and its key synthetic analogs, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Domains

This compound is a 21-amino acid peptide characterized by a helix-hinge-helix structure.[1][2] This structure is crucial for its biological activity. Unlike many antimicrobial peptides that kill pathogens by forming pores in their membranes, this compound translocates across the cell membrane and targets intracellular components.[1][3] The proline hinge is a critical structural feature that facilitates this cell-penetrating ability.[4][5][6] Once inside the cell, this compound binds to DNA and RNA, thereby inhibiting cellular functions and leading to rapid cell death.[3][4]

Synthetic analogs have been developed by modifying different regions of the this compound sequence to enhance its therapeutic properties. These modifications often focus on improving antimicrobial potency, increasing cancer cell selectivity, and enhancing stability.

Quantitative Comparison of Biological Activity

The following tables summarize the antimicrobial and anticancer activities of this compound and several of its well-studied synthetic analogs. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 1: Comparative Antimicrobial Activity (MIC, µM) of this compound and Its Analogs

Peptide/AnalogE. coliS. aureusP. aeruginosaReference
This compound2-162-162-16[7]
Buforin IIb~2.9 (Jurkat)-< 8 (PC-3)[8]
BF2-ALower than this compoundLower than this compoundLower than this compound[9]
BF2-BLower than this compoundLower than this compoundLower than this compound[9]
Buf IIIb---[10]
Buf IIIc---[10]

Note: Direct comparative MIC values across all analogs from a single study are limited. The table reflects reported activities, with "Lower than this compound" indicating enhanced potency as described in the cited literature.

Table 2: Comparative Anticancer Activity (IC50, µM) of this compound and Its Analogs

Peptide/AnalogJurkat (Leukemia)HeLa (Cervical Cancer)PC-3 (Prostate Cancer)HepG2 (Liver Cancer)Breast Cancer Cells (MX-1, MCF-7)Reference
Buforin IIb~2.9~5.8< 8~1.0 (24h)Active[8][11][12]

Structure-Activity Relationship: Decoding the Peptide Sequence

Structure-activity relationship studies have been instrumental in designing potent this compound analogs.[2][4][5] Key findings include:

  • N-terminal Region: Deletion of the N-terminal random coil region can increase antibacterial activity.[4][5][6]

  • Proline Hinge: Substitution of the proline hinge with other amino acids, such as leucine, significantly decreases antimicrobial activity by abrogating the peptide's ability to penetrate cells.[4][5][6] Analogs lacking the proline hinge tend to localize on the cell surface and permeabilize the membrane.[4][5][6]

  • C-terminal Region: The C-terminal α-helical region is crucial for antimicrobial potency.[4][6] Truncation of this region leads to a loss of activity.[4][5][7] Synthetic analogs, such as buforin IIb, which incorporates a model α-helical sequence at the C-terminus (e.g., [RLLR]3), exhibit enhanced activity.[10][13]

Key Synthetic Analogs

  • Buforin IIb: A well-studied analog with a C-terminal extension of three repeats of the sequence RLLR.[10][13] It demonstrates enhanced antimicrobial and potent anticancer activity against a broad range of cancer cell lines.[8][11][13] Its anticancer mechanism involves inducing mitochondria-dependent apoptosis.[8]

  • Buf III Analogs (e.g., Buf IIIb, Buf IIIc): These analogs were designed by substituting amino acids in the proline hinge region and the two α-helices of buforin IIb.[10] Some of these analogs show improved therapeutic indices compared to buforin IIb.[10]

  • BF2-A and BF2-B: These analogs were designed based on the structure-activity analysis of this compound and have shown stronger antimicrobial activities than the parent peptide.[9] Interestingly, their mechanisms of membrane interaction differ; BF2-A causes minimal membrane permeabilization, while BF2-B significantly increases membrane permeability.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of these peptides. Below are standard protocols for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[14]

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Add an equal volume of the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the peptide concentration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows.

Buforin_II_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Buforin_II This compound Translocation Membrane Translocation (Proline Hinge Dependent) Buforin_II->Translocation Intracellular_Buforin_II Intracellular This compound Translocation->Intracellular_Buforin_II Binding Binding Intracellular_Buforin_II->Binding DNA_RNA DNA / RNA DNA_RNA->Binding Inhibition Inhibition of Cellular Functions Binding->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of this compound.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Peptide Prepare Serial Dilutions of Peptide Start->Prep_Peptide Inoculate Inoculate 96-well Plate Prep_Inoculum->Inoculate Prep_Peptide->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Anticancer_Mechanism Buforin_IIb Buforin IIb Cancer_Cell Cancer Cell Membrane Buforin_IIb->Cancer_Cell Penetration Cell Penetration Cancer_Cell->Penetration Mitochondria Mitochondria Penetration->Mitochondria Apoptosis Mitochondria-Dependent Apoptosis Mitochondria->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Anticancer mechanism of Buforin IIb.

References

Buforin II: A Potent Antimicrobial Peptide Eclipsing Traditional Antibiotics in Certain Scenarios

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, the search for novel therapeutic agents is paramount. A growing body of research highlights the potential of antimicrobial peptides (AMPs), with buforin II, a 21-amino acid peptide derived from the Asian toad Bufo bufo gargarizans, emerging as a particularly promising candidate. This guide provides a comprehensive comparison of the efficacy of this compound against that of traditional antibiotics, supported by experimental data, detailed protocols, and a look into its unique mechanism of action.

Unveiling a Unique Mechanism of Action

Unlike many conventional antibiotics that target the bacterial cell wall or protein synthesis, this compound employs a distinct strategy. It penetrates the bacterial cell membrane without causing lysis and subsequently binds to intracellular nucleic acids (DNA and RNA), thereby inhibiting essential cellular processes and leading to rapid cell death.[1][2][3][4] This intracellular targeting mechanism may contribute to a lower propensity for resistance development compared to antibiotics with extracellular targets.

The cell-penetrating capability of this compound is attributed to its specific structure, particularly a proline hinge that facilitates its translocation across the cell membrane.[2] Once inside, its strong affinity for DNA and RNA disrupts replication, transcription, and translation, ultimately leading to bacterial demise.[3][4]

Head-to-Head Efficacy: this compound vs. Traditional Antibiotics

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and several traditional antibiotics against common pathogenic bacteria.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

It is important to note that the following data has been compiled from various studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.

MicroorganismThis compound (µg/mL)Ampicillin (µg/mL)Ciprofloxacin (B1669076) (µg/mL)Gentamicin (µg/mL)
Staphylococcus aureus4[5]0.05[6]0.6[7]4[8]
Escherichia coli4[5]-0.013[7]0.5 - 3[9]
Pseudomonas aeruginosaSlightly > ED50 for E.coli[1]-0.15[7]0.5 - 3[9]

Note: ED50 (50% effective dose) values for this compound against S. aureus and E. coli have been reported to be in the low micromolar range[1]. The MIC for P. aeruginosa is noted to be slightly higher than that for E. coli[1].

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (this compound or a traditional antibiotic) is prepared at a known concentration in an appropriate solvent.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial twofold dilutions of the antimicrobial agent are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

  • Preparation of Bacterial Culture: A bacterial culture is grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in a suitable broth medium.

  • Exposure to Antimicrobial Agent: The bacterial suspension is exposed to the antimicrobial agent at various concentrations (typically multiples of the MIC). A growth control without the antimicrobial agent is also included.

  • Sampling over Time: Aliquots are withdrawn from each culture at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The withdrawn aliquots are serially diluted and plated on appropriate agar (B569324) plates. The plates are incubated, and the number of viable colonies (CFUs) is counted.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in the initial bacterial count.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Buforin_II_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Buforin_II This compound Membrane Cell Membrane Buforin_II->Membrane Membrane Translocation (Proline Hinge Mediated) DNA_RNA DNA & RNA Membrane->DNA_RNA Binding to Nucleic Acids Replication_Transcription_Translation Replication, Transcription, Translation DNA_RNA->Replication_Transcription_Translation Inhibition Cell_Death Cell Death Replication_Transcription_Translation->Cell_Death Leads to

Caption: Mechanism of action of this compound.

MIC_Workflow Start Start Prepare_Antimicrobial Prepare Serial Dilutions of Antimicrobial Agent Start->Prepare_Antimicrobial Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antimicrobial->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion: A Promising Alternative

The data presented in this guide underscores the potential of this compound as a potent antimicrobial agent with a mechanism of action distinct from many traditional antibiotics. Its efficacy against both Gram-positive and Gram-negative bacteria, coupled with its unique intracellular targeting, makes it a compelling candidate for further research and development in the ongoing battle against antimicrobial resistance. While more comprehensive comparative studies are needed, the existing evidence strongly suggests that this compound and other AMPs may hold the key to a new generation of therapeutics.

References

Unveiling the Anticancer Potential of Buforin II: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Buforin II, a potent antimicrobial peptide derived from the histone H2A of the Asian toad, Bufo bufo gargarizans, has garnered significant attention for its selective and potent anticancer properties. Its variant, Buforin IIb, a synthetic analog, has been extensively studied and demonstrates broad-spectrum cytotoxicity against numerous cancer cell lines while exhibiting minimal effects on normal cells. This guide provides a comparative overview of Buforin IIb's anticancer efficacy across various cell lines, details the experimental protocols for its validation, and illustrates its mechanism of action.

Comparative Efficacy of Buforin IIb Across Cancer Cell Lines

Buforin IIb has demonstrated potent cytotoxic activity against a wide array of human tumor cells.[1] Its efficacy, commonly measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types, highlighting a degree of selectivity. The peptide's unique mechanism, involving cell penetration without membrane lysis and subsequent induction of apoptosis, makes it a promising candidate for cancer therapy.[2][3]

In Vitro Cytotoxicity of Buforin IIb

The following table summarizes the in vitro cytotoxic activity of Buforin IIb against various cancer cell lines as reported in scientific literature.

Cell LineCancer TypeIC50 (µM)Reference
JurkatLeukemia~2.9[3]
HeLaCervical Cancer~5.8 - 12 µg/ml[1][3]
PC-3Prostate Cancer< 8[3][4]
Du-145Prostate Cancer< 8[3][4]
HepG2Liver Cancer~1.0 (for 24h)[3]
NCI-H460Lung CancerNot Specified[3]
Breast Cancer Cells (MX-1, MCF-7, T47-D)Breast CancerNot Specified[3]

Note: IC50 values can vary between studies due to different experimental conditions and peptide batches.

Mechanism of Action: A Targeted Approach to Apoptosis

Buforin IIb's primary mechanism of anticancer activity is the induction of mitochondria-dependent apoptosis.[2] Unlike many other antimicrobial peptides that lyse cell membranes, Buforin IIb penetrates cancer cells without causing significant membrane damage.[1] This process is facilitated by an interaction with negatively charged components on the cancer cell surface, such as gangliosides.[1][2]

Once inside the cell, Buforin IIb accumulates in the nucleus and triggers the intrinsic apoptotic pathway.[1][2] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.[4] Studies have confirmed the activation of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an effector caspase), leading to the cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[4][5] In some cancer cell lines, such as prostate cancer, the p53 tumor suppressor pathway is also implicated in Buforin IIb-induced apoptosis.[5]

Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate the anticancer effects of Buforin IIb.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of Buforin IIb and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with Buforin IIb as described above. After incubation, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[6] Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment with Buforin IIb, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p53, and a loading control like actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Process and Pathway

To better understand the experimental process and the molecular mechanism of Buforin IIb, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Cancer Cell Culture Seed Seed Cells in 96-well Plates Culture->Seed Treatment Treat with Buforin IIb Seed->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Analysis IC50 Calculation & Pathway Analysis MTT->Analysis Flow->Analysis WB->Analysis Signaling_Pathway cluster_caspase Caspase Cascade Buforin Buforin IIb Membrane Cancer Cell Membrane (Ganglioside Interaction) Buforin->Membrane Binds to Penetration Cell Penetration (Non-lytic) Membrane->Penetration Mitochondrion Mitochondrion Penetration->Mitochondrion Triggers CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

References

comparing cell-penetrating efficiency of buforin II with other CPPs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient delivery of therapeutic molecules into cells is a paramount challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, and among them, buforin II has garnered significant attention for its unique mechanism of action. This guide provides a comparative analysis of the cell-penetrating efficiency of this compound against other well-established CPPs, supported by experimental data and detailed protocols.

Executive Summary

This compound, a 21-amino acid peptide derived from the Asian toad Bufo bufo gargarizans, demonstrates remarkable cell-penetrating capabilities. Unlike many other CPPs that rely heavily on endocytosis, this compound can translocate directly across the cell membrane without causing significant membrane disruption. This direct penetration is attributed to its unique proline hinge, which facilitates its entry into the cytoplasm where it can interact with intracellular targets such as DNA and RNA. Comparative studies have shown that this compound exhibits a rapid, temperature-independent, and less concentration-dependent uptake compared to the well-known TAT peptide, which primarily utilizes an energy-dependent endocytic pathway. While direct quantitative comparisons in the same experimental setup are limited in publicly available literature, qualitative evidence consistently points to this compound as a highly efficient cell-penetrating peptide.

Quantitative Comparison of Cell-Penetrating Efficiency

FeatureThis compoundTAT PeptidePenetratin
Primary Uptake Mechanism Direct translocationEndocytosis (Macropinocytosis)Direct translocation and Endocytosis
Speed of Uptake Rapid (within 10 minutes)[1]Slower, time-dependentVariable
Energy Dependence Temperature-independent, passive[1]Energy-dependent (inhibited by ATP depletion)[1]Both energy-dependent and -independent mechanisms reported
Concentration Dependence Less concentration-dependent[1]Proportional to peptide concentration[1]Concentration-dependent
Key Structural Feature Proline hingeArginine-rich motifTryptophan-rich sequence
Cellular Localization Cytoplasm and NucleusPrimarily endosomes, with some cytosolic escapeCytoplasm and Nucleus
Cytotoxicity Low at effective concentrations[1]Moderate at higher concentrations[1]Generally low, but can be cargo-dependent

Experimental Protocols

Accurate assessment of CPP efficiency relies on standardized and well-documented experimental protocols. Below are detailed methodologies for two common techniques used to quantify cell penetration: flow cytometry and confocal microscopy.

Protocol 1: Quantification of CPP Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of the percentage of cells that have internalized the fluorescently labeled CPP and the mean fluorescence intensity of the cell population.

Materials:

  • Target cells (e.g., HeLa, A549)

  • Fluorescently labeled CPPs (e.g., FITC-buforin II, FITC-TAT, FITC-penetratin)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.

  • Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled CPP to each well. Incubate for a specific time (e.g., 1 hour) at 37°C.

  • Cell Detachment and Washing: After incubation, remove the peptide-containing medium and wash the cells twice with cold PBS to remove non-internalized peptides. Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Excite the FITC-labeled peptides with a 488 nm laser and detect the emission at approximately 525 nm.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population.

Protocol 2: Visualization of CPP Uptake by Confocal Microscopy

This protocol enables the visualization of the intracellular localization of the CPPs, providing insights into their uptake mechanism.

Materials:

  • Target cells (e.g., HeLa, A549)

  • Fluorescently labeled CPPs (e.g., FITC-buforin II, FITC-TAT, FITC-penetratin)

  • Cell culture medium

  • PBS

  • Paraformaldehyde (4% in PBS) for fixing

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed target cells on glass coverslips in a 24-well plate.

  • Peptide Incubation: Follow the same incubation procedure as described in the flow cytometry protocol.

  • Fixation and Staining: After incubation, wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them on a glass slide.

  • Confocal Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and emission filters for the fluorescently labeled CPP (e.g., 488 nm excitation for FITC) and DAPI (e.g., 405 nm excitation). Acquire Z-stack images to confirm intracellular localization.

Visualizing the Process: Experimental Workflow and Cellular Uptake

To better understand the experimental process and the different pathways of cellular entry, the following diagrams have been generated.

G cluster_0 Cell Preparation cluster_1 Peptide Treatment cluster_2 Analysis cluster_3 Data Output CellCulture Cell Culture Seeding Seeding in Plate CellCulture->Seeding PeptideIncubation Incubation with Fluorescent CPP Seeding->PeptideIncubation FlowCytometry Flow Cytometry PeptideIncubation->FlowCytometry ConfocalMicroscopy Confocal Microscopy PeptideIncubation->ConfocalMicroscopy QuantitativeData Quantitative Data (% Positive Cells, MFI) FlowCytometry->QuantitativeData QualitativeData Qualitative Data (Intracellular Localization) ConfocalMicroscopy->QualitativeData

Experimental workflow for CPP uptake analysis.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space BuforinII This compound DirectTranslocation Direct Translocation BuforinII->DirectTranslocation Proline Hinge Mediated TAT TAT Peptide Endocytosis Endocytosis TAT->Endocytosis Arginine-Rich Interaction Cytoplasm Cytoplasm DirectTranslocation->Cytoplasm Endosome Endosome Endocytosis->Endosome Endosome->Cytoplasm Endosomal Escape

Cellular uptake pathways of this compound and TAT.

References

Revitalizing Antibiotic Efficacy: A Guide to the Synergistic Potential of Buforin II

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Buforin II in Combination with Conventional Antibiotics for Researchers, Scientists, and Drug Development Professionals.

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies, pairing conventional antibiotics with antimicrobial peptides (AMPs) like this compound. This compound, a 21-amino acid peptide derived from the Asian toad Bufo bufo gargarizans, is notable for its unique mechanism of action. Unlike many AMPs that kill bacteria by forming pores and disrupting the cell membrane, this compound can penetrate the bacterial membrane without causing lysis and subsequently binds to intracellular DNA and RNA, inhibiting cellular functions[1][2]. This cell-penetrating ability is attributed to a crucial proline hinge in its structure[3][4].

This mechanism suggests a strong potential for synergy; by increasing membrane permeability, this compound could facilitate the entry of conventional antibiotics, allowing them to reach their intracellular targets more effectively and at lower concentrations. This guide provides an objective comparison of the performance of this compound in combination with other antibiotics, supported by available experimental data and detailed methodologies.

Quantitative Analysis of this compound Interactions

The interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. It is the sum of the FICs of each drug, where the FIC of a drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The interaction is typically classified as:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: FIC index > 0.5 to 4.0

  • Antagonism: FIC index > 4.0[5][6][7]

While some studies mention that buforin can act synergistically with antibiotics such as cefazolin, comprehensive studies have demonstrated that this compound primarily exhibits an additive effect with a range of clinically used antibiotics. An additive effect implies that the combined activity is equal to the sum of their individual effects[7][8].

The following table summarizes the findings from a key study that evaluated the interaction of this compound with various antibiotics against several bacterial strains.

Bacterial StrainAntibiotic TestedInteraction TypeFIC Index Range*
Escherichia coliMultiple ClassesAdditive> 0.5 - 1.0
Pseudomonas aeruginosaMultiple ClassesAdditive> 0.5 - 1.0
Staphylococcus aureus (MS S. aureus)Multiple ClassesAdditive> 0.5 - 1.0
Staphylococcus aureus (MR S. aureus)Multiple ClassesAdditive> 0.5 - 1.0

Experimental Protocols

The primary method for determining the synergistic or additive effect of antimicrobial combinations is the checkerboard microdilution assay.

Checkerboard Assay Protocol

This method allows for the testing of multiple concentrations of two agents, both alone and in combination, to determine their respective MICs and calculate the FIC index[6][9].

1. Preparation of Reagents:

  • Antimicrobial Agents: Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent. The stock solutions should be prepared at a concentration that is at least four times the highest concentration to be tested[9].

  • Bacterial Inoculum: Culture the test organism in Mueller-Hinton Broth (MHB) to the early exponential phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well of the microtiter plate[6].

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay[9].

2. Assay Procedure:

  • A 96-well microtiter plate is used. Add 50-100 μL of broth to each well[6][10].

  • Create serial dilutions of the conventional antibiotic along the x-axis (e.g., columns 1-10) and serial dilutions of this compound along the y-axis (e.g., rows A-G).

  • The resulting checkerboard contains various combinations of the two agents[5].

  • Include control wells: one row/column with dilutions of each agent alone to determine their individual MICs, and a well with no antimicrobial agents to serve as a growth control[5].

  • Inoculate all wells (except for a sterility control) with the prepared bacterial suspension.

3. Incubation and Data Analysis:

  • Incubate the plate at 35-37°C for 18-24 hours[9].

  • After incubation, visually inspect the plate for turbidity to determine the MIC. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.

  • Calculate the FIC index for each combination using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[7].

  • Interpret the results based on the calculated FIC index value to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz help to illustrate the complex interactions and experimental processes involved in synergy testing.

Synergy_Mechanism cluster_membrane Bacterial Cell cluster_inside Cytoplasm BF2 This compound Membrane Cell Membrane BF2->Membrane Interacts & Translocates BF2_in This compound Membrane->BF2_in Non-lytic entry Antibiotic_in Conventional Antibiotic Membrane->Antibiotic_in Antibiotic_out Conventional Antibiotic Antibiotic_out->Membrane Entry Facilitated Target_B This compound Target (DNA/RNA) BF2_in->Target_B Binds to Target_A Antibiotic Target (e.g., Ribosome) Antibiotic_in->Target_A Binds to Inhibition Enhanced Bacterial Inhibition / Death Target_A->Inhibition Target_B->Inhibition

Caption: Proposed mechanism for this compound's additive/synergistic effect with conventional antibiotics.

Checkerboard_Workflow cluster_results A Prepare Serial Dilutions of this compound (Drug A) & Antibiotic (Drug B) B Dispense into 96-Well Plate (Drug A in rows, Drug B in columns) A->B C Add Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate (35-37°C, 18-24h) C->D E Read MICs (MIC_A, MIC_B, and MICs in combination) D->E F Calculate FIC Index FIC = (A/MIC_A) + (B/MIC_B) E->F G Interpret Result F->G Syn Synergy (FIC <= 0.5) G->Syn Add Additive (0.5 < FIC <= 4.0) G->Add Ant Antagonism (FIC > 4.0) G->Ant

Caption: Standard experimental workflow for the checkerboard microdilution assay to test for synergy.

References

Buforin II vs. Buforin IIb: A Head-to-Head Comparison of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of potential cancer therapeutics, antimicrobial peptides have emerged as a promising class of molecules. Among these, buforin II and its synthetic analog, buforin IIb, both derived from histone H2A, have garnered significant attention for their cytotoxic effects on cancer cells. This guide provides a detailed, data-supported comparison of the anticancer activities of this compound and buforin IIb, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Buforin IIb generally demonstrates a more potent and broadly characterized anticancer activity compared to its parent peptide, this compound. A preliminary study has indicated that buforin IIb possesses stronger cytolytic activity against cancer cells than this compound.[1][2] While both peptides share a similar mechanism of cell entry and apoptosis induction, the available quantitative data on buforin IIb's efficacy against a wide range of cancer cell lines is more extensive. Buforin IIb has been shown to be effective in in vivo models, significantly suppressing tumor growth.[1][3][4]

Comparative Analysis of Anticancer Efficacy

In Vitro Cytotoxicity

Quantitative data for the half-maximal inhibitory concentration (IC50) of this compound against a broad spectrum of cancer cell lines is not extensively available in the reviewed literature. However, its anticancer potential has been noted.[5][6][7]

In contrast, buforin IIb has been rigorously evaluated against numerous cancer cell lines. The National Cancer Institute (NCI) has tested buforin IIb against its 60-cell line panel, demonstrating potent cytotoxic activity with IC50 values ranging from 7.2 to 23.9 µg/mL.[1]

Table 1: In Vitro Cytotoxicity (IC50) of Buforin IIb Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 of Buforin IIb
JurkatLeukemia6 µg/mL[1]
HeLaCervical Cancer12 µg/mL[1]
PC-3Prostate Cancer< 8 µM[5]
Du-145Prostate Cancer< 8 µM[5]
HepG2Liver Cancer~1.0 µM (for 24h)[5]
NCI-60 PanelVarious Cancers7.2 - 23.9 µg/mL[1]

Note: IC50 values can vary between studies due to different experimental conditions.

In Vivo Antitumor Efficacy

This compound: Specific in vivo studies detailing the anticancer efficacy of this compound were not prominently found in the reviewed literature.

Buforin IIb: In vivo studies have demonstrated the significant tumor-suppressing activity of buforin IIb. In a mouse xenograft model using NCI-H460 human lung cancer cells, buforin IIb administration at concentrations of more than 5 mg/kg resulted in remarkable suppression of tumor growth.[1][4] Another study on HepG2 liver cancer xenografts in nude mice showed that buforin IIb treatment inhibited tumor growth.[5]

Mechanism of Action: A Shared Pathway

Both this compound and buforin IIb are cell-penetrating peptides that exert their anticancer effects without lysing the cell membrane.[1][5] Their primary mechanism involves inducing apoptosis through an intracellular pathway.

  • Cellular Entry: Both peptides selectively target cancer cells, with buforin IIb's interaction being mediated by cell surface gangliosides.[1][3][4] They then traverse the cancer cell membrane without causing disruption.[1]

  • Intracellular Accumulation: Once inside, the peptides accumulate primarily in the nuclei.[1][3]

  • Apoptosis Induction: this compound and IIb induce mitochondria-dependent apoptosis.[1][3][4] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of the caspase cascade.[1]

The key structural feature responsible for the cell-penetrating ability of this compound is its proline hinge.[8] Buforin IIb, a synthetic analog, retains this proline hinge and has a model α-helical sequence at the C-terminus.[1][8]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway for apoptosis induction by buforin peptides and a general workflow for assessing their anticancer activity.

buforin_apoptosis_pathway cluster_cell Cancer Cell Buforin Buforin Gangliosides Gangliosides Buforin->Gangliosides Binds to Mitochondrion Mitochondrion Buforin->Mitochondrion Targets Gangliosides->Buforin Internalization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase_Activation Caspase_Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Buforin-induced apoptosis pathway in cancer cells.

experimental_workflow Cell_Culture Cancer Cell Culture Peptide_Treatment Treat with this compound/IIb Cell_Culture->Peptide_Treatment In_Vitro_Assays In Vitro Assays Peptide_Treatment->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Peptide_Treatment->In_Vivo_Studies MTT_Assay MTT Assay (Viability/IC50) In_Vitro_Assays->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) In_Vitro_Assays->Apoptosis_Assay Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Tumor_Measurement Tumor Volume Measurement Xenograft_Model->Tumor_Measurement Tumor_Measurement->Data_Analysis

References

Validating the Crucial Role of the C-Terminal Helix in Buforin II Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Buforin II, a 21-amino acid antimicrobial peptide (AMP) derived from the histone H2A of the Asian toad Bufo bufo gargarizans, has garnered significant attention for its potent, broad-spectrum antimicrobial activity.[1][2][3] Unlike many other AMPs that act by disrupting the cell membrane, this compound translocates across the bacterial membrane without causing lysis and targets intracellular components like DNA and RNA.[1][4][5] This unique mechanism of action makes it a compelling candidate for novel antibiotic development.[6] Extensive structure-activity relationship studies have revealed that the C-terminal α-helical region is indispensable for its biological function. This guide provides a comparative analysis of this compound and its C-terminally modified analogs, supported by experimental data, to validate the critical role of this structural motif.

Comparative Analysis of this compound and its C-Terminal Analogs

The antimicrobial potency of this compound is intrinsically linked to its secondary structure, which consists of an N-terminal random coil, an extended helix, a central proline hinge, and a C-terminal regular α-helix (residues 12-21).[1][2][3][7] The C-terminal helix, in particular, has been shown to be a key determinant of its antimicrobial and cell-penetrating capabilities.

Truncation studies have unequivocally demonstrated the necessity of the C-terminal region for this compound's activity. As summarized in the table below, the progressive removal of amino acids from the C-terminus leads to a dramatic reduction and eventual complete loss of antimicrobial efficacy.

Peptide/AnalogSequenceModificationMinimal Inhibitory Concentration (MIC, µM) vs. E. coliReference
This compound TRSSRAGLQFPVGRVHRLLRKWild-Type1.6[1]
BUF(1-17) TRSSRAGLQFPVGRVHRC-terminal 4-residue deletion>100[1][2]
BUF(5-20) RAGLQFPVGRVHRLLRN-terminal 4-residue and C-terminal 1-residue deletion6.3[1]
BUF(5-19) RAGLQFPVGRVHRLLN-terminal 4-residue and C-terminal 2-residue deletion25[1]
BUF(5-18) RAGLQFPVGRVHRN-terminal 4-residue and C-terminal 3-residue deletion50[1]

Table 1: Comparison of the antimicrobial activity of C-terminally truncated this compound analogs against E. coli. The data clearly shows that removal of even a few residues from the C-terminus drastically reduces activity, with a 4-residue truncation leading to complete inactivation.

In contrast, deletion of the N-terminal random coil region (residues 1-4) was found to increase the antibacterial activity of this compound by approximately two-fold, highlighting the dominant role of the C-terminal domain in its antimicrobial action.[1][2][3]

The antimicrobial activity of this compound and its analogs has been shown to correlate linearly with their α-helical content. The C-terminal region is primarily responsible for forming this α-helical structure in a membrane-mimicking environment.

Peptide/Analogα-Helical Content (%) in 50% TFEMIC (µM) vs. E. coliReference
This compound 431.6[1]
BUF(5-21) 520.8[1]
BUF(1-17) 0>100[1]

Table 2: Correlation between α-helical content and antimicrobial activity. The C-terminally truncated analog BUF(1-17) lacks any α-helical structure and is inactive, whereas the N-terminally truncated BUF(5-21) has a higher helical content and enhanced activity compared to the wild-type this compound.

A synthetic analog, [RLLR]5, composed of five repeats of the C-terminal sequence motif, exhibited potent antimicrobial activity, further underscoring the importance of this helical region.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of the C-terminal helix's role in this compound activity.

  • Bacterial Strains and Culture Conditions: Escherichia coli and other relevant bacterial strains are grown in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.

  • Peptide Preparation: Lyophilized synthetic peptides are dissolved in sterile water or a suitable buffer to a stock concentration.

  • Assay Procedure: A two-fold serial dilution of each peptide is prepared in a 96-well microtiter plate. The bacterial suspension is then added to each well to a final concentration of approximately 105 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[8]

  • Sample Preparation: Peptides are dissolved in an aqueous buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4) and in a membrane-mimicking solvent, typically 50% trifluoroethanol (TFE).

  • CD Spectra Measurement: CD spectra are recorded at room temperature on a CD spectropolarimeter in the far-UV region (typically 190-250 nm).

  • Data Analysis: The mean residue ellipticity is calculated and used to estimate the percentage of α-helical content using deconvolution software.[9]

  • Peptide Labeling: Peptides are fluorescently labeled, for example, with fluorescein (B123965) isothiocyanate (FITC).

  • Bacterial Cell Treatment: Bacterial cells are incubated with the FITC-labeled peptides for a specified period.

  • Imaging: The localization of the fluorescently labeled peptides is visualized using a confocal laser scanning microscope. This allows for the determination of whether the peptides accumulate on the cell surface or penetrate into the cytoplasm.[2][3]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, highlighting the critical role of the C-terminal helix and the proline hinge in cell penetration.

BuforinII_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space BuforinII This compound (C-terminal α-helix intact) Membrane BuforinII->Membrane Initial Electrostatic Interaction DNA_RNA Intracellular Targets (DNA, RNA) Membrane->DNA_RNA Translocation via Proline Hinge-induced Kink (Cell Penetration) CellDeath Bacterial Cell Death DNA_RNA->CellDeath Inhibition of Cellular Processes

Figure 1: Proposed mechanism of action for this compound.

The diagram below illustrates the workflow for a structure-activity relationship study of this compound.

SAR_Workflow PeptideDesign Peptide Design & Synthesis of Analogs (e.g., C-terminal truncations) ActivityAssay Antimicrobial Activity Assay (MIC Determination) PeptideDesign->ActivityAssay StructureAnalysis Secondary Structure Analysis (CD Spectroscopy) PeptideDesign->StructureAnalysis MechanismStudy Mechanism of Action Study (Confocal Microscopy) PeptideDesign->MechanismStudy DataAnalysis Data Analysis & Correlation ActivityAssay->DataAnalysis StructureAnalysis->DataAnalysis MechanismStudy->DataAnalysis Conclusion Conclusion on the Role of C-terminal Helix DataAnalysis->Conclusion

Figure 2: Workflow for a structure-activity relationship study.

References

A Comparative Analysis of Buforin II Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Buforin II is a potent, 21-amino acid antimicrobial peptide (AMP) originally derived from the Asian toad, Bufo bufo gargarizans.[1][2] As a member of the histone H2A-derived peptide family, it has garnered significant interest for its broad-spectrum activity against a wide range of microorganisms.[1][2] Unlike many other AMPs that kill pathogens by forming pores in the cell membrane, this compound employs a distinct mechanism. It penetrates the cell membrane without causing lysis and subsequently binds to intracellular nucleic acids like DNA and RNA, thereby inhibiting essential cellular functions and leading to rapid cell death.[1][3] This unique mode of action makes this compound and its analogs promising candidates for the development of novel antimicrobial agents.

This guide provides a comparative overview of this compound from different sources and its synthetic analogs, focusing on their structural characteristics, antimicrobial efficacy, and cytotoxic profiles.

Structural and Functional Comparison

This compound's structure is characterized by an N-terminal random coil, followed by an extended α-helix, a proline hinge, and a C-terminal regular α-helix.[4][5][6] The proline hinge is a critical structural feature responsible for the peptide's ability to penetrate cell membranes without causing significant damage.[1][4][6] The C-terminal α-helical region is also crucial for its antimicrobial potency.[4][5]

Various this compound variants and synthetic analogs have been identified or created, each with distinct amino acid sequences that can influence their biological activity.

Table 1: Amino Acid Sequences of this compound and Its Analogs

Peptide NameOrigin/TypeAmino Acid Sequence
This compound Bufo bufo gargarizans (Asian Toad)TRSSRAGLQFPVGRVHRLLRK
This compound Sphaenorhynchus lacteus (Orinoco Lime Treefrog)TRSSRAGLQFPVGRVHRLLRK
Buforin IIb Synthetic AnalogRAGLQFPVGRLLRRLLRRLLR
sh-buforin Synthetic AnalogRAGLQFPVGRVHRLLRK-NH₂

Note: The sequence for this compound from Sphaenorhynchus lacteus was found to be identical to the original from Bufo bufo gargarizans.[7]

Antimicrobial Performance

The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µM) of this compound Peptides

OrganismThis compound (S. lacteus)
Gram-Negative Bacteria
Escherichia coli ATCC 259220.46
Pseudomonas aeruginosa ATCC 278531.8
Pseudomonas aeruginosa PAO10.9
Gram-Positive Bacteria
Staphylococcus aureus ATCC 292131.8

Data for this compound from S. lacteus was synthesized and tested, showing potent activity, particularly against E. coli.[8]

Studies have shown that synthetic modifications can enhance antimicrobial activity. For example, the synthetic analog Buforin IIb, which features a repeating RLLR motif in its C-terminus, has been a focus of research for both its antimicrobial and anticancer properties.[9][10][11]

Cytotoxicity and Hemolytic Activity

A critical factor in the development of AMPs as therapeutic agents is their toxicity to host cells. Hemolytic assays, which measure the lysis of red blood cells, are a common method for assessing this cytotoxicity.

Table 3: Cytotoxicity Data for this compound Peptides

PeptideAssay TypeCell TypeResult
This compound (S. lacteus) Hemolysis AssayHuman ErythrocytesLow hemolytic effect; did not reach 50% hemolysis even at 200 µM.[7]
This compound (S. lacteus) Cytotoxicity AssayPrimary Human MonocytesNot toxic at concentrations 100-fold higher than the antimicrobial ED₅₀.[7]

The low cytotoxicity of this compound towards mammalian cells is a significant advantage, suggesting a favorable therapeutic window.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[12][13][14][15][16]

Materials:

  • Test antimicrobial peptide(s)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer (Microplate reader)

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth.

  • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of the this compound peptide. Create a series of two-fold serial dilutions of the peptide in the acetic acid/BSA solution to achieve concentrations that are 10 times the final desired test concentrations.

  • Assay Plate Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Add 11 µL of each 10x peptide dilution to the corresponding wells.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB only, for sterility check).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Hemolytic Activity Assay

This protocol outlines the procedure for quantifying the hemolytic effect of this compound on human red blood cells.[17][18][19]

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Test antimicrobial peptide(s)

  • Triton X-100 (for positive control - 100% lysis)

  • Sterile microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • RBC Preparation:

    • Centrifuge a sample of fresh human blood to pellet the RBCs.

    • Wash the RBCs three times with PBS, centrifuging and removing the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to create a 2% (v/v) RBC suspension.

  • Assay Setup:

    • Prepare serial dilutions of the this compound peptide in PBS in microcentrifuge tubes.

    • Add 50 µL of the 2% RBC suspension to 100 µL of each peptide dilution.

    • Prepare a positive control by adding 50 µL of the RBC suspension to 100 µL of Triton X-100.

    • Prepare a negative control by adding 50 µL of the RBC suspension to 100 µL of PBS only.

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes.

  • Pelleting and Supernatant Collection: Centrifuge the tubes to pellet the intact RBCs.

  • Carefully transfer the supernatant, which contains the released hemoglobin, to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm using a spectrophotometer.

  • Calculation of Hemolysis Percentage:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its evaluation.

BuforinII_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular BuforinII This compound Peptide Translocation Membrane Translocation (Proline-Hinge Mediated) BuforinII->Translocation Penetrates without lysis Membrane Binding Binding to DNA/RNA Translocation->Binding Inhibition Inhibition of Cellular Functions (Replication, Transcription) Binding->Inhibition Death Cell Death Inhibition->Death AMP_Workflow Start Peptide Synthesis or Isolation MIC Antimicrobial Activity (MIC Assay) Start->MIC Structure Structural Analysis (Circular Dichroism) Start->Structure Cytotoxicity Cytotoxicity Evaluation (Hemolysis Assay) MIC->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., DNA Binding Assay) Structure->Mechanism Cytotoxicity->Mechanism Result Comparative Analysis and Lead Identification Mechanism->Result

References

Unraveling the Immunomodulatory Landscape: A Comparative Guide to Buforin II and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory effects of antimicrobial peptides (AMPs) is crucial for harnessing their therapeutic potential. This guide provides a detailed comparison of buforin II against other prominent AMPs, including the cathelicidin (B612621) LL-37 and β-defensin 2, with a focus on their impact on immune responses, supported by experimental data and methodologies.

Executive Summary

Antimicrobial peptides are increasingly recognized for their dual role as direct antimicrobial agents and potent modulators of the innate and adaptive immune systems. This compound, a histone H2A-derived peptide, has demonstrated significant anti-inflammatory properties, primarily through the neutralization of lipopolysaccharide (LPS). In contrast, other AMPs like LL-37 and β-defensins exhibit a broader and more complex range of immunomodulatory activities, including direct cell activation and cytokine induction through various signaling pathways. This guide dissects these differences, presenting a clear comparison of their effects on cytokine production and outlining the experimental approaches used to assess these functions.

Comparative Analysis of Immunomodulatory Effects

The immunomodulatory capacity of AMPs can be broadly categorized by their ability to induce or suppress the production of key cytokines, which orchestrate the inflammatory response. The following tables summarize the quantitative data on the effects of this compound, LL-37, and β-defensin 2 on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines.

Table 1: In Vivo Cytokine Modulation in a Rat Model of Sepsis
PeptideTreatmentChange in Plasma TNF-αChange in Plasma IL-6Citation
This compound1 mg/kg, single intravenous doseReduced by 33%Reduced by 25%[1]

This data highlights the anti-inflammatory potential of this compound in a systemic inflammation model, likely due to its ability to neutralize circulating endotoxins.

Table 2: In Vitro Cytokine Induction in Macrophages
PeptideCell TypeConcentrationTNF-α ProductionIL-6 ProductionIL-10 ProductionCitation
This compound N/AN/APrimarily reduces LPS-induced productionPrimarily reduces LPS-induced productionN/A[1]
LL-37 M. tuberculosis-infected human monocyte-derived macrophages5 µg/mLDecreasedNo significant changeIncreased[2]
LL-37 Mouse bone marrow-derived macrophages (M1-polarized)20 µg/mLDramatically reducedN/AN/A[3]
β-defensin 2 Mouse peritoneal macrophages100 ng/mLIncreasedIncreasedN/A[4][5]

N/A: Data not available in the cited sources.

This table illustrates the varied effects of these AMPs on macrophage cytokine secretion. While this compound appears to be primarily anti-inflammatory by counteracting LPS, LL-37 shows a context-dependent role, suppressing TNF-α in some models while inducing the anti-inflammatory IL-10. In contrast, β-defensin 2 demonstrates a pro-inflammatory effect on macrophages, increasing the production of TNF-α and IL-6.

Table 3: In Vitro Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
PeptideConcentrationIL-6 ProductionIL-10 ProductionCitation
β-defensin 2 20 µg/mLStrong inductionStrong induction[6]

This data indicates that β-defensin 2 can induce both pro- and anti-inflammatory cytokines in a mixed immune cell population.

Signaling Pathways in Immunomodulation

The diverse immunomodulatory effects of AMPs are mediated through their interaction with various cellular receptors and subsequent activation of intracellular signaling cascades.

This compound: A Proposed Pathway of LPS Neutralization

This compound's primary immunomodulatory mechanism appears to be the direct binding and neutralization of LPS, a major component of the outer membrane of Gram-negative bacteria. This action prevents LPS from activating the Toll-like receptor 4 (TLR4) signaling pathway, thereby inhibiting the downstream production of pro-inflammatory cytokines.

Buforin_II_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LPS LPS LPS_Buforin_II LPS-Buforin II Complex LPS->LPS_Buforin_II TLR4 TLR4/MD2 Complex LPS->TLR4 Activates Buforin_II Buforin_II Buforin_II->LPS_Buforin_II LPS_Buforin_II->TLR4 Inhibits Activation MyD88 MyD88-dependent Pathway TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB->Cytokines

Proposed signaling pathway for this compound's anti-inflammatory effect.

LL-37: A Multifaceted Modulator

LL-37 interacts with a variety of cell surface receptors, including G protein-coupled receptors (GPCRs) like formyl peptide receptor-like 1 (FPRL1) and Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This allows LL-37 to exert both pro- and anti-inflammatory effects depending on the cellular context and stimulus.

LL37_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LL37 LL37 GPCR GPCR (e.g., FPRL1) LL37->GPCR TLRs TLRs LL37->TLRs MAPK MAPK Pathway (ERK, p38) GPCR->MAPK NF_kB NF-κB Pathway TLRs->NF_kB Cytokine_Induction Cytokine & Chemokine Gene Expression MAPK->Cytokine_Induction NF_kB->Cytokine_Induction

Signaling pathways activated by LL-37 in immune cells.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of immunomodulatory studies involving AMPs, detailed and standardized experimental protocols are essential.

Macrophage Stimulation and Cytokine Quantification

This protocol outlines the steps for treating macrophages with AMPs and measuring the subsequent cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Macrophage_Stimulation_Workflow Start Start Cell_Culture Culture macrophages (e.g., RAW 264.7 or primary cells) Start->Cell_Culture Seeding Seed cells in a multi-well plate Cell_Culture->Seeding Stimulation Stimulate with AMP (e.g., this compound, LL-37) +/- LPS for a defined period Seeding->Stimulation Supernatant_Collection Collect cell culture supernatant Stimulation->Supernatant_Collection ELISA Perform cytokine ELISA (e.g., for TNF-α, IL-6, IL-10) Supernatant_Collection->ELISA Data_Analysis Analyze absorbance and calculate cytokine concentrations ELISA->Data_Analysis End End Data_Analysis->End

Workflow for macrophage stimulation and cytokine analysis.

Methodology Details:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Seeding: Cells are seeded into 24- or 48-well plates at a density of approximately 1-5 x 10^5 cells/well and allowed to adhere overnight.

  • Stimulation: The culture medium is replaced with fresh medium containing the desired concentrations of the AMP (e.g., 1-20 µg/mL) with or without a co-stimulant like LPS (e.g., 100 ng/mL). Cells are incubated for a specified time (e.g., 4-24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine ELISA: The concentration of specific cytokines in the supernatants is quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

Flow Cytometry for Immune Cell Activation Marker Analysis

Flow cytometry can be employed to assess the activation status of different immune cell populations (e.g., T cells, monocytes) after treatment with AMPs by measuring the expression of cell surface markers.

Methodology Details:

  • Cell Preparation: Isolate primary immune cells (e.g., human PBMCs) from whole blood using density gradient centrifugation.

  • Cell Stimulation: Incubate the cells in culture medium with the AMP of interest at various concentrations for a defined period.

  • Antibody Staining: Cells are washed and then stained with a cocktail of fluorescently labeled antibodies specific for cell surface markers of interest (e.g., CD69, CD25 for T cell activation; CD80, CD86 for monocyte/dendritic cell activation).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing the activation markers and the mean fluorescence intensity.

Conclusion

This compound exhibits a distinct immunomodulatory profile compared to other well-characterized AMPs like LL-37 and β-defensins. Its primary anti-inflammatory action appears to be mediated through the efficient neutralization of LPS, making it a promising candidate for therapeutic strategies aimed at mitigating endotoxin-induced inflammation. In contrast, LL-37 and β-defensins display more complex, context-dependent immunomodulatory activities, directly engaging with immune cells to either promote or suppress inflammatory responses through various signaling pathways. A thorough understanding of these differential effects, supported by robust experimental data, is paramount for the targeted development of AMP-based immunomodulatory drugs. Further research focusing on direct comparative studies and elucidation of the specific signaling pathways engaged by this compound in different immune cell types will be crucial to fully unlock its therapeutic potential.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Buforin II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible handling and disposal of synthetic peptides like buforin II are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. As the toxicological properties of many synthetic peptides are not extensively documented, they should be treated as potentially hazardous materials.[1] This guide provides a comprehensive, procedural framework for the safe disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, adherence to standard laboratory safety practices is critical. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[2]

Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure and is non-negotiable when handling research chemicals.[3]

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[3]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[3]

  • Lab Coat: A lab coat or protective gown should always be worn to protect skin and clothing.[3]

  • Respiratory Protection: When handling lyophilized this compound powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]

Designated Work Area: All handling of this compound should be confined to a designated and clean laboratory area to prevent cross-contamination.[3]

Step-by-Step Disposal Procedures for this compound

The correct disposal method for this compound depends on whether it is in a liquid or solid waste form. All waste contaminated with this compound must be segregated and disposed of as hazardous waste.[1]

Liquid waste includes this compound solutions, contaminated buffers, and the first rinse of emptied containers.[1][2]

  • Chemical Inactivation: In a designated chemical fume hood, chemically inactivate the liquid this compound waste. A common and effective method is to use a 10% bleach solution (sodium hypochlorite).[2][4] Add the bleach solution to the liquid waste to achieve a final ratio of at least 1 part waste to 10 parts inactivation solution.[4] Allow a minimum contact time of 30-60 minutes to ensure degradation.[2][4]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[4]

  • Collection: After inactivation, collect the treated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3] Never pour peptide solutions down public drains unless explicitly authorized by your institution's EHS department.[2][3]

Solid waste includes contaminated labware such as vials, pipette tips, gloves, and absorbent paper.[1][4]

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

  • Decontamination (Optional but Recommended): For an added layer of safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes.[2] After decontamination, decant the bleach solution and manage it as liquid chemical waste.[2]

  • Storage: Store the sealed hazardous waste container in a designated accumulation area, away from general lab traffic.[1][4]

Final Disposal

Coordinate with your institution's EHS department to schedule a pickup for the hazardous waste.[3] Ensure all containers are properly labeled with "Hazardous Waste," the contents ("this compound waste"), and the accumulation start date.[2]

Quantitative Data for Chemical Decontamination

The following table summarizes key parameters for common chemical decontamination methods for peptide toxins like this compound.

Decontamination ReagentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach) 0.5-1.0% final concentration (use a 10% bleach solution)[4]30-60 minutes[2][4]Effective for many peptides; may be corrosive to some surfaces.[4]
Sodium Hydroxide (NaOH) 1 M[4]Varies; consult EHSEffective but requires careful handling and neutralization.[4]
Hydrochloric Acid (HCl) 1 M[4]Varies; consult EHSEffective but requires careful handling and neutralization.[4]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the inactivation procedure described above is a standard and widely accepted method for synthetic peptide waste.

Protocol: Chemical Inactivation of Liquid this compound Waste

  • Preparation: Don all required PPE (gloves, safety glasses, lab coat) and perform the procedure within a certified chemical fume hood.

  • Reagent Preparation: Prepare a fresh 10% bleach solution.

  • Inactivation: Carefully and slowly add the 10% bleach solution to the liquid this compound waste. The volume of the bleach solution should be at least ten times the volume of the peptide waste.[4]

  • Contact Time: Allow the mixture to stand in the fume hood for a minimum of 60 minutes to ensure complete inactivation.[4]

  • Collection: Transfer the inactivated solution to a designated hazardous chemical waste container.

  • Labeling: Securely close the container and label it appropriately for disposal according to your institutional guidelines.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Buforin_II_Disposal_Workflow cluster_liquid Liquid Waste Protocol cluster_solid Solid Waste Protocol start_node Start: this compound Waste Generated decision_node Waste Form? start_node->decision_node liquid_path Liquid Waste decision_node->liquid_path Liquid solid_path Solid Waste decision_node->solid_path Solid process_node_1 process_node_1 liquid_path->process_node_1 Chemically Inactivate (e.g., 10% Bleach) process_node_4 process_node_4 solid_path->process_node_4 Segregate in Labeled Leak-Proof Container process_node process_node end_node Final Disposal via EHS process_node_2 process_node_2 process_node_1->process_node_2 Neutralize (if needed) process_node_3 process_node_3 process_node_2->process_node_3 Collect in Labeled Hazardous Waste Container process_node_3->end_node process_node_5 process_node_5 process_node_4->process_node_5 Optional: Decontaminate (e.g., 10% Bleach) process_node_6 process_node_6 process_node_5->process_node_6 Store in Designated Area process_node_6->end_node

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Buforin II

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of the antimicrobial peptide, buforin II. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Essential Personal Protective Equipment (PPE) and Handling Precautions

While this compound is not classified as a hazardous substance, its full toxicological properties have not been exhaustively studied. Therefore, it is imperative to handle it with due care, employing standard laboratory safety practices for handling synthetic peptides.[1][2]

Core Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents dermal contact.[2]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from accidental splashes of peptide solutions.[2]
Body Protection Standard laboratory coatProtects skin and clothing from spills.[2]
Respiratory Protection Not generally required for solutions. Use a fume hood or biosafety cabinet when handling lyophilized powder.Minimizes inhalation of aerosolized peptide powder.[3]

Handling Guidelines:

  • Designated Work Area: All handling of this compound, from reconstitution to experimental use, should be confined to a designated and clearly marked area of the laboratory.[3]

  • Avoid Aerosolization: When working with lyophilized this compound powder, handle it within a fume hood or biosafety cabinet to prevent inhalation.[3]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand or vermiculite), place it in a sealed container, and dispose of it as chemical waste.[4] Ventilate the area and thoroughly clean the spill site.[1][4]

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[4]

    • Inhalation: Move to fresh air.[4]

    • Ingestion: Wash out the mouth with water, provided the person is conscious.[4]

    • In all cases of significant exposure, seek medical attention.[1][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

BuforinII_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Log This compound Store Store Lyophilized Peptide at -20°C or -80°C Receive->Store Upon Receipt DonPPE Don Appropriate PPE Store->DonPPE Before Handling Reconstitute Reconstitute in Fume Hood/BSC DonPPE->Reconstitute For Reconstitution Experiment Perform Experiment Reconstitute->Experiment For Experimental Use LiquidWaste Collect Liquid Waste (Peptide Solutions) Experiment->LiquidWaste Post-Experiment SolidWaste Collect Solid Waste (Contaminated Vials, Tips, PPE) Experiment->SolidWaste Post-Experiment Segregate Segregate and Label Waste Containers LiquidWaste->Segregate SolidWaste->Segregate Dispose Dispose via Institutional EHS Office Segregate->Dispose Final Step

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Liquid Waste Designated, labeled, leak-proof container for non-hazardous chemical waste.Collect all aqueous solutions containing this compound. Do not pour down the drain.[5]
Solid Waste Designated, labeled container for solid, non-hazardous chemical waste.Includes contaminated vials, pipette tips, gloves, and other disposable materials.[5]

Final Disposal:

All waste containers should be clearly labeled as "Non-Hazardous Chemical Waste" and list "this compound" as a contaminant. Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

Experimental Protocols

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target microorganism.[6]

Methodology:

  • Prepare Microbial Culture: Inoculate a single colony of the test microorganism into an appropriate broth medium (e.g., Tryptic Soy Broth for bacteria) and incubate overnight at the optimal temperature (e.g., 37°C for E. coli).[6]

  • Subculture: Transfer an aliquot of the overnight culture to fresh broth and incubate for 3-6 hours to obtain cells in the mid-logarithmic growth phase.[6]

  • Prepare Peptide Dilutions: Prepare a series of two-fold serial dilutions of the this compound stock solution in the appropriate broth in a 96-well microtiter plate.[7]

  • Inoculate: Adjust the concentration of the mid-logarithmic phase culture and add it to each well of the microtiter plate to achieve a final concentration of approximately 4 x 10^6 CFU/mL.[7]

  • Incubation: Incubate the plate at the optimal temperature for 18-24 hours.[7]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cell Penetration Assay (Confocal Laser-Scanning Microscopy)

This protocol visualizes the entry of this compound into target cells.[6]

Methodology:

  • Label Peptide: Label this compound with a fluorescent probe (e.g., FITC) according to standard protocols.

  • Prepare Cells: Grow the target cells (e.g., E. coli) to the mid-logarithmic phase as described in the antimicrobial assay.[6]

  • Incubate with Peptide: Wash and resuspend the cells in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer). Incubate the cells with the fluorescently labeled this compound at 37°C for 30 minutes.[6]

  • Wash and Immobilize: Wash the cells to remove any unbound peptide and immobilize them on a glass slide.[6]

  • Visualize: Observe the cells using a confocal laser-scanning microscope to detect the intracellular localization of the fluorescently labeled this compound.[6]

Mechanism of Action

This compound exerts its antimicrobial effect by translocating across the cell membrane without causing significant lysis and then binding to intracellular nucleic acids (DNA and RNA), which inhibits essential cellular processes and leads to cell death.[8]

BuforinII_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BuforinII_ext This compound Membrane Bacterial Cell Membrane BuforinII_ext->Membrane Translocation BuforinII_int This compound Membrane->BuforinII_int NucleicAcids DNA & RNA BuforinII_int->NucleicAcids Binds to Inhibition Inhibition of Cellular Functions NucleicAcids->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: Mechanism of Action of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.